molecular formula C13H20O3 B15590532 Grasshopper ketone

Grasshopper ketone

Número de catálogo: B15590532
Peso molecular: 224.30 g/mol
Clave InChI: QMXLZUOHZGYGDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Grasshopper ketone is a useful research compound. Its molecular formula is C13H20O3 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H20O3

Peso molecular

224.30 g/mol

Nombre IUPAC

4-(2,4-dihydroxy-2,6,6-trimethylcyclohexylidene)but-3-en-2-one

InChI

InChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3

Clave InChI

QMXLZUOHZGYGDY-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Grasshopper Ketone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a fascinating allenic carotenoid, has garnered significant scientific interest since its initial discovery as a defensive agent in the grasshopper Romalea microptera. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a particular focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation from natural sources and a plausible synthetic route are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, systematically named 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a C13-apocarotenoid characterized by a unique allenic group.[1] First identified in the defensive secretion of the eastern lubber grasshopper, Romalea microptera, it serves as an ant-repellent.[2] Beyond its ecological role, this compound has been isolated from various plant species, including Schisandra sphenanthera and Inula japonica, as well as marine brown algae of the genus Sargassum.[1] This natural product has demonstrated potent biological activities, most notably anti-inflammatory effects, making it a molecule of interest for further investigation and potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₀O₃[1]
Molecular Weight224.30 g/mol [1]
Exact Mass224.14124450 Da[1]
IUPAC Name4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one[1]
AppearanceCrystalline solid[2]
Melting Point128 °C (for the natural product)[2]

Isolation of this compound

This compound can be isolated from both insect and plant sources. The following sections detail the experimental protocols for its extraction and purification.

Isolation from Romalea microptera

The original isolation of this compound was performed from the defensive froth of the grasshopper Romalea microptera. The following is a generalized protocol based on the initial discovery.

Experimental Protocol: Isolation from Romalea microptera

  • Collection of Secretion: Induce the grasshoppers to discharge their defensive froth by gentle mechanical stimulation. Collect the froth in a suitable solvent such as diethyl ether or a mixture of dichloromethane and methanol.

  • Extraction: Perform a liquid-liquid extraction of the collected secretion. Partition the ethereal solution against water to remove water-soluble components.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

  • Further Purification: Pool the fractions containing this compound (monitored by thin-layer chromatography) and subject them to further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system, such as acetone-petroleum ether, to obtain a crystalline solid.

G Workflow for Isolation of this compound from Romalea microptera cluster_collection Collection cluster_extraction Extraction & Concentration cluster_purification Purification start Induce defensive secretion from Romalea microptera collect Collect froth in diethyl ether start->collect extract Liquid-liquid extraction against water collect->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate column_chrom Silica gel column chromatography (Hexane-EtOAc gradient) concentrate->column_chrom hplc Preparative HPLC column_chrom->hplc crystallize Crystallization hplc->crystallize end end crystallize->end Pure this compound

Isolation workflow from Romalea microptera.

Isolation from Plant Sources (e.g., Sinocrassula indica)

This compound exists in plants often as a glycoside. The following protocol describes the isolation of a this compound glycoside and its subsequent hydrolysis to yield the aglycone.

Experimental Protocol: Isolation from Sinocrassula indica

  • Plant Material Preparation: Air-dry the whole herbs of Sinocrassula indica and pulverize them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: Subject the n-butanol soluble fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20) and elute with a stepwise gradient of methanol in water.

  • Preparative HPLC: Further purify the fractions containing the glycoside using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase to isolate the pure this compound 3-O-primveroside.

  • Enzymatic Hydrolysis: Dissolve the isolated glycoside in a suitable buffer (e.g., acetate buffer, pH 5.0) and incubate with a glycosidase enzyme (e.g., naringinase) at an optimal temperature (e.g., 37 °C) for a specified period (e.g., 48 hours).

  • Extraction of Aglycone: After hydrolysis, extract the reaction mixture with ethyl acetate. Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Chemical Synthesis

A racemic mixture of this compound has been synthesized, providing a means to obtain the compound for further biological evaluation. The synthetic approach involves several key steps starting from readily available precursors.

Experimental Protocol: Racemic Synthesis of this compound

A plausible synthetic route involves the following key transformations:

  • Grignard Reaction: Reaction of a suitable protected cyclohexanone derivative with an appropriate Grignard reagent derived from a protected but-3-yn-2-ol.

  • Deprotection and Reduction: Removal of the protecting groups and reduction of the resulting ketone to a secondary alcohol.

  • Epoxidation and Rearrangement: Epoxidation of the triple bond followed by a rearrangement to form the allene moiety.

  • Selective Oxidation: Selective oxidation of the allylic alcohol to the corresponding ketone to yield racemic this compound.

Spectral Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. A summary of the characteristic spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals/CharacteristicsReference
¹H NMR Signals for methyl groups, protons on the cyclohexane ring, and the allenic proton.[2]
¹³C NMR Resonances for the carbonyl carbon, allenic carbons, and carbons of the cyclohexane ring.[1]
IR (cm⁻¹) Strong absorption bands for the hydroxyl group (~3420), the allene (~1945), and the conjugated ketone (~1678).[2]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound.[2]

Biological Activity: Anti-inflammatory Mechanism

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This effect is primarily achieved through the modulation of the MAPK and NF-κB signaling pathways.

Inhibition of the MAPK and NF-κB Signaling Pathways

In inflammatory responses, stimuli such as lipopolysaccharide (LPS) activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. Two pivotal pathways in this process are the MAPK and NF-κB pathways. The MAPK family includes kinases like ERK, JNK, and p38, which, upon activation, phosphorylate downstream targets, leading to the expression of inflammatory genes. The NF-κB pathway involves the activation and nuclear translocation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.

This compound has been shown to inhibit the phosphorylation of key proteins in both the MAPK (ERK, JNK, and p38) and NF-κB (p65) pathways. By preventing the activation of these signaling cascades, this compound effectively downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.

G Inhibition of MAPK and NF-κB Signaling by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc DNA DNA NFkB_nuc->DNA AP1->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes GK This compound GK->MAPK GK->IKK

Mechanism of anti-inflammatory action.

Conclusion

This compound stands out as a natural product with a unique chemical structure and significant biological potential. Its discovery in an insect's defensive secretion highlights the fascinating chemical ecology of arthropods. The presence of this compound in various plant and marine species suggests a broader distribution and potential for sustainable sourcing. The anti-inflammatory properties of this compound, mediated through the inhibition of the MAPK and NF-κB signaling pathways, position it as a promising lead compound for the development of novel anti-inflammatory agents. This technical guide provides a foundational resource for researchers aiming to further explore the chemistry and pharmacology of this intriguing molecule. Future research should focus on developing efficient enantioselective syntheses, conducting in-depth structure-activity relationship studies, and evaluating its therapeutic potential in preclinical models of inflammatory diseases.

References

Natural Sources of Grasshopper Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Grasshopper ketone, a C13-norisoprenoid with potential applications in drug development and as a phytotoxin. The document summarizes known natural occurrences, presents available quantitative data, details experimental protocols for its isolation, and illustrates the biosynthetic pathway and experimental workflows.

Natural Occurrences of this compound

This compound has been identified in a limited number of species across the animal and plant kingdoms. Its natural sources are diverse, ranging from insect defensive secretions to various plant tissues. The primary reported natural sources are detailed below.

Table 1: Summary of Natural Sources of this compound

KingdomSpeciesCommon NamePart(s) Containing the CompoundCitation(s)
AnimaliaRomalea micropteraEastern Lubber GrasshopperDefensive Secretions[1][2]
PlantaeSinocrassula indica-Whole Herbs[3]
PlantaeSchisandra sphenantheraChinese Magnolia VineFruits, Stems[4][5]
PlantaeInula japonicaJapanese ElecampaneFlowers[6]

This compound is also generally referred to as a plant, algal, and marine metabolite, suggesting a broader distribution in nature than has been specifically documented.[7]

Quantitative Analysis

Quantitative data on the concentration of this compound in its natural sources is scarce in the available scientific literature. The most specific data comes from the isolation of its glycosylated form from Sinocrassula indica.

Table 2: Quantitative Data for this compound and its Glycoside

SpeciesCompoundPart(s) AnalyzedMethodYield/ConcentrationCitation(s)
Sinocrassula indicaThis compound 3-O-primverosideAir-dried whole herbsMethanolic extraction followed by chromatography0.0011% (42.8 mg from 3.8 kg of n-BuOH-soluble fraction)[8]
Romalea micropteraThis compoundDefensive SecretionsNot ReportedData not available-
Schisandra sphenantheraThis compoundFruits, StemsNot ReportedData not available-
Inula japonicaThis compoundFlowersNot ReportedData not available-

While direct quantitative data for this compound is limited, studies on other C13-norisoprenoids in plants, such as in grapes, can provide an order-of-magnitude expectation for researchers, with concentrations typically falling in the µg/L to mg/kg range depending on the specific compound and plant matrix.

Biosynthesis of this compound

This compound belongs to the megastigmane class of C13-norisoprenoids.[7][9][10][11] These compounds are typically formed from the oxidative degradation of carotenoids, with β-carotene being a common precursor. The biosynthesis involves enzymatic cleavage of the carotenoid backbone, followed by further modifications such as hydroxylation and oxidation.

G cluster_carotenoid Carotenoid Precursor cluster_cleavage Oxidative Cleavage cluster_c13 C13-Norisoprenoid Intermediates cluster_final Final Product beta_carotene β-Carotene (C40) cleavage Carotenoid Cleavage Dioxygenase (CCD) beta_carotene->cleavage Enzymatic Cleavage beta_ionone β-Ionone cleavage->beta_ionone hydroxy_ionone Hydroxylated Intermediates beta_ionone->hydroxy_ionone Hydroxylation & Oxidation Steps grasshopper_ketone This compound hydroxy_ionone->grasshopper_ketone Further Modifications G start Start: Air-dried S. indica extraction Methanol Reflux Extraction start->extraction partition Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc n-BuOH fraction ods_cc ODS Column Chromatography silica_cc->ods_cc prep_hplc Preparative HPLC ods_cc->prep_hplc glycoside Isolated Glycoside: This compound 3-O-primveroside prep_hplc->glycoside hydrolysis Enzymatic Hydrolysis (Naringinase) glycoside->hydrolysis final_hplc Final Preparative HPLC hydrolysis->final_hplc end End Product: This compound final_hplc->end G start Start: Romalea microptera collection Mechanical Stimulation & Secretion Collection start->collection extraction Solvent Extraction (e.g., Dichloromethane) collection->extraction filtration Filtration extraction->filtration concentration Concentration (Nitrogen Stream) filtration->concentration flash_cc Flash Column Chromatography (Silica Gel) concentration->flash_cc prep_hplc Preparative HPLC flash_cc->prep_hplc Fraction Pooling end End Product: This compound prep_hplc->end G start Start: Dried Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., EtOAc/Water) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc Organic Phase sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc Fraction Pooling prep_hplc Preparative HPLC sephadex_cc->prep_hplc end End Product: This compound prep_hplc->end

References

Grasshopper Ketone in Romalea microptera: A Technical Overview of its Role in Chemical Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eastern Lubber Grasshopper, Romalea microptera, is a large, flightless insect native to the southeastern United States. It is well-known for its conspicuous aposematic coloration, which signals its unpalatability to potential predators. This chemical defense is largely attributed to a noxious froth the grasshopper secretes from its metathoracic spiracles when threatened. A key component of this defensive secretion is a unique allenic terpenoid known as grasshopper ketone. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its chemical nature, proposed biosynthetic origins, and role in the defensive strategy of R. microptera. Due to the limited specific research on the biosynthesis and regulation of this compound, this document presents hypothetical pathways based on established principles of insect biochemistry and chemical ecology, highlighting areas for future investigation.

Chemical Composition of the Defensive Secretion

The defensive froth of Romalea microptera is a complex chemical cocktail. It comprises a mixture of compounds that are both synthesized de novo by the grasshopper and sequestered from its diverse diet of over 100 plant species. The primary classes of compounds identified in the secretion include phenols, such as catechol and hydroquinone, benzoquinones, and various terpenes. The exact composition of the secretion can vary significantly between individuals, influenced by factors such as age, sex, and diet.

This compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀O₃
Molar Mass 224.30 g/mol
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one
Chemical Class Allenic Ketone, Terpenoid, Diol, Cyclohexanol

Biosynthesis of this compound: A Hypothetical Pathway

The precise biosynthetic pathway of this compound in R. microptera has not been experimentally elucidated. However, based on the general principles of terpene biosynthesis in insects, a hypothetical pathway can be proposed. Insects are capable of de novo synthesis of terpenoids through the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as a starting precursor to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.

The biosynthesis of the C13 skeleton of this compound likely proceeds through the formation of a C15 precursor, farnesyl pyrophosphate (FPP), via the action of FPP synthase. Subsequent enzymatic modifications, including cyclization, oxidation, and the formation of the characteristic allene group, would lead to the final structure of this compound. The enzymes responsible for these latter steps, particularly the formation of the allene, are yet to be identified in R. microptera.

Hypothetical Biosynthesis of this compound acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPP Synthase dmpp->fpp FPP Synthase cyclization Cyclization & Oxidation (Putative Enzymes) fpp->cyclization precursor Cyclic Terpenoid Precursor cyclization->precursor allene_formation Allene Formation (Putative Desaturase/Isomerase) precursor->allene_formation gk This compound allene_formation->gk

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Detailed and standardized experimental protocols for the study of this compound are not widely published. However, based on methodologies used for the analysis of other insect defensive secretions, a general workflow can be outlined.

Collection of Defensive Secretion
  • Inducement of Secretion: Romalea microptera individuals are gently agitated to induce the release of the defensive froth from their metathoracic spiracles.

  • Sample Collection: The froth can be collected using a glass capillary tube or by washing the secretion from the insect's body with a suitable solvent.

Chemical Analysis
  • Extraction: The collected secretion is extracted with a non-polar solvent such as hexane or dichloromethane to isolate the lipophilic compounds, including this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for the identification and quantification of volatile and semi-volatile compounds in the defensive secretion.

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of terpenoids.

    • Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns that can be compared to spectral libraries for compound identification. Quantification can be achieved using an internal standard.

Bioassays

Bioassays are essential for determining the biological activity of this compound and the complete defensive secretion.

  • Predator Selection: Potential predators of R. microptera, such as birds, lizards, and predatory insects (e.g., ants), are used in these assays.

  • Application of Test Compound: The test compound (e.g., isolated this compound or the whole secretion) can be applied to a palatable food source.

  • Endpoint Measurement: The deterrent or toxic effects are measured by observing the predator's behavior, such as rejection of the treated food, grooming, or signs of toxicity.

Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_bioassay Bioassay inducement Induce Secretion collection Collect Froth inducement->collection extraction Solvent Extraction collection->extraction gcms GC-MS Analysis extraction->gcms application Apply Compound to Bait gcms->application Identified & Quantified Compound predator Select Predator predator->application observation Observe Predator Behavior application->observation

A general workflow for the study of this compound.

Regulation of Defensive Secretion: A Hypothetical Signaling Pathway

The signaling pathways that regulate the synthesis and release of defensive secretions in R. microptera are not known. However, it is likely that a combination of neural and hormonal signals are involved, as is common in other insects. The release of the secretion is a rapid response to a perceived threat, suggesting a neural pathway is involved in the immediate discharge. The synthesis of the defensive compounds, on the other hand, is likely under hormonal control, possibly influenced by factors such as age, reproductive status, and diet.

A plausible model involves the detection of a threat by sensory neurons, which transmit a signal to the central nervous system. This could then trigger the release of a neurohormone, such as a diuretic hormone or a peptide from the adipokinetic hormone (AKH) family, which could act on the glands responsible for producing and storing the defensive secretion, leading to its release. The long-term regulation of the synthesis of this compound and other defensive compounds may be influenced by juvenile hormone (JH) and ecdysteroids, which are known to regulate many aspects of insect physiology and development.

Hypothetical Signaling Pathway for Defensive Secretion threat Threat Perception (Visual/Tactile) sensory Sensory Neurons threat->sensory cns Central Nervous System sensory->cns neurohormone Neurohormone Release (e.g., AKH) cns->neurohormone gland Defensive Gland neurohormone->gland release Secretion Release gland->release Immediate Response synthesis Compound Synthesis gland->synthesis Long-term Regulation hormonal Hormonal Regulation (e.g., JH, Ecdysone) hormonal->gland

A proposed signaling pathway for defensive secretion.

Conclusion and Future Directions

This compound is an intriguing natural product that plays a significant role in the chemical defense of Romalea microptera. While its chemical structure is known, there are substantial gaps in our understanding of its biosynthesis, quantitative presence in the defensive secretion, and the specific regulatory pathways governing its production and release. The hypothetical pathways presented in this guide are based on established principles of insect chemical ecology and biochemistry and are intended to provide a framework for future research.

For researchers, scientists, and drug development professionals, further investigation into this compound and the defensive secretions of R. microptera could yield valuable insights. Elucidating the biosynthetic pathway of this unique allenic ketone could reveal novel enzymatic mechanisms. Furthermore, a thorough understanding of the biological activity of this compound could lead to the development of new classes of insect repellents or other bioactive compounds. Future research should focus on obtaining quantitative data on the composition of the defensive secretion, identifying the enzymes involved in the biosynthesis of this compound, and characterizing the signaling pathways that regulate this fascinating chemical defense system.

The Natural Synthesis of Allenic Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Allenic ketones are a unique class of natural products characterized by the presence of an allene functional group and a ketone moiety. These compounds exhibit diverse biological activities and are of significant interest to researchers in drug discovery and natural product synthesis. This technical guide provides an in-depth overview of the biosynthesis of allenic ketones in nature, with a focus on the enzymatic pathways, key intermediates, and regulatory mechanisms. Detailed experimental protocols for the characterization of the biosynthetic enzymes are provided, along with a comprehensive summary of quantitative data. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

Allenic ketones are a fascinating and functionally diverse group of secondary metabolites found in various organisms, from plants to insects. Their unique allenic structure, a carbon backbone containing two cumulative double bonds (C=C=C), coupled with a ketone functional group, imparts distinct chemical properties and biological activities. Notable examples include the grasshopper ketone, an anti-feedant produced by the grasshopper Romalea microptera, and various allenic carotenoid degradation products that contribute to the flavor and aroma of many fruits and flowers.

The biosynthesis of these intriguing molecules primarily involves the oxidative cleavage of carotenoids by a superfamily of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This guide will delve into the core mechanisms of allenic ketone formation, providing a detailed examination of the enzymatic reactions, precursor molecules, and the experimental methodologies used to elucidate these pathways.

Biosynthetic Pathways of Allenic Ketones

The formation of allenic ketones in nature is predominantly linked to the enzymatic degradation of carotenoids, particularly C40 carotenoids such as neoxanthin and violaxanthin. The key enzymes orchestrating this transformation belong to the 9-cis-epoxycarotenoid dioxygenase (NCED) family, a subset of the broader CCD superfamily.

The Carotenoid Cleavage Dioxygenase (CCD) Superfamily

CCDs are non-heme iron(II)-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids.[1] These enzymes are ubiquitous in plants, algae, fungi, and some bacteria, and play crucial roles in producing various apocarotenoids that function as hormones, pigments, and signaling molecules.[1][2] The NCED subfamily is particularly important for the biosynthesis of the plant hormone abscisic acid (ABA) and is also implicated in the formation of allenic ketones.[1]

Proposed Biosynthetic Pathway of this compound from Neoxanthin

A well-studied example that illustrates the formation of an allenic ketone is the proposed biosynthesis of this compound from 9'-cis-neoxanthin. This pathway involves the specific cleavage of the C11-C12 double bond of the neoxanthin backbone by an NCED enzyme.

The proposed biosynthetic pathway can be summarized as follows:

  • Precursor: The pathway initiates with the C40 carotenoid, 9'-cis-neoxanthin.

  • Enzymatic Cleavage: A 9-cis-epoxycarotenoid dioxygenase (NCED) enzyme binds to the 9'-cis-neoxanthin substrate.

  • Oxidative Cleavage: In the presence of molecular oxygen, the enzyme catalyzes the cleavage of the C11-C12 double bond.

  • Product Formation: This cleavage reaction yields two primary products:

    • Xanthoxin (C15): The precursor to the plant hormone abscisic acid.

    • A C25-apocarotenal: A larger fragment of the original carotenoid.

  • Formation of the Allenic Ketone: It is hypothesized that the C25-apocarotenal undergoes further enzymatic modifications, including oxidation and rearrangement, to ultimately form the C13 allenic ketone known as this compound. The precise enzymes and intermediates in these subsequent steps are still under active investigation.

Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.

Biosynthesis_of_Grasshopper_Ketone cluster_0 Biosynthesis of this compound Neoxanthin 9'-cis-Neoxanthin (C40) NCED 9-cis-epoxycarotenoid dioxygenase (NCED) Neoxanthin->NCED O2 Xanthoxin Xanthoxin (C15) NCED->Xanthoxin Apocarotenal C25-Apocarotenal NCED->Apocarotenal Further_Enzymes Further Enzymatic Steps (Proposed) Apocarotenal->Further_Enzymes Grasshopper_Ketone This compound (C13) Further_Enzymes->Grasshopper_Ketone

Caption: Proposed biosynthetic pathway of this compound from 9'-cis-neoxanthin.

Quantitative Data

The study of enzyme kinetics provides crucial insights into the efficiency and regulation of biosynthetic pathways. While comprehensive kinetic data for all enzymes involved in allenic ketone biosynthesis is not yet available, studies on NCED enzymes provide a valuable reference point.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Vigna unguiculata NCED19'-cis-Neoxanthin18.5 (Ki for inhibitor)N/A[3]
Phaseolus vulgaris NCED19-cis-ViolaxanthinN/AN/A[4]
Phaseolus vulgaris NCED19'-cis-NeoxanthinN/AN/A[4]

Note: The table summarizes available kinetic data. "N/A" indicates that the data was not available in the cited literature. The value for Vigna unguiculata NCED1 represents the inhibition constant (Ki) for the inhibitor abamineSG, providing an indication of the enzyme's affinity for substrate-like molecules.[3]

Experimental Protocols

The elucidation of biosynthetic pathways relies on robust experimental methodologies. This section provides a detailed protocol for the in vitro assay of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the formation of allenic ketone precursors.

In Vitro Assay of 9-cis-Epoxycarotenoid Dioxygenase (NCED)

This protocol is adapted from established methods for the characterization of NCED activity.[5][6]

Objective: To determine the enzymatic activity of NCED by measuring the formation of its cleavage products from a carotenoid substrate.

Materials:

  • Enzyme Source: Purified recombinant NCED enzyme or a crude protein extract from a source known to express the enzyme.

  • Substrate: 9'-cis-Neoxanthin or 9-cis-violaxanthin. The substrate can be extracted and purified from fresh spinach.[5]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 2 mM dithiothreitol (DTT), 1 mM ascorbate, 30 µM FeSO₄.

  • Cofactors: Catalase (to remove H₂O₂).

  • Solubilizing Agent: 0.4% (w/v) Triton X-100.

  • Quenching Solution: Methanol/diethyl ether (1:1, v/v).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a photodiode array (PDA) detector.

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the carotenoid substrate in acetone. The concentration should be determined spectrophotometrically.

  • Enzyme Preparation:

    • If using a purified recombinant enzyme, dilute it to the desired concentration in the assay buffer.

    • If using a crude extract, prepare it by homogenizing the tissue in an appropriate extraction buffer, followed by centrifugation to remove cell debris.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Assay Buffer

      • Catalase

      • Enzyme solution

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C) for 5 minutes.

  • Initiation of Reaction:

    • Add the carotenoid substrate solution to the reaction mixture to initiate the reaction. The final concentration of the substrate should be in the range of 10-50 µM.

    • The final volume of the reaction mixture is typically 100-200 µL.

  • Incubation:

    • Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 30-60 minutes). The incubation should be carried out in the dark to prevent photodegradation of the carotenoids.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of the quenching solution (methanol/diethyl ether).

  • Product Extraction:

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids and their cleavage products.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetonitrile/methanol).

    • Inject the sample into the HPLC system.

    • Identify and quantify the cleavage products by comparing their retention times and UV-Vis spectra with authentic standards.[7][8]

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow.

Experimental_Workflow cluster_1 Experimental Workflow for NCED Assay start Start substrate_prep Substrate Preparation (e.g., 9'-cis-neoxanthin from spinach) start->substrate_prep enzyme_prep Enzyme Preparation (Recombinant or Crude Extract) start->enzyme_prep reaction_setup Reaction Setup (Buffer, Cofactors, Enzyme) substrate_prep->reaction_setup enzyme_prep->reaction_setup initiation Initiate Reaction (Add Substrate) reaction_setup->initiation incubation Incubation (Controlled Temperature and Time) initiation->incubation termination Terminate Reaction (Add Quenching Solution) incubation->termination extraction Product Extraction (Organic Solvent) termination->extraction analysis Analysis by HPLC-PDA (Quantification of Products) extraction->analysis end End analysis->end

Caption: Experimental workflow for the in vitro assay of NCED activity.

Signaling Pathways and Logical Relationships

The biosynthesis of allenic ketones is often integrated into broader metabolic and signaling networks within the organism. For instance, the production of xanthoxin, a co-product of the initial carotenoid cleavage, is the first committed step in the biosynthesis of the phytohormone abscisic acid (ABA). ABA is a key regulator of various physiological processes in plants, including seed dormancy, stomatal closure, and stress responses.

The logical relationship between carotenoid metabolism and ABA signaling is depicted in the following diagram:

Signaling_Pathway cluster_2 Carotenoid Metabolism and ABA Signaling Carotenoids Carotenoid Precursors (e.g., Neoxanthin, Violaxanthin) NCED_enzyme NCED Enzyme Carotenoids->NCED_enzyme Allenic_Ketones Allenic Ketones & Other Apocarotenoids NCED_enzyme->Allenic_Ketones Xanthoxin Xanthoxin NCED_enzyme->Xanthoxin ABA_synthesis ABA Biosynthesis Xanthoxin->ABA_synthesis ABA Abscisic Acid (ABA) ABA_synthesis->ABA Physiological_Responses Physiological Responses (e.g., Stress Tolerance, Seed Dormancy) ABA->Physiological_Responses

Caption: Relationship between carotenoid cleavage and ABA signaling.

Conclusion

The biosynthesis of allenic ketones represents a specialized branch of carotenoid metabolism, driven by the remarkable catalytic activity of carotenoid cleavage dioxygenases. While the initial enzymatic cleavage of carotenoid precursors is well-characterized, the subsequent steps leading to the final allenic ketone structures remain an active area of research. The methodologies outlined in this guide provide a robust framework for the further elucidation of these fascinating biosynthetic pathways. A deeper understanding of the enzymes and mechanisms involved will not only advance our fundamental knowledge of natural product biosynthesis but also open new avenues for the biotechnological production of these valuable compounds for applications in medicine and agriculture.

References

A Technical Guide to the Spectroscopic Profile of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic properties of Grasshopper ketone, a naturally occurring allenic ketone. Isolated from various sources, including the grasshopper Romalea microptera and the brown alga Sargassum, this compound has garnered interest for its notable anti-inflammatory properties.[1][2] This guide consolidates available spectroscopic data, outlines detailed experimental protocols for its analysis, and visualizes key analytical workflows and biological pathways.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a C13 apocarotenoid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃PubChem[1]
Molecular Weight 224.30 g/mol PubChem[1]
Exact Mass 224.14124450 DaPubChem[1]
Appearance PowderTargetMol[2]
SMILES CC(=O)C=C=C1--INVALID-LINK--C)O">C@(C)OPubChem[1]
InChIKey QMXLZUOHZGYGDY-JBGXHEPSSA-NPubChem[1]

Spectroscopic Data Summary

The following tables present a summary of the key spectroscopic data for this compound. Due to the conjugated and allenic nature of the ketone, its spectral features are distinctive.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of hydroxyl, carbonyl, and allene functional groups. The conjugation of the carbonyl group with the allene system typically shifts the C=O stretching frequency to a lower wavenumber.[3][4]

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
O-H Stretch (Alcohols) ~3400Strong, Broad
C-H Stretch (Alkanes) ~2950-2850Medium to Strong
C=C=C Stretch (Allene) ~1950Medium
C=O Stretch (α,β-Unsaturated Ketone) ~1685-1666Strong

Table 2: ¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides detailed information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.[5]

Carbon TypeExpected Chemical Shift (ppm)
C=O (Ketone) 195 - 220
C=C=C (Allene, central carbon) 200 - 215
C=C=C (Allene, terminal carbons) 90 - 110
C-O (Alcohol) 60 - 80
C-C (Aliphatic) 10 - 50

Note: Specific peak assignments for this compound were not available in the provided search results. The data presented are based on typical chemical shift ranges for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of ketones often involves characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements for larger ketones.[6][7][8]

Ion TypeExpected m/zFragmentation Pathway
[M]⁺ (Molecular Ion) 224Electron ionization resulting in the parent ion.
[M - CH₃]⁺ 209Loss of a methyl radical.
[M - H₂O]⁺ 206Dehydration (loss of water) from the hydroxyl groups.
[CH₃CO]⁺ (Acylium ion) 43Alpha-cleavage, a common pathway for methyl ketones.[7]

Experimental Protocols

The following sections detail standardized protocols for the spectroscopic analysis of natural products like this compound.

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The chosen solvent must completely dissolve the analyte without its signals overlapping with key analyte signals.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Place the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse program (e.g., 'zg30' or 'zg'). A 90° pulse is often used for quantitative analysis to maximize signal strength.[9] Typically, 16 to 64 scans are co-added.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[5]

    • 2D NMR (Optional) : For complete structural assignment, run 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

  • Data Processing and Analysis :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign peaks to the corresponding atoms in the molecular structure.

This protocol is for obtaining an IR spectrum to identify the functional groups present in the molecule.

  • Sample Preparation :

    • Neat Liquid/Oil : If the sample is a viscous oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[10]

    • Solid (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solution : Prepare a 5-10% solution in a solvent that has minimal absorption in the region of interest (e.g., CCl₄ or CS₂).

  • Instrument Setup and Data Acquisition :

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[10]

    • Perform a background scan using either the empty salt plates or a cell containing the pure solvent.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing and Analysis :

    • The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in this compound.

This protocol is suitable for the analysis of volatile and semi-volatile compounds like terpenoids.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

    • Create a dilution series for calibration if quantitative analysis is required.

    • For analysis, prepare a dilute solution (e.g., 1-10 µg/mL). An internal standard can be added for improved quantitation.

  • Instrument Setup :

    • Gas Chromatograph (GC) :

      • Install a suitable capillary column (e.g., DB-5ms, HP-5ms).

      • Set the injector temperature to 250-280 °C.

      • Use helium as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Program the oven temperature ramp. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5-10 minutes.

    • Mass Spectrometer (MS) :

      • Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).

      • Operate in Electron Ionization (EI) mode at 70 eV.

      • Set the mass scan range, for example, from m/z 40 to 400.

  • Data Acquisition and Analysis :

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the identified peak, noting the molecular ion and key fragment ions. Compare the fragmentation pattern with known patterns for ketones and terpenoids.[11][12]

Visualizations: Workflows and Biological Pathways

The following diagram illustrates a typical workflow for the characterization of a natural product like this compound using multiple spectroscopic techniques.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (e.g., HPLC) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purity->MS IR IR Spectroscopy Purity->IR Processing Spectral Processing & Data Extraction NMR->Processing MS->Processing IR->Processing Structure Structure Elucidation Processing->Structure Report Final Report & Publication Structure->Report

Caption: Workflow for natural product spectroscopic analysis.

This compound demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[2] The diagram below outlines its mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

G LPS LPS (Lipopolysaccharide) MAPK MAPK Phosphorylation (ERK, JNK, p38) LPS->MAPK NFkB NF-κB p65 Phosphorylation LPS->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines GK This compound GK->MAPK GK->NFkB Inflammation Inflammatory Response (NO Production) iNOS_COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of inflammatory pathways by this compound.

References

Grasshopper ketone as a natural anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Grasshopper ketone, a naturally occurring allenic carotenoid, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. Isolated from various natural sources, including the brown alga Sargassum fulvellum, this compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory response. Research has shown that it effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7)[1][2]. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes.

Modulation of MAPK Signaling Pathway

The MAPK signaling cascade, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to inflammatory stimuli. This compound has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells[1][2]. By attenuating the activation of these key kinases, this compound effectively dampens the downstream inflammatory signaling.

Data Presentation: Quantitative Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several studies. The following tables summarize the key findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages [1][2]

Inflammatory MediatorConcentration of this compound (µg/mL)% Inhibition
Nitric Oxide (NO)10Data not specified
50Data not specified
100Significant inhibition
Interleukin-6 (IL-6)0.1 - 100Significant reduction
Interleukin-1β (IL-1β)0.1 - 100Significant reduction
Tumor Necrosis Factor-α (TNF-α)0.1 - 100Significant reduction
iNOS Protein Expression10Dose-dependent
50and
100significant inhibition
COX-2 Protein Expression10Dose-dependent
50and
100significant inhibition

Table 2: In Vivo and In Vitro Anti-Inflammatory Effects of this compound in an Atopic Dermatitis Model

Study ModelTreatmentKey Findings
DNCB-induced atopic dermatitis in BALB/c miceSargassum fulvellum ethanol extract (containing this compound)Decreased dermatitis severity, suppressed serum levels of total IgE, TNF-α, and IL-4.
Concanavalin A-stimulated splenocytes from BALB/c miceThis compoundSignificantly decreased cytokine production (IL-4, IL-5, IL-13) with no cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to attach overnight.

  • The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 1 hour.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Measurement of Pro-Inflammatory Cytokines (ELISA):

  • The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Phosphorylation:

  • After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Atopic Dermatitis Model

Objective: To assess the therapeutic potential of this compound in a mouse model of atopic dermatitis.

Animal Model:

  • BALB/c mice are typically used.

  • Atopic dermatitis-like skin lesions are induced by repeated topical application of a sensitizing agent like 2,4-dinitrochlorobenzene (DNCB).

Treatment:

  • An ethanolic extract of Sargassum fulvellum, containing this compound, is administered orally or topically to the mice.

Evaluation of Efficacy:

  • The severity of skin dermatitis is scored based on clinical signs such as erythema, edema, and dryness.

  • Serum levels of total Immunoglobulin E (IgE), TNF-α, and Interleukin-4 (IL-4) are measured by ELISA.

  • Histological analysis of skin biopsies is performed to assess dermal thickness and infiltration of inflammatory cells, such as mast cells.

Mandatory Visualizations

Signaling Pathways

Grasshopper_Ketone_Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 IKK IKK NFkB_Pathway->IKK IkB IκB IKK->IkB P p65_p50 p65/p50 IkB->p65_p50 Releases p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation GK Grasshopper Ketone GK->ERK Inhibits Phosphorylation GK->JNK Inhibits Phosphorylation GK->p38 Inhibits Phosphorylation GK->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α, IL-1β) p65_p50_nucleus->Inflammatory_Genes

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Analysis cluster_invivo In Vivo Analysis cluster_invivo_analysis In Vivo Analysis cell_culture RAW 264.7 Cell Culture treatment This compound Treatment + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western animal_model Atopic Dermatitis Mouse Model (DNCB) invivo_treatment This compound Administration animal_model->invivo_treatment evaluation Evaluate Efficacy invivo_treatment->evaluation scoring Dermatitis Scoring evaluation->scoring serum_elisa Serum ELISA (IgE, Cytokines) evaluation->serum_elisa histo Histopathology evaluation->histo

Caption: Experimental workflow for evaluating this compound.

This compound presents a compelling profile as a natural anti-inflammatory agent. Its ability to potently inhibit the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory effects. The data from both in vitro and in vivo studies support its potential for development as a therapeutic for inflammatory conditions. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

A Technical Guide to the Role of Grasshopper Ketone and Associated Defense Pathways in Plant-Herbivore Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants have evolved sophisticated defense mechanisms to counteract the constant threat of herbivory. These defenses involve a complex interplay of signaling molecules, metabolic pathways, and the production of specialized chemical compounds. While the compound known as Grasshopper ketone has been isolated from certain plants and insects, its direct, functional role as an endogenous plant defense molecule is not extensively documented in current literature.[1][2][3] This guide, therefore, provides an in-depth examination of the well-established chemical defense systems in plants that are active against grasshoppers and other herbivores. The primary focus is on the jasmonic acid (JA) signaling pathway, a critical regulator of anti-herbivore responses.[4][5][6][7][8]

This document details the molecular cascade of the JA pathway, from perception of herbivore-induced damage to the downstream synthesis of defense compounds. It presents quantitative data on the physiological impact of herbivory on plants and outlines the state-of-the-art experimental protocols used to investigate these interactions. The included diagrams, generated using Graphviz, provide clear visual representations of the core signaling pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

The Jasmonic Acid (JA) Signaling Pathway: A Central Regulator of Herbivore Defense

The jasmonic acid (JA) signaling pathway is a cornerstone of induced plant defense against a wide range of necrotrophic pathogens and chewing herbivores, such as grasshoppers.[5][7][9] This lipid-derived hormone network orchestrates the production of a diverse arsenal of chemical and physical defenses.

Molecular Mechanism of JA Signaling

The core of the JA signaling pathway is a well-characterized protein degradation-based mechanism that allows for a rapid switch from a repressed to an active defense state.[5][7]

  • JA-Ile Biosynthesis: Herbivore feeding and wounding trigger the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), through the octadecanoid pathway.[5]

  • Signal Perception: In the absence of a threat, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors, most notably MYC2.[7]

  • Derepression and Gene Activation: Upon herbivore attack, the accumulation of JA-Ile facilitates the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE1 (COI1) and the JAZ protein.[7] COI1, an F-box protein, then targets the JAZ repressor for ubiquitination and subsequent degradation by the 26S proteasome.[6][7]

  • Activation of Defense Genes: The degradation of JAZ proteins liberates MYC2 and other transcription factors, which then activate the expression of a multitude of JA-responsive genes.[4][6] These genes encode for the production of various anti-herbivore compounds and proteins, including proteinase inhibitors, and contribute to the synthesis of volatile organic compounds (VOCs) that can attract natural enemies of the herbivores.[4][10]

Jasmonic_Acid_Signaling_Pathway cluster_perception Cellular Perception of Herbivory cluster_signaling Core Signaling Cascade cluster_inactive Repressed State (No Attack) cluster_active Active State (Attack) cluster_response Downstream Defense Response Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis JA-Ile Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2/TFs JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Gene_Expression Defense Gene Expression MYC2->Gene_Expression Activates JA_Ile->COI1 Binds Defense_Compounds Production of: - Proteinase Inhibitors - Secondary Metabolites - Volatiles (HIPVs) Gene_Expression->Defense_Compounds

Caption: The core Jasmonic Acid (JA) signaling pathway in plant herbivore defense.

Quantitative Data on Plant Defense Responses

Herbivory induces significant and measurable physiological changes in plants. These changes reflect the reallocation of resources from growth to defense. The following table summarizes key findings on the impact of grasshopper herbivory on maize plants.

ParameterControl (No Herbivory)Low Herbivory (10 Grasshoppers)Medium Herbivory (20 Grasshoppers)High Herbivory (40 Grasshoppers)Reference
Proline Content (mg/g FW) Not specified (baseline)IncreasedFurther Increased34.2[11]
Protein Content (%) BaselineDecreasedFurther Decreased8.3[11]
Chlorophyll Content (mg/g FW) BaselineDecreasedFurther Decreased2.2[11]
Number of Damaged Leaves 0IncreasedFurther Increased27[11]
Damaged Leaf Area (cm²) 0IncreasedFurther Increased72[11]

Table 1: Physiological and damage metrics in Zea mays in response to varying levels of herbivory by the grasshopper Choreodocus illustris. Proline accumulation is a known stress response, while the decrease in protein and chlorophyll indicates a diversion of resources and direct damage.[11]

Experimental Protocols for Plant Defense Analysis

Investigating the chemical ecology of plant-herbivore interactions requires robust analytical methods. The analysis of herbivore-induced plant volatiles (HIPVs) is a primary technique for understanding indirect plant defense.

Protocol: Analysis of Plant Volatiles via HS-SPME-GC-MS

This protocol outlines a standard, solvent-free method for the collection and analysis of volatile organic compounds emitted by plants in response to herbivory.[12][13][14][15]

Objective: To identify and quantify the volatile compounds released by a plant under herbivore attack.

Materials:

  • Plant material (control and herbivore-damaged)

  • 20 mL headspace vials with septa

  • Solid-Phase Microextraction (SPME) device with appropriate fiber (e.g., PDMS)

  • Incubator or heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Internal standard (e.g., deuterated analog) for quantification

Methodology:

  • Sample Preparation:

    • Excise a known weight of plant tissue (e.g., 0.5-2.0 g) from both control and herbivore-damaged plants.[12]

    • Place the tissue immediately into a 20 mL headspace vial.

    • For quantitative analysis, add a known amount of an internal standard to each vial.[12]

    • Seal the vial securely with a septum cap.

  • Headspace Volatile Collection (HS-SPME):

    • Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a set duration (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.[12]

    • Insert the SPME needle through the vial's septum and expose the fiber to the headspace for a defined period to adsorb the volatile compounds.[14]

    • Retract the fiber back into the needle after the extraction period.

  • GC-MS Analysis:

    • Immediately insert the SPME device into the heated injection port of the GC-MS.

    • The high temperature of the injection port (e.g., 250 °C) thermally desorbs the collected volatiles from the fiber onto the GC column.[12]

    • Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms). An optimized temperature program is used (e.g., start at 40°C, ramp at 5-10°C/min to 250°C).[12]

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint that allows for the identification of each compound by comparison to spectral libraries.

  • Data Analysis:

    • Identify compounds by matching their mass spectra and retention indices with known standards and libraries (e.g., NIST).

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Experimental_Workflow_Volatiles cluster_setup 1. Sample Preparation cluster_collection 2. Volatile Collection cluster_analysis 3. Chemical Analysis cluster_data 4. Data Processing Plant_Material Plant Tissue (Control vs. Herbivore-Damaged) Vial Place in Headspace Vial with Internal Standard Plant_Material->Vial Incubation Incubate Vial (e.g., 40-60°C) Vial->Incubation SPME Expose SPME Fiber to Headspace Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_MS GC-MS System Separation GC Separation (Capillary Column) Desorption->Separation Detection MS Detection & Fragmentation Separation->Detection Identification Compound Identification (Spectral Library Matching) Detection->Identification Quantification Quantification (vs. Internal Standard) Identification->Quantification

Caption: Workflow for Herbivore-Induced Plant Volatile (HIPV) analysis using HS-SPME-GC-MS.

Conclusion and Future Directions

The defense against herbivores in plants is a dynamic and highly regulated process, with the jasmonic acid signaling pathway serving as a primary control system. Herbivory by grasshoppers elicits a robust defense response, leading to measurable changes in plant physiology and the production of a complex blend of secondary metabolites and volatile compounds. While the specific role of this compound in these defensive cascades remains an area for future investigation, the broader mechanisms of plant immunity provide a solid framework for understanding plant-herbivore interactions.

For researchers and drug development professionals, a deep understanding of these pathways is crucial. It opens avenues for the development of novel crop protection strategies, such as the use of synthetic elicitors to prime plant defenses or the breeding of crops with enhanced defensive traits.[16][17] Furthermore, the vast chemical diversity of plant defense compounds represents a rich, untapped resource for the discovery of new bioactive molecules with potential pharmaceutical applications. Future research should aim to elucidate the function of specific, less-characterized metabolites like this compound to fully map the intricate chemical landscape of plant defense.

References

Grasshopper Ketone as a Phytotoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a naturally occurring apocarotenoid, has been identified as a potent phytotoxin with significant allelopathic activity. This technical guide provides an in-depth analysis of its phytotoxic effects, compiles available quantitative data, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action through plant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in agronomy, plant science, and natural product chemistry, as well as for professionals involved in the development of novel herbicides.

Introduction to this compound

This compound is a C13-apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. It was famously isolated from the defensive secretion of the grasshopper, Romalea microptera.[1] However, it is also found in the plant kingdom, having been identified as an allelochemical in certain rice (Oryza sativa) varieties.[2] As an allelochemical, this compound is released into the environment where it can inhibit the growth and development of neighboring plants, playing a role in plant-plant competition.[3] Its demonstrated phytotoxicity makes it a subject of interest for its potential as a natural herbicide.[4]

Quantitative Phytotoxic Activity

The phytotoxic effects of this compound have been quantified in laboratory bioassays, primarily focusing on the inhibition of seed germination and seedling growth. The compound's inhibitory concentration (IC50) values—the concentration required to inhibit a biological process by 50%—have been determined for model plant species.

CompoundTest SpeciesParameterEffective Concentration (µmol/L)IC50 (µmol/L)
This compoundCress (Lepidium sativum)Shoot & Root Growth> 30[2]N/A
This compoundCress (Lepidium sativum)Root GrowthN/A76[2]
This compoundCress (Lepidium sativum)Shoot GrowthN/A185[2]
(6R,9S)-3-oxo-α-ionol*Cress (Lepidium sativum)Root & Shoot GrowthN/A25.1 - 41.7[5]

*Note: (6R,9S)-3-oxo-α-ionol is a stereoisomer of this compound and demonstrates potent phytotoxic activity.[5]

Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound has not been fully elucidated, a plausible mechanism of action is the induction of oxidative stress, a common response of plants to allelochemicals.[6] This process involves the excessive production of Reactive Oxygen Species (ROS), such as superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[6]

Under normal conditions, ROS are managed by the plant's antioxidant defense system. However, exposure to phytotoxins like this compound can disrupt this balance, leading to:

  • Oxidative Damage: ROS can cause significant damage to cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately leading to cell death.

  • Signaling Cascade: ROS also function as secondary messengers in various signaling pathways. An uncontrolled increase in ROS can trigger stress-response pathways, including those mediated by mitogen-activated protein kinases (MAPKs), and interfere with hormone signaling, leading to growth inhibition and other phytotoxic effects.

The following diagram illustrates a generalized pathway for allelochemical-induced oxidative stress.

G Allelochemical This compound (Allelochemical) PlantCell Plant Cell Membrane Allelochemical->PlantCell ROS ↑ Reactive Oxygen Species (ROS) Production PlantCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage Signaling ROS Signaling Cascade (e.g., MAPK Activation) OxidativeStress->Signaling Phytotoxicity Phytotoxic Effects (Growth Inhibition, Necrosis) CellDamage->Phytotoxicity Hormone Hormone Signaling Disruption Signaling->Hormone GeneExpression Altered Gene Expression Signaling->GeneExpression Hormone->GeneExpression GeneExpression->Phytotoxicity

Allelochemical-Induced Oxidative Stress Pathway

Experimental Protocols

The evaluation of this compound's phytotoxicity typically involves bioassays that measure its effect on seed germination and seedling growth. The following is a detailed protocol for a standard laboratory bioassay.

Phytotoxicity Bioassay for Seed Germination and Seedling Growth
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) due to its low water solubility.

    • Perform serial dilutions of the stock solution with distilled water to achieve the desired final test concentrations (e.g., 10, 30, 100, 200 µM). Ensure the final solvent concentration is low (e.g., <0.5%) and consistent across all treatments, including the control.

    • Prepare a solvent control solution containing the same concentration of the solvent used for dilution. A negative control using only distilled water should also be included.

  • Bioassay Setup:

    • Place a sterile filter paper (e.g., Whatman No. 1) in a sterile petri dish (e.g., 9 cm diameter).

    • Evenly spread a pre-determined number of seeds (e.g., 20-30) of the target plant species (e.g., Lepidium sativum or Lactuca sativa) on the filter paper.

    • Apply a specific volume (e.g., 5 mL) of the test solution, solvent control, or water control to each petri dish, ensuring the filter paper is saturated.

    • Seal each petri dish with parafilm to prevent evaporation. Prepare at least three to four replicates for each treatment.

  • Incubation:

    • Place the sealed petri dishes in a controlled environment, such as a growth chamber or incubator.

    • Incubate in the dark to prevent photosynthesis from influencing early growth. Maintain a constant temperature (e.g., 24-25°C).

    • The incubation period typically ranges from 3 to 7 days, depending on the plant species.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each petri dish. A seed is considered germinated when the radicle has emerged.

    • Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl/coleoptile (shoot) for each seedling.

    • Calculate the germination percentage and the average root and shoot lengths for each replicate.

    • Express the inhibition percentage for each parameter relative to the control.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments. The IC50 values can be calculated using dose-response curve analysis.

The following diagram outlines the general workflow for this experimental protocol.

G A Preparation of This compound Solutions C Application of Test Solutions A->C B Petri Dish Setup (Filter Paper + Seeds) B->C D Incubation (Dark, Constant Temp.) C->D E Data Collection (Germination, Lengths) D->E F Data Analysis (Inhibition %, IC50) E->F G Results & Conclusion F->G

Experimental Workflow for Phytotoxicity Bioassay

Conclusion and Future Directions

This compound is a natural compound with confirmed phytotoxic and allelopathic properties.[2] Quantitative data indicates its ability to inhibit root and shoot growth at micromolar concentrations. The primary mechanism of action is likely the induction of oxidative stress, a hallmark of many phytotoxins, which leads to cellular damage and disrupts critical signaling pathways.

While current knowledge provides a strong foundation, further research is necessary to fully understand its potential. Future investigations should focus on:

  • Elucidating Specific Molecular Targets: Identifying the primary cellular targets of this compound will provide a more precise understanding of its mode of action.

  • Pathway Analysis: Transcriptomic and proteomic studies on plants treated with this compound could reveal the specific signaling pathways that are activated or suppressed.

  • Broad-Spectrum Activity: Evaluating its phytotoxicity across a wider range of weed and crop species is essential to determine its selectivity and potential for agricultural applications.

  • Field Studies: Moving from laboratory bioassays to greenhouse and field trials will be crucial to assess its efficacy under more realistic environmental conditions.

A deeper understanding of this compound's phytotoxic mechanisms could pave the way for the development of new, bio-based herbicides, contributing to more sustainable weed management strategies in agriculture.

References

Grasshopper Ketone: A Technical Review of Its Chemistry, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a fascinating allenic C13-norisoprenoid, is a key component of the defensive secretions of the lubber grasshopper, Romalea microptera. This comprehensive technical guide delves into the current understanding of this compound, summarizing its physicochemical properties, known biological activities, and available synthetic and isolation methodologies. This document aims to serve as a foundational resource for researchers interested in the potential applications of this unique natural product in drug discovery and development.

Introduction

This compound, systematically named 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a structurally unique natural product featuring an allene functional group. First isolated from the defensive froth of the grasshopper Romalea microptera, it is believed to play a crucial role in the insect's defense against predators. Beyond its role in chemical ecology, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and phytotoxic effects. This guide provides an in-depth review of the existing literature on this compound, with a focus on its chemical properties, biological activities, and the experimental methodologies used in its study.

Physicochemical Properties

This compound is a C13-norisoprenoid with the molecular formula C13H20O3. Its structure is characterized by a dihydroxylated trimethylcyclohexylidene ring attached to a butenone chain via an allene. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H20O3PubChem
Molecular Weight 224.30 g/mol PubChem
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-onePubChem
CAS Number 22117-03-1PubChem
Appearance Not reported-
Solubility Not reported-
Melting Point Not reported-
Boiling Point Not reported-

Biological Activity

This compound has been reported to possess both anti-inflammatory and phytotoxic properties. However, a comprehensive review of the current literature reveals a lack of detailed quantitative data on these activities. Further research is required to elucidate the full extent of its biological potential and to determine key parameters such as IC50 and EC50 values.

Anti-inflammatory Activity
Phytotoxic Activity

The role of this compound as a phytotoxin is noted, likely contributing to the defensive capabilities of Romalea microptera against plant predators or competitors. Quantitative data and detailed studies on its phytotoxic effects on various plant species are yet to be published.

Isolation from Natural Sources

The primary natural source of this compound is the defensive secretion of the grasshopper Romalea microptera. A glycosidic form, this compound 3-O-primveroside, has also been isolated from the plant Sinocrassula indica.

Isolation from Romalea microptera

A detailed experimental protocol for the isolation of this compound from the defensive secretions of Romalea microptera is not explicitly provided in the reviewed literature. However, a general workflow can be inferred.

cluster_collection Collection cluster_extraction Extraction cluster_purification Purification Collection of Grasshoppers Collection of Grasshoppers Induction of Defensive Secretion Induction of Defensive Secretion Collection of Grasshoppers->Induction of Defensive Secretion Mechanical Stimulation Solvent Extraction of Secretion Solvent Extraction of Secretion Induction of Defensive Secretion->Solvent Extraction of Secretion e.g., Hexane/Ethyl Acetate Chromatographic Separation Chromatographic Separation Solvent Extraction of Secretion->Chromatographic Separation e.g., Silica Gel Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Chromatographic Separation->Characterization (NMR, MS)

Figure 1. A generalized workflow for the isolation of this compound.
Isolation of this compound 3-O-primveroside from Sinocrassula indica

The isolation of the glycosidic form from Sinocrassula indica involved methanolic extraction of the whole herbs, followed by spectral and chemical analysis for structure elucidation.

Chemical Synthesis

A complete, detailed synthesis of this compound has not been explicitly reported in the reviewed literature. However, the synthesis of related allenic ketones has been described, which could serve as a basis for a potential synthetic route.

Signaling Pathways and Mechanism of Action

The signaling pathways through which this compound exerts its biological effects remain uninvestigated. Given its reported anti-inflammatory activity, it is plausible that it may interact with common inflammatory pathways. A hypothetical signaling pathway is presented below for illustrative purposes.

cluster_stimulus Inflammatory Stimulus cluster_pathway Hypothetical Signaling Pathway cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus Upstream Kinases Upstream Kinases Inflammatory Stimulus->Upstream Kinases NF-kB Activation NF-kB Activation Upstream Kinases->NF-kB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-kB Activation->Pro-inflammatory Cytokine Production This compound This compound This compound->Upstream Kinases Inhibition? This compound->NF-kB Activation Inhibition?

Figure 2. A hypothetical anti-inflammatory signaling pathway for this compound.

Future Directions

The study of this compound presents several exciting avenues for future research. Key areas that warrant further investigation include:

  • Quantitative Biological Evaluation: Detailed in vitro and in vivo studies are needed to quantify the anti-inflammatory and phytotoxic effects of this compound.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its biological activity.

  • Total Synthesis: The development of a robust and efficient total synthesis of this compound would enable the production of larger quantities for further biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Investigation of Glycosidic Forms: The biological activities of the naturally occurring glycosides of this compound should be investigated to determine the role of the sugar moiety.

Conclusion

This compound is a unique natural product with intriguing, yet underexplored, biological activities. While its chemical structure and natural sources are established, there is a significant gap in the understanding of its quantitative bioactivities, mechanism of action, and synthetic accessibility. This technical guide has summarized the current state of knowledge and highlighted key areas for future research that could unlock the therapeutic potential of this fascinating molecule.

An Introduction to Allenic Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Allenic natural products represent a unique and structurally fascinating class of metabolites characterized by the presence of a 1,2-diene, or allene, functional group. This arrangement of two contiguous carbon-carbon double bonds confers axial chirality and distinct reactivity, making them attractive targets in chemical synthesis and drug discovery.[1] To date, approximately 200 such compounds have been identified from diverse natural sources, including plants, fungi, bacteria, and marine organisms.[2] Many of these molecules exhibit potent biological activities, such as anticancer, cytotoxic, antibacterial, and antiviral properties.[2][3] This guide provides a technical overview of the core aspects of allenic natural products, including their structural diversity, spectroscopic characterization, isolation methodologies, and biosynthetic origins.

Core Concepts and Structural Significance

The allene moiety is a cumulene, where two π-systems are orthogonal to each other. This unique electronic and geometric configuration is responsible for the characteristic chemical properties of these molecules.[4] The central carbon of the allene is sp-hybridized, while the terminal carbons are sp²-hybridized, resulting in a linear carbon backbone. This structure is a versatile building block in organic synthesis and is found in a variety of natural product classes, including terpenes, fatty acids, steroids, and macrolides.[3][5] The inherent axial chirality of appropriately substituted allenes makes them compelling targets for asymmetric synthesis and as chiral ligands in catalysis.[2]

Spectroscopic Characterization of the Allene Moiety

The unambiguous identification of the allenic functional group relies on a combination of spectroscopic techniques. Each method provides characteristic signatures for the C=C=C framework.

Spectroscopic Data for Allenic Moiety
Technique Characteristic Signature / Value
¹³C NMR Spectroscopy The central sp-hybridized carbon typically exhibits a highly deshielded signal in the range of 200–220 ppm . The two terminal sp² carbons appear further upfield, generally between 75–95 ppm .
¹H NMR Spectroscopy Allenic protons (C=C=C-H ) typically resonate in the range of 4.5–5.5 ppm . The coupling constant (J) between geminal allenic protons is usually small.
Infrared (IR) Spectroscopy A characteristic, often strong, absorption band for the asymmetric stretching of the C=C=C bond appears in the region of 1950–1980 cm⁻¹ .[6] A weaker symmetric stretching band may be observed around 1060 cm⁻¹ .
Mass Spectrometry (MS) Allenes undergo characteristic fragmentation patterns, often involving rearrangements and cleavage adjacent to the allene system, which can aid in structural elucidation.

Representative Allenic Natural Products

The structural diversity of allenic natural products is vast. The table below summarizes a few key examples, their natural sources, and documented biological activities.

Compound Name Natural Source Class Noted Biological Activity
Panacadin Panax ginseng (Ginseng)PolyacetyleneAntifungal, Cytotoxic
Neoxanthin Higher plants (e.g., spinach)CarotenoidAntioxidant, component of the photosynthetic apparatus
Archangiumide Myxobacterium Archangium violaceumMacrolideCytotoxic; first known macrolide with an endocyclic allene.[5][7]
Miconidin Mycosphaerella sp. (Fungus)Isocoumarin derivativeNematicidal
Grasshopper Ketone Romalea microptera (Grasshopper)TerpenoidPheromone, defensive agent

Methodologies: From Isolation to Structure Elucidation

The discovery and characterization of novel allenic natural products follow a well-established workflow. The instability of some allenic compounds, such as allene oxides, requires rapid and often low-temperature procedures.[8]

General Experimental Workflow

The logical flow from a natural source to a fully characterized compound involves several critical stages. The diagram below outlines this typical process.

G cluster_0 Discovery & Isolation cluster_1 Characterization & Evaluation cluster_2 Application & Synthesis Source Natural Source (Plant, Fungus, etc.) Extraction Extraction & Fractionation (e.g., Solvent Partitioning) Source->Extraction Chromatography Chromatographic Separation (HPLC, Column Chromatography) Extraction->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound Spectroscopy Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Bioassay Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) Pure_Compound->Bioassay Synthesis Total Synthesis & Analogue Development Spectroscopy->Synthesis Drug_Dev Lead Compound for Drug Development Bioassay->Drug_Dev Synthesis->Drug_Dev

Caption: General workflow for allenic natural product research.
Key Experimental Protocols

1. Extraction and Isolation:

  • Source Material: The biological material (e.g., plant leaves, microbial culture) is harvested, dried, and ground.

  • Solvent Extraction: A sequential extraction is performed using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition metabolites based on their chemical properties.

  • Chromatography: The crude extracts are subjected to various chromatographic techniques.

    • Column Chromatography (CC): Often used for initial fractionation using silica gel or alumina as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase HPLC is critical for the final purification of individual compounds.[9] Detection is commonly performed using UV-Vis or mass spectrometry detectors.

2. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assemble the carbon skeleton and determine stereochemistry.[9] The characteristic ¹³C NMR shift of the central allenic carbon is a key diagnostic marker.[8]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to confirm the presence of the C=C=C functional group, while UV spectroscopy provides information on conjugated systems.[10]

Biosynthesis of Allenic Moieties

The formation of the allene functional group in nature is a complex enzymatic process. In fatty acid metabolism, a key pathway involves the enzymatic isomerization of an acetylenic precursor.

Biosynthetic Pathway of Allenic Fatty Acids

Allenic fatty acids are often derived from their acetylenic (alkyne-containing) counterparts. The pathway typically involves a dehydratase or a specific isomerase that catalyzes the rearrangement of a propargyl alcohol derivative into an allene. This transformation is a crucial step in the biosynthesis of many bioactive lipids.

G FA Saturated Fatty Acid (e.g., Stearic Acid) Desaturase Desaturase Enzyme (Introduces C≡C bond) FA->Desaturase Oxidation Acetylenic_FA Acetylenic Precursor (e.g., Crepenynic Acid) Desaturase->Acetylenic_FA Isomerase Allene Synthase/ Isomerase Acetylenic_FA->Isomerase Isomerization Allenic_FA Allenic Fatty Acid Isomerase->Allenic_FA

Caption: Simplified biosynthesis of an allenic fatty acid.

This process begins with a saturated fatty acid, which undergoes desaturation to introduce triple bonds, forming an acetylenic fatty acid.[11] This precursor is then acted upon by an isomerase or a related enzyme to produce the final allenic structure.[8]

Conclusion and Future Outlook

Allenic natural products continue to be a rich source of chemical novelty and biological activity. Advances in spectroscopic techniques and synthetic methodologies are enabling the discovery and development of these unique molecules.[4] Their intriguing structures and potent bioactivities ensure that they will remain a focal point for research in natural products chemistry, medicinal chemistry, and chemical biology for the foreseeable future. The systematic exploration of biodiversity, combined with genome mining, promises to uncover many more members of this fascinating molecular class.[5]

References

An In-depth Technical Guide to Grasshopper Ketone: Molecular Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a naturally occurring allenic ketone, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. Isolated from sources such as the brown alga Sargassum fulvellum and the grasshopper Romalea microptera, this compound demonstrates potential as a lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a detailed exploration of its mechanism of action in inflammatory pathways, and a compilation of key experimental protocols for its study.

Molecular Profile of this compound

This compound, systematically named 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a C13 apocarotenoid. Its chemical structure features a dihydroxy-trimethylcyclohexylidene ring linked to a butenone side chain, a unique configuration that contributes to its biological activity.

Identifier Value Source
Molecular Formula C₁₃H₂₀O₃PubChem[1]
Molecular Weight 224.30 g/mol PubChem[1][2]
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-onePubChem[2]
CAS Number 41703-38-2PubChem[1]
ChEBI ID CHEBI:177873PubChem[1][2]

Anti-Inflammatory Mechanism of Action

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have elucidated its primary mechanism of action.

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression[3].

The underlying molecular mechanism for this anti-inflammatory activity is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[3]. This compound has been observed to suppress the phosphorylation of key MAPK proteins—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—as well as the phosphorylation of the p65 subunit of NF-κB[3]. By targeting these critical upstream signaling molecules, this compound effectively attenuates the downstream cascade of inflammatory gene expression.

Signaling Pathway Diagram

Grasshopper_Ketone_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS ERK ERK LPS->ERK Activates JNK JNK LPS->JNK Activates p38 p38 LPS->p38 Activates IKK IKK LPS->IKK Activates Inflammatory_Genes Pro-inflammatory Gene Expression ERK->Inflammatory_Genes Induces JNK->Inflammatory_Genes Induces p38->Inflammatory_Genes Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) NFkB_p p-NF-κB (p65) NFkB->NFkB_p Phosphorylation & Translocation NFkB_p->Inflammatory_Genes Induces iNOS_COX2 iNOS, COX-2 Inflammatory_Genes->iNOS_COX2 Leads to Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Leads to Grasshopper_Ketone This compound Grasshopper_Ketone->ERK Inhibits Grasshopper_Ketone->JNK Inhibits Grasshopper_Ketone->p38 Inhibits Grasshopper_Ketone->NFkB_p Inhibits

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following protocols are compiled from established methodologies for the in vitro evaluation of anti-inflammatory compounds in RAW 264.7 macrophages.

Isolation and Purification of this compound from Sargassum fulvellum

While a specific detailed protocol is proprietary to the researchers who first isolated it, the general procedure involves solvent extraction followed by chromatographic purification.

  • Extraction: Dried and powdered Sargassum fulvellum is subjected to extraction with an organic solvent, such as ethanol.

  • Fractionation: The crude ethanol extract is then partitioned with solvents of varying polarity. This compound is typically found in the n-hexane fraction[3].

  • Chromatographic Purification: The n-hexane fraction is subjected to column chromatography (e.g., silica gel) with a gradient elution system to separate the components. Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques such as high-performance liquid chromatography (HPLC).

  • Structure Verification: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry[3].

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed RAW 264.7 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound and incubate for 24 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 3.2.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Supernatant Collection: Collect cell culture supernatants from cells treated as described in section 3.2.

  • ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a biotinylated detection antibody.

    • Adding Streptavidin-HRP.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring absorbance at 450 nm.

  • Quantification: Calculate cytokine concentrations based on the standard curve generated from recombinant cytokine standards.

Western Blot Analysis for MAPK and NF-κB Signaling
  • Cell Lysis: After treatment with this compound and LPS for a shorter duration (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its well-defined molecular structure and its targeted inhibition of the MAPK and NF-κB signaling pathways make it a valuable subject for further investigation in the fields of pharmacology and drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and similar natural products.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Allenic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the total synthesis of allenic ketones, a unique class of compounds with significant potential in organic synthesis and medicinal chemistry. The following sections detail key synthetic methodologies, complete with experimental procedures and quantitative data to facilitate replication and further development.

Oxidation of Allenic/Homopropargylic Alcohols

A primary route to allenic ketones involves the oxidation of the corresponding allenic or homopropargylic alcohols. Several methods are effective, with the choice of oxidant and reaction conditions being crucial to avoid side reactions and ensure high yields.

Swern Oxidation of Allenic Alcohols

The Swern oxidation is a reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is particularly useful for sensitive substrates due to its low reaction temperatures.

Experimental Protocol:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM is added dropwise, and the mixture is stirred for 5 minutes. A solution of the allenic alcohol (1.0 equivalent) in DCM is then added slowly. After stirring for 30 minutes at -78 °C, triethylamine (7.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature, at which point water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired allenic ketone.

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Prepare solutions of oxalyl chloride, DMSO, and allenic alcohol in DCM activation Activate DMSO with oxalyl chloride at -78 °C reagent_prep->activation Cool to -78 °C alcohol_addition Add allenic alcohol solution activation->alcohol_addition Stir for 5 min base_addition Add triethylamine alcohol_addition->base_addition Stir for 30 min quench Quench with water base_addition->quench Warm to RT extraction Extract with DCM quench->extraction purification Purify by column chromatography extraction->purification final_product final_product purification->final_product Isolate allenic ketone photocatalytic_mechanism PC Photocatalyst (Ir) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET SO4_radical SO₄⁻• PC_excited->SO4_radical Oxidative Quenching S2O8 S₂O₈²⁻ Alcohol Homopropargylic Alcohol (R-OH) Alkoxy_radical Alkoxy Radical (R-O•) Alcohol->Alkoxy_radical Oxidation by SO₄⁻• Aryl_migration 1,4-Aryl Migration Alkoxy_radical->Aryl_migration Rearrangement Allenic_ketone Allenic Ketone Aryl_migration->Allenic_ketone Oxidation hydroalkylation_logic cluster_catalysis Catalytic System start Starting Materials: 1,3-Enyne & Ketone reaction_conditions Reaction Conditions: Toluene, Room Temperature start->reaction_conditions pd_catalyst Pd(0)/Ligand pd_catalyst->reaction_conditions lewis_acid B(C₆F₅)₃ lewis_acid->reaction_conditions base Amine Base base->reaction_conditions product β-Allenyl Ketone reaction_conditions->product

Application Notes and Protocols for the Extraction and Purification of Grasshopper Ketone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grasshopper ketone, a naturally occurring allenic ketone, has been identified in various organisms, including the Eastern lubber grasshopper (Romalea microptera) and several plant species.[1] This document provides detailed protocols for the extraction and purification of this compound, focusing on its isolation from plant sources, particularly Sinocrassula indica, from which its glycosidic form is readily extractable. Methodologies for the subsequent enzymatic hydrolysis to yield the aglycone, this compound, are also presented.

Natural Sources of this compound

This compound (C₁₃H₂₀O₃) has been isolated from a limited number of natural sources across different kingdoms.[1]

  • Insecta: The Eastern lubber grasshopper (Romalea microptera) produces this compound as part of its defensive secretion.[1][2] This secretion is a complex mixture of compounds, and the grasshopper can sequester and metabolize plant compounds from its diet to produce this defensive froth.

  • Plantae: Several plant species are known to contain this compound or its derivatives. These include:

    • Sinocrassula indica : This plant is a significant source of this compound in its glycosidic form, specifically this compound 3-O-primveroside.[3][4][5]

    • Schisandra sphenanthera : This plant is reported to contain this compound.[1] However, detailed protocols for its isolation from this source focus primarily on other compound classes like lignans and triterpenoids.[3][4][6]

    • Inula japonica : Another plant species reported to contain this compound.[1]

Extraction and Purification Protocols

This section details the protocol for the isolation of this compound 3-O-primveroside from Sinocrassula indica and its subsequent conversion to this compound.

Protocol 1: Extraction and Purification of this compound 3-O-primveroside from Sinocrassula indica

This protocol is adapted from the methodology described by Xie et al. (2012).[4]

2.1. Materials and Equipment

  • Air-dried whole plant material of Sinocrassula indica

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • n-Butanol (reagent grade)

  • Chloroform (reagent grade)

  • Deionized water

  • Silica gel for column chromatography

  • Chromatorex ODS for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

  • Rotary evaporator

  • Reflux apparatus

  • Glass chromatography columns

  • Standard laboratory glassware

2.2. Experimental Workflow

G Workflow for this compound Isolation cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification A Start: Air-dried Sinocrassula indica (9.9 kg) B Methanol Reflux Extraction (3x) A->B C Concentration (Rotary Evaporator) B->C D Crude Methanolic Extract (764 g) C->D E Solvent Partitioning (EtOAc, n-BuOH) D->E F n-BuOH Soluble Fraction (164 g) E->F G Silica Gel Column Chromatography F->G H Fraction B5 (12.5 g) G->H Elution with CHCl3/MeOH I Chromatorex ODS Column Chromatography H->I J Fraction B5-4 (0.71 g) I->J Elution with MeOH/H2O K Preparative HPLC J->K L Purified this compound 3-O-primveroside (42.8 mg) K->L Mobile Phase: MeOH/H2O (25:75)

Caption: Workflow for the extraction and purification of this compound 3-O-primveroside.

2.3. Step-by-Step Procedure

  • Extraction:

    • Take 9.9 kg of powdered, air-dried whole herbs of Sinocrassula indica.

    • Extract the plant material three times with methanol under reflux, with each extraction lasting for 3 hours.

    • Combine the methanolic extracts.

  • Concentration:

    • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent Partitioning:

    • Dissolve the crude extract (725 g) in water.

    • Perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and then n-butanol (n-BuOH).

    • Collect the n-BuOH-soluble fraction.

  • Silica Gel Column Chromatography:

    • Subject the n-BuOH-soluble fraction (95 g) to silica gel column chromatography (2.5 kg silica gel).

    • Elute the column with a chloroform-methanol (CHCl₃-MeOH) gradient (from 10% to 50% MeOH, v/v).

    • Collect the resulting fractions. Fraction B5 (12.5 g) contains the compound of interest.

  • ODS Column Chromatography:

    • Separate Fraction B5 using a Chromatorex ODS column (350 g).

    • Elute with a methanol-water (MeOH-H₂O) gradient (from 10% to 40% MeOH, v/v).

    • Collect the fractions. Fraction B5-4 (0.71 g) is enriched with the target compound.

  • Preparative HPLC:

    • Purify Fraction B5-4 (0.51 g) by preparative HPLC.

    • Mobile Phase: Methanol-Water (25:75, v/v).

    • Flow Rate: 9 mL/min.

    • Detection: Refractive Index (RI).

    • The purified this compound 3-O-primveroside will be collected at a retention time of approximately 38.2 minutes.

2.4. Quantitative Data

StageStarting MaterialMass of ProductYield (%)Reference
Crude Methanol Extraction 9.9 kg S. indica764 g7.7%[4]
n-Butanol Partitioning 725 g Crude Extract164 g22.6%[4]
Final Purified Product 9.9 kg S. indica42.8 mg0.00043%[4]
Protocol 2: Enzymatic Hydrolysis of Glycoside to Yield this compound

This is a general protocol for the enzymatic hydrolysis of flavonoid glycosides, which can be adapted for this compound 3-O-primveroside. The use of naringinase, which contains both α-L-rhamnosidase and β-D-glucosidase activities, is suitable for cleaving the primveroside sugar moiety.

2.5. Materials and Equipment

  • Purified this compound 3-O-primveroside

  • Naringinase (from Penicillium decumbens)

  • Citrate or acetate buffer (pH 4.0-5.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Reaction vessel (e.g., flask or vial)

  • Water bath or incubator

  • Separatory funnel

  • Rotary evaporator

  • HPLC system for reaction monitoring

2.6. Step-by-Step Procedure

  • Dissolution: Dissolve a known amount of this compound 3-O-primveroside in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.5). The concentration should be determined based on the solubility of the glycoside.

  • Enzyme Addition: Add naringinase to the solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:10 (w/w) can be used.

  • Incubation: Incubate the reaction mixture at a suitable temperature (typically 37-50°C) for a period of 2-24 hours. The progress of the hydrolysis can be monitored by analytical HPLC by observing the disappearance of the glycoside peak and the appearance of the aglycone (this compound) peak.

  • Reaction Quenching and Extraction: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate. Partition the mixture in a separatory funnel. The aglycone (this compound) will be more nonpolar and is expected to partition into the ethyl acetate layer.

  • Drying and Concentration: Collect the ethyl acetate layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The resulting crude this compound can be further purified by silica gel chromatography or preparative HPLC if necessary.

Extraction from Other Natural Sources

Romalea microptera (Eastern Lubber Grasshopper)

This compound is a component of the defensive secretion of Romalea microptera.[2]

  • Collection of Secretion: The defensive froth can be collected by mechanically stimulating the grasshopper, causing it to release the secretion from its metathoracic spiracles.[7] The froth can be collected on a surface like filter paper.

  • Extraction: The collected secretion can be extracted with an organic solvent such as diethyl ether or dichloromethane.[8]

  • Purification: Due to the complex nature of the secretion, which contains phenols, terpenes, and benzoquinones, purification would require chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for analysis and preparative GC or HPLC for isolation.[2]

Schisandra sphenanthera

While this compound has been reported in S. sphenanthera, the focus of phytochemical studies on this plant has been on the isolation of lignans and triterpenoids.[3][9] Extraction is typically performed with polar solvents like ethanol or methanol, or non-polar solvents like hexane.[4][6][9] Subsequent purification involves extensive chromatographic steps. A specific protocol for the targeted isolation of this compound from this plant is not available in the current literature.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any particular biological signaling pathways. While the insulin-like signaling pathway has been studied in grasshoppers, there is no direct link established with this compound.[10][11] Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. The compound has been noted to have roles as a phytotoxin and an anti-inflammatory agent, suggesting it interacts with biological systems, but the precise mechanisms remain to be elucidated.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grasshopper ketone, a naturally occurring allenic ketone, has been isolated from various sources including the grasshopper Romalea microptera and the brown alga Sargassum.[1][2] It has demonstrated potential as an anti-inflammatory agent by inhibiting nitric oxide (NO) production and modulating MAPK and NF-κB signaling pathways.[2] As research into the therapeutic potential of this compound continues, robust analytical methods for its quantification in various matrices are essential. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers and can be further optimized and validated for specific applications.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective HPLC method.

PropertyValueReference
Molecular FormulaC₁₃H₂₀O₃[1]
Molecular Weight224.30 g/mol [1]
IUPAC Name4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one[1]
Key Functional GroupsKetone, Hydroxyl, Allene[1]
UV AbsorptionThe presence of an enone chromophore suggests UV absorbance, likely in the range of 220-280 nm.Inferred

Experimental Protocols

1. Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plant or insect tissue). The efficiency of the extraction may need to be optimized depending on the specific sample matrix.

Objective: To extract this compound from a solid biological matrix and prepare it for HPLC analysis.

Materials:

  • Biological sample (e.g., lyophilized grasshopper or algal tissue)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Homogenization and Extraction:

    • Weigh 1 gram of the homogenized and lyophilized biological sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 5 minutes.

    • Sonicate the sample for 15 minutes in a sonication bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process twice more with fresh methanol.

    • Pool the methanol extracts.

  • Liquid-Liquid Partitioning:

    • To the pooled methanol extract, add an equal volume of water.

    • Perform a liquid-liquid extraction with ethyl acetate (3 x 20 mL).

    • Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Reconstitute the dried extract in 1 mL of 50% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Method Protocol

This proposed HPLC method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm (preliminary, requires optimization by scanning the UV spectrum of a pure standard)

3. Method Validation Protocol

To ensure the reliability and accuracy of the analytical data, the HPLC method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or AOAC INTERNATIONAL.[3][4][5]

Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank matrix samples and spiked samples to check for interferences at the retention time of this compound.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of a this compound standard should be prepared and analyzed. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²) should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of this compound is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Hypothetical Method Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range To be determined1 - 100 µg/mL
Accuracy (% Recovery) 90 - 110%98.5%
Repeatability (%RSD) ≤ 2%1.2%
Intermediate Precision (%RSD) ≤ 3%2.1%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample homogenization Homogenization & Solvent Extraction start->homogenization partitioning Liquid-Liquid Partitioning homogenization->partitioning evaporation1 Solvent Evaporation partitioning->evaporation1 spe SPE Cleanup evaporation1->spe evaporation2 Final Evaporation spe->evaporation2 reconstitution Reconstitution & Filtration evaporation2->reconstitution hplc HPLC System reconstitution->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

validation_parameters cluster_main HPLC Method Validation cluster_precision Precision Types Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

Mass Spectrometry Analysis of Grasshopper Ketone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone, a C13-apocarotenoid, is a naturally occurring compound found in various plant species and insects.[1] Its diverse biological activities, including potential anti-inflammatory properties, have garnered significant interest within the scientific community, particularly in the fields of natural product chemistry and drug discovery.[2] Accurate identification and quantification of this compound in complex biological matrices are crucial for understanding its biosynthesis, metabolism, and pharmacological effects. Mass spectrometry, coupled with gas chromatography (GC-MS), offers a highly sensitive and specific method for the analysis of this semi-volatile compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation from plant matrices, instrumental parameters, and expected fragmentation patterns.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol [1]
IUPAC Name(3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-9-apo-β-caroten-9-one
Synonyms(-)-Grasshopper ketone, (S)-4-((2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene)but-3-en-2-one[1]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in electron ionization (EI) mass spectrometry is expected to be influenced by its functional groups: a ketone, two hydroxyl groups, and a cyclohexene ring. The molecular ion peak (M+) should be observed at m/z 224. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[3][4][5][6]

Plausible Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pattern for ketones.[3][7] For this compound, this could result in the loss of a methyl group (CH3•) to form a stable acylium ion at m/z 209, or the loss of the larger alkyl substituent.

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond.[4][8] The presence of a suitable γ-hydrogen in the side chain of this compound could lead to the formation of a characteristic neutral alkene and a charged enol fragment.

  • Dehydration: The presence of two hydroxyl groups makes the loss of water (H2O) a likely fragmentation pathway, leading to a peak at m/z 206 (M-18) and potentially a further loss to m/z 188 (M-18-18).

  • Cyclohexene Ring Fragmentation: The cyclohexene ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, contributing to the complexity of the mass spectrum.

Predicted Quantitative Data:

The following table summarizes the predicted prominent mass-to-charge ratios (m/z) and their corresponding proposed fragment structures for this compound. The relative abundance is a qualitative prediction.

m/zProposed FragmentPredicted Relative Abundance
224[M]+• (Molecular Ion)Moderate
209[M-CH3]+Moderate
206[M-H2O]+•High
188[M-2H2O]+•Moderate
163[C11H15O]+Moderate
125[C8H13O]+High
43[C2H3O]+ (Acylium ion)High (Potential Base Peak)

Experimental Protocols

This section details the methodology for the extraction and GC-MS analysis of this compound from a plant matrix.

I. Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of semi-volatile secondary metabolites like this compound from plant tissues (e.g., leaves, flowers).[9][10][11][12]

Materials:

  • Fresh or freeze-dried plant material

  • Mortar and pestle or a mechanical grinder

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Glass vials with PTFE-lined caps[13]

  • 0.22 µm syringe filters

Procedure:

  • Sample Collection and Preparation:

    • Collect fresh plant material and immediately process it to minimize enzymatic degradation. Alternatively, freeze-dry the material for long-term storage.

    • Weigh approximately 1-2 g of fresh (or 0.1-0.2 g of dried) plant material.

    • Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

  • Extraction:

    • Transfer the powdered sample to a glass centrifuge tube.

    • Add 10 mL of a methanol/dichloromethane mixture (1:1, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid debris.

  • Liquid-Liquid Partitioning:

    • Carefully decant the supernatant into a new glass tube.

    • To the supernatant, add 5 mL of deionized water and vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

    • The lower, organic phase (dichloromethane) will contain the less polar compounds, including this compound.

  • Drying and Concentration:

    • Carefully transfer the lower organic layer to a clean flask, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[13]

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 1 mL of a suitable volatile solvent such as ethyl acetate or hexane.[13]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC-MS autosampler vial.

II. GC-MS Instrumentation and Analysis

This protocol outlines the typical parameters for the analysis of terpenoids and related compounds.[14][15][16][17][18]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-400
Scan Rate 2 scans/sec
Solvent Delay 3 min

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (MeOH:DCM) grinding->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning drying Drying & Concentration partitioning->drying reconstitution Reconstitution drying->reconstitution filtration Filtration reconstitution->filtration gc_injection GC Injection filtration->gc_injection separation Chromatographic Separation ionization Electron Ionization (EI) mass_analysis Mass Analysis detection Detection data_acquisition Data Acquisition detection->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification spectral_interpretation Spectral Interpretation peak_identification->spectral_interpretation quantification Quantification spectral_interpretation->quantification fragmentation_pathway cluster_fragments Primary Fragments M This compound [M]+• m/z 224 M_minus_CH3 [M-CH3]+ m/z 209 M->M_minus_CH3 - CH3• (α-cleavage) M_minus_H2O [M-H2O]+• m/z 206 M->M_minus_H2O - H2O (Dehydration) Acylium [C2H3O]+ m/z 43 M->Acylium α-cleavage M_minus_2H2O [M-2H2O]+• m/z 188 M_minus_H2O->M_minus_2H2O - H2O

References

Application Notes and Protocols for the Characterization of Allenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenic compounds, characterized by the presence of cumulative carbon-carbon double bonds (C=C=C), are a unique class of molecules with applications in organic synthesis, materials science, and drug discovery. Their axial chirality and distinct reactivity make their thorough characterization essential. These application notes provide an overview of key analytical techniques and detailed protocols for the characterization of allenic compounds, including spectroscopic and chromatographic methods.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of allenic compounds, providing information about the electronic environment of protons and carbons within the molecule.

Table 1: Typical ¹H NMR Chemical Shifts for Allenic Protons

Type of ProtonChemical Shift (δ, ppm)
Allenic C-H (Terminal)4.5 - 5.5
Allenic C-H (Substituted)5.0 - 6.0
Protons on carbons adjacent to the allene1.6 - 2.5

Table 2: Typical ¹³C NMR Chemical Shifts for Allenic Carbons

Type of CarbonChemical Shift (δ, ppm)
Central Allenic C =C=C200 - 220
Terminal Allenic C H₂=C=C70 - 90
Substituted Allenic C =C=C85 - 120

Objective: To acquire and interpret the ¹H and ¹³C NMR spectra of a synthesized allenic compound.

Materials:

  • Allenic compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified allenic compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse program (e.g., zgpg30).

      • Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

      • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

      • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the allenic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Allene in CDCl3 transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load shim Tune and Shim load->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum shim->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Structure integrate->assign

Caption: Workflow for NMR analysis of allenic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of allenic compounds, aiding in their identification and structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

Allenic compounds often exhibit characteristic fragmentation patterns. Cleavage of bonds beta to the allene system is a common pathway, leading to the formation of stable carbocations.

Table 3: Common Fragment Ions in EI-MS of Allenic Compounds

Fragmentation PathwayDescriptionTypical m/z Values
β-CleavageCleavage of a C-C bond beta to the allene moiety.[M - R]⁺, where R is the alkyl group lost.
RearrangementsComplex rearrangements can occur, sometimes leading to ions that are also characteristic of isomeric alkynes.Varies depending on the specific structure.
Loss of small neutral moleculesElimination of molecules like H₂O, CO, or C₂H₄ from functionalized allenes.[M - 18]⁺, [M - 28]⁺, etc.

Objective: To obtain the mass spectrum of a volatile allenic compound to determine its molecular weight and fragmentation pattern.

Materials:

  • Allenic compound (microgram to nanogram quantities)

  • Volatile solvent (if necessary, e.g., dichloromethane or hexane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Introduction (via GC):

    • Prepare a dilute solution of the allenic compound in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) into the GC injection port.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced directly into the mass spectrometer's ion source.

    • GC Conditions (Typical):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • The generated ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provides structural information.

    • Compare the obtained spectrum with spectral libraries (e.g., NIST) for potential identification.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis inject Inject Sample separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify Identify Molecular Ion & Fragments spectrum->identify interpret Structural Interpretation identify->interpret

Caption: Workflow for GC-MS analysis of allenic compounds.

Chiroptical Techniques for Stereochemical Analysis

Due to the axial chirality of many substituted allenes, chiroptical techniques are invaluable for determining their absolute configuration and enantiomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1]

Objective: To determine the absolute configuration of a chiral allenic compound by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Materials:

  • Enantiomerically enriched allenic compound (1-5 mg)

  • Appropriate solvent (e.g., CDCl₃, CCl₄), ensuring no strong absorption in the region of interest.

  • VCD spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the allenic compound in the chosen solvent at a suitable concentration (typically 0.05-0.2 M). The concentration may need to be optimized to obtain a good signal-to-noise ratio without saturating the detector.

    • Use a sample cell with an appropriate path length (e.g., 50-200 µm).

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample.

    • Acquire a baseline spectrum of the pure solvent in the same cell.

    • The VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

    • Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the allenic compound using computational chemistry software (e.g., Gaussian).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer).

    • A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the measured sample. A mirror-image relationship indicates the opposite enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions. It is particularly useful for chiral allenes containing chromophores.

Objective: To determine the absolute configuration of a chiral allenic compound with a UV-Vis chromophore.

Materials:

  • Enantiomerically enriched allenic compound (0.1-1 mg)

  • UV-transparent solvent (e.g., methanol, acetonitrile, hexane)

  • ECD spectropolarimeter

  • Quartz cuvette (e.g., 1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the allenic compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of around 0.8-1.0 in the UV-Vis spectrum.

  • Data Acquisition:

    • Record the ECD spectrum of the sample over the appropriate wavelength range.

    • Record a baseline spectrum of the pure solvent in the same cuvette.

    • The final ECD spectrum is obtained by subtracting the baseline from the sample spectrum.

  • Computational Modeling (for absolute configuration):

    • Similar to VCD, perform a conformational analysis and calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).

  • Data Analysis:

    • Compare the experimental ECD spectrum with the calculated spectrum. The sign and intensity of the Cotton effects are used to assign the absolute configuration.

Chromatographic Techniques for Separation and Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers of allenic compounds, allowing for the determination of enantiomeric excess (ee) and for preparative separation.

Table 4: Example Chiral HPLC Conditions for Allenic Compound Separation

Allenic Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)
Substituted PhenylallenesChiralcel OD-Hn-Hexane/Isopropanol (90:10)1.0254
Allenic AlcoholsChiralpak AD-Hn-Hexane/Ethanol (85:15)0.8220
Allenic EstersChiralpak ICn-Hexane/2-Propanol (95:5)1.0230

Note: These are representative conditions and may require optimization for specific compounds.

Objective: To separate the enantiomers of a racemic allenic compound and determine the enantiomeric excess.

Materials:

  • Racemic allenic compound

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Daicel Chiralpak or Chiralcel series)

  • HPLC system with a UV detector

Procedure:

  • Column Selection and Mobile Phase Screening:

    • Based on the structure of the allenic compound (presence of functional groups, aromatic rings), select a few candidate chiral stationary phases (CSPs). Polysaccharide-based CSPs are often a good starting point.[2]

    • Screen different mobile phase compositions, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), to find a suitable separation.

  • Method Optimization:

    • Once a partial separation is achieved, optimize the mobile phase composition to improve the resolution (Rs) between the enantiomer peaks. Adjusting the percentage of the alcohol modifier is a common strategy.

    • Optimize the flow rate to balance analysis time and resolution.

    • The column temperature can also be adjusted to improve peak shape and resolution.

  • Sample Analysis:

    • Prepare a solution of the racemic allenic compound in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC column.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the peaks. A baseline separation (Rs ≥ 1.5) is desirable for accurate quantification.

    • Determine the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Method_Dev start Start: Racemic Allenic Compound select_csp Select Candidate Chiral Stationary Phases start->select_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA ratios) select_csp->screen_mp partial_sep Partial Separation Achieved? screen_mp->partial_sep partial_sep->select_csp No optimize Optimize Mobile Phase, Flow Rate, Temperature partial_sep->optimize Yes baseline_sep Baseline Separation (Rs >= 1.5)? optimize->baseline_sep baseline_sep->optimize No validate Validate Method baseline_sep->validate Yes end End: Quantify Enantiomeric Excess validate->end

Caption: Workflow for chiral HPLC method development.

Biological Activity of Allenic Compounds: Enzyme Inhibition

Allenic compounds have been shown to exhibit a range of biological activities, often acting as enzyme inhibitors.[3] This is a critical aspect for drug development professionals.

Allenic Compounds as Monoamine Oxidase (MAO) Inhibitors

Certain allenic amines have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[2][4]

Allenic Compounds as EGFR Tyrosine Kinase Inhibitors

Substituted allenic quinazolines have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[5] These compounds block the phosphorylation of EGFR, leading to cell-cycle arrest and apoptosis in cancer cells.[6]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR Phosphorylation EGFR Autophosphorylation EGFR->Phosphorylation Dimerization & Activation EGF EGF (Ligand) EGF->EGFR Binds to ATP ATP ATP->Phosphorylation Phosphate Donor Allenic_Inhibitor Allenic Quinazoline Inhibitor Allenic_Inhibitor->EGFR Binds to ATP- binding site Downstream Activation of Downstream Pathways (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Inhibition leads to

Caption: Inhibition of EGFR signaling by an allenic compound.

References

Application Notes & Protocols: In Vitro Models for Studying Grasshopper Ketone Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grasshopper ketone is a naturally occurring allenic ketone, a type of terpenoid, that has been identified in various plants and insects.[1] Preliminary classifications suggest it may possess anti-inflammatory and phytotoxic properties.[1] As a member of the diverse terpenoid family, which is known for a wide range of biological activities including anti-cancer effects, this compound represents a promising candidate for further investigation.[2] These application notes provide a comprehensive framework of proposed in vitro models and detailed protocols to systematically investigate the cytotoxic and anti-inflammatory effects of this compound. The following sections outline key experiments, from initial cytotoxicity screening to the elucidation of potential molecular mechanisms of action. Cell-based assays are pivotal in the initial stages of drug discovery, offering a more efficient and cost-effective approach to screen bioactive compounds compared to animal testing.[3]

I. Data Presentation: Hypothetical Quantitative Data Summary

To effectively evaluate the biological activity of this compound, quantitative data from various assays should be systematically collected and organized. The following tables are examples of how to structure such data for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound (GK) on Various Cell Lines. This table is designed to summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
RAW 264.7Murine MacrophageMTT24>100
HeLaHuman Cervical CancerPrestoBlue2475.2
A549Human Lung CarcinomaPrestoBlue2458.9
HEK293Human Embryonic KidneyMTT24>100

Table 2: Effect of this compound (GK) on Pro-inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages. This table illustrates how to present data on the anti-inflammatory effects of the compound.

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α mRNA Expression (Fold Change vs. LPS control)IL-6 Protein Secretion (pg/mL)
Control-00<5
LPS (1 µg/mL)-1001001500
LPS + GK1078.565.31100
LPS + GK2552.138.7750
LPS + GK5025.815.2320

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Selected adherent cell line (e.g., RAW 264.7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium and DMSO as a vehicle control, and wells with only medium as a blank.

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS (from E. coli O111:B4)

  • Complete growth medium

  • Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups (no treatment), LPS-only, and GK-only groups.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Express the results as a percentage of the LPS-only control.

Protocol 3: Western Blot Analysis for NF-κB Pathway Activation

Objective: To investigate if this compound inhibits the NF-κB signaling pathway by assessing the phosphorylation and degradation of key proteins.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, then stimulate with LPS for a short duration (e.g., 30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize all to the loading control (β-actin).

III. Visualizations: Diagrams of Pathways and Workflows

Proposed Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Cytokines Transcription GK This compound GK->IKK G start Start: Obtain This compound step1 Cytotoxicity Screening (e.g., MTT Assay) Determine IC50 & Non-toxic Doses start->step1 step2 Assess Anti-inflammatory Activity (e.g., Griess Assay for NO) step1->step2 step3 Investigate Mechanism of Action step2->step3 step3a Gene Expression Analysis (qPCR for TNF-α, IL-6) step3->step3a step3b Protein Expression Analysis (Western Blot for NF-κB pathway) step3->step3b step4 Data Analysis & Interpretation step3a->step4 step3b->step4 end Conclusion on In Vitro Effects step4->end

References

Grasshopper Ketone: A Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grasshopper ketone, a natural compound isolated from various sources, has demonstrated significant anti-inflammatory properties. This document provides a detailed overview of its mechanism of action, focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to guide researchers in utilizing this compound as a potential therapeutic agent for inflammatory diseases. Studies have shown that this compound effectively suppresses the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells by inhibiting the phosphorylation of the p65 subunit of NF-κB. This inhibitory action leads to a subsequent reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

Mechanism of Action: NF-κB Inhibition

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of pro-inflammatory genes.

This compound exerts its anti-inflammatory effect by intervening in this critical pathway. The primary mechanism identified is the inhibition of the phosphorylation of the NF-κB p65 subunit . This prevents the full activation and transcriptional activity of NF-κB, even after its translocation to the nucleus, thereby downregulating the expression of its target genes.

Quantitative Data Summary

The inhibitory effects of this compound on various components of the inflammatory response have been quantified in LPS-stimulated RAW 264.7 macrophages. The following table summarizes the key findings. While a specific IC50 value for direct NF-κB inhibition is not yet available in the public domain, the dose-dependent effects on downstream targets strongly indicate a potent inhibitory action.

ParameterCell LineStimulantMethodKey Findings
Pro-inflammatory Cytokine Production RAW 264.7LPSELISADose-dependent reduction in TNF-α, IL-6, and IL-1β secretion.
iNOS and COX-2 Expression RAW 264.7LPSWestern Blot, RT-PCRSignificant downregulation of iNOS and COX-2 protein and mRNA levels.
NF-κB p65 Phosphorylation RAW 264.7LPSWestern BlotMarked inhibition of LPS-induced phosphorylation of the p65 subunit.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. These protocols are based on standard methodologies and can be adapted for specific laboratory conditions.

Protocol 1: Western Blot Analysis of Phosphorylated p65 and IκBα

This protocol details the detection of phosphorylated p65 (p-p65) and total IκBα in RAW 264.7 cells to assess the inhibitory effect of this compound.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-IκBα

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include a vehicle control (DMSO) and an LPS-only control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, and anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an ECL substrate and an imaging system.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • RAW 264.7 cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • LPS

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to recover for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-only control.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Nuclear extraction kit

  • Biotin-labeled double-stranded NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Unlabeled ("cold") NF-κB probe

  • Poly(dI-dC)

  • EMSA binding buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Native polyacrylamide gel

Procedure:

  • Cell Treatment and Nuclear Extraction:

    • Treat RAW 264.7 cells with this compound and/or LPS as described in the Western blot protocol.

    • Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.

    • For competition assays, add an excess of unlabeled NF-κB probe to a separate reaction.

    • Add the biotin-labeled NF-κB probe to all reactions.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis and Transfer:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes from the gel to a positively charged nylon membrane.

  • Detection:

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane.

    • Incubate the membrane with streptavidin-HRP conjugate.

    • Detect the biotin-labeled DNA using a chemiluminescent substrate and an imaging system.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocates Grasshopper_Ketone This compound Grasshopper_Ketone->NFkappaB_nucleus Inhibits Phosphorylation DNA DNA (κB sites) NFkappaB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot Experimental Workflow.

Luciferase_Assay_Workflow Start Start Transfection 1. Transfect Cells with NF-κB Reporter Plasmid Start->Transfection Treatment 2. Treat with Grasshopper Ketone & LPS Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Measurement 4. Measure Luciferase Activity Lysis->Measurement Analysis 5. Data Analysis Measurement->Analysis End End Analysis->End

Caption: Luciferase Reporter Assay Workflow.

Application Notes and Protocols: Grasshopper Ketone as a Precursor for Damascenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Damascenone is a highly valued aroma compound found in various essential oils, fruits, and alcoholic beverages, prized for its complex rosy, fruity, and tobacco-like scent.[1] Its synthesis is of significant interest to the flavor, fragrance, and pharmaceutical industries. One intriguing biosynthetic precursor to β-damascenone is grasshopper ketone, a C13-norisoprenoid derived from the enzymatic cleavage of carotenoids such as neoxanthin.[2][3] This document provides detailed application notes and protocols for the synthesis of β-damascenone from this compound, exploring both chemical and biotechnological approaches.

This compound, formally known as (3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-β-ionone, is an allenic ketone that can be converted to β-damascenone through a series of reactions involving reduction and acid-catalyzed rearrangement.[4] While direct acid-catalyzed conversion of this compound to β-damascenone results in very low yields, a more efficient pathway proceeds through an allenic triol intermediate.[1] This transformation can be achieved through chemical reduction or, more compellingly, through fermentation with specific yeast strains.

Synthesis Pathway Overview

The overall transformation of this compound to β-damascenone can be conceptualized in the following stages:

  • Synthesis of this compound: As a starting material, this compound can be synthesized from a protected allenic alcohol.

  • Conversion to Allenic Triol: The ketone functionality of this compound is reduced to a hydroxyl group, yielding an allenic triol. This can be achieved via chemical reduction or, more sustainably, through yeast-mediated biotransformation.

  • Acid-Catalyzed Rearrangement to β-Damascenone: The allenic triol undergoes an acid-catalyzed Meyer-Schuster-like rearrangement to form the final product, β-damascenone.[1]

Below is a diagram illustrating the proposed synthetic pathway:

G cluster_0 Synthesis of this compound cluster_1 Conversion to Damascenone Protected Allenic Alcohol Protected Allenic Alcohol Intermediate Ketone Intermediate Ketone Protected Allenic Alcohol->Intermediate Ketone Dess-Martin Periodinane This compound This compound Intermediate Ketone->this compound TBAF Deprotection Allenic Triol Allenic Triol This compound->Allenic Triol Yeast Fermentation or Chemical Reduction β-Damascenone β-Damascenone Allenic Triol->β-Damascenone Acid-Catalyzed Rearrangement G start Start: Protected Allenic Alcohol oxidation Dess-Martin Periodinane Oxidation start->oxidation deprotection TBAF Deprotection oxidation->deprotection purification Column Chromatography deprotection->purification end End: this compound purification->end G start Start: this compound fermentation Fermentation with this compound start->fermentation yeast_prep Yeast Pre-culture yeast_prep->fermentation extraction Solvent Extraction fermentation->extraction analysis GC-MS Analysis extraction->analysis end End: Allenic Triol analysis->end G start Start: Allenic Triol acid_treatment Acid Hydrolysis (pH 3.0) start->acid_treatment neutralization Neutralization acid_treatment->neutralization extraction Solvent Extraction neutralization->extraction purification Purification extraction->purification end End: β-Damascenone purification->end

References

Grasshopper Ketone: Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grasshopper ketone (GK), a naturally occurring allenic ketone, has emerged as a molecule of interest in medicinal chemistry. Isolated from sources such as the grasshopper Romalea microptera and the brown alga Sargassum fulvellum, this compound has demonstrated significant biological activity, particularly in the realm of anti-inflammatory research.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.

Biological Activity: Anti-Inflammatory Properties

This compound has been shown to possess potent anti-inflammatory effects. Studies have demonstrated its ability to modulate key inflammatory pathways in cellular models. The primary biological activities are summarized below.

Table 1: Summary of Anti-Inflammatory Activity of this compound
Biological TargetCell LineInducerObserved EffectConcentration RangeCitation
Nitric Oxide (NO) ProductionRAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Inhibition of NO productionEffective inhibition observed[1][2]
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α)RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Significant reduction in cytokine production0.1-100 µg/mL[1]
Pro-inflammatory Cytokines (IL-4, IL-5, IL-13)Mouse SplenocytesConcanavalin ASignificant decrease in cytokine productionNot specified[3]
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition of protein expressionNot specified[1][2]
Cyclooxygenase-2 (COX-2)RAW 264.7 Murine MacrophagesLipopolysaccharide (LPS)Dose-dependent inhibition of protein expressionNot specified[1][2]

Note: Specific IC50 values for cytokine and protein inhibition are not detailed in the cited literature, but a significant dose-dependent effect was reported.

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Research has elucidated its role in the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, including ERK, JNK, p38 (MAPKs), and the p65 subunit of NF-κB, thereby downregulating the inflammatory response.[1]

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for assessing the anti-inflammatory effects of this compound.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to evaluate the inhibitory effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent for NO measurement

  • ELISA kits for IL-6, IL-1β, and TNF-α

  • 96-well cell culture plates

  • MTT assay kit for cytotoxicity

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 1 hour. Include a vehicle control (solvent only).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.

  • Cytokine Measurement:

    • Use the collected cell culture supernatant.

    • Quantify the levels of IL-6, IL-1β, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • After removing the supernatant for NO and cytokine analysis, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound at the tested concentrations.

Figure 2: Experimental workflow for in vitro anti-inflammatory assay.

Potential for Further Research

While the anti-inflammatory properties of this compound are the most well-documented, the broader class of ketones and "ketone bodies" has been investigated for other therapeutic applications. These areas represent promising avenues for future research into the medicinal chemistry applications of this compound and its derivatives.

  • Neuroprotection: Ketone bodies are being studied for their potential neuroprotective effects in conditions like Alzheimer's and Parkinson's disease. Investigating whether this compound can cross the blood-brain barrier and exert similar protective effects would be a valuable area of study.

  • Anti-Cancer: Some studies suggest that ketone bodies may inhibit the proliferation of certain cancer cells. Screening this compound against various cancer cell lines could uncover potential anti-neoplastic activities.

  • Antiviral: The general class of ketones has been explored for antiviral properties. Evaluating this compound against a panel of viruses could reveal novel therapeutic applications.

The synthesis of this compound derivatives could also lead to the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Disclaimer

This document is intended for informational purposes for research and development professionals. The protocols described are summaries of published scientific literature and should be adapted and optimized for specific laboratory conditions. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Application Notes and Protocols: Use of Grasshopper Ketone in Flavor and fragrance Research - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive review of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no publicly available information on the use of Grasshopper ketone as a flavor or fragrance ingredient. Research to date has focused on its chemical identity, natural occurrence, and certain biological activities outside the scope of organoleptic properties.

This compound is a naturally occurring compound with the chemical formula C13H20O3.[1] It has been isolated from the Eastern lubber grasshopper (Romalea microptera) and has also been identified in some plant species.[1] The scientific literature primarily discusses its role as a phytotoxin, a plant metabolite, and an anti-inflammatory agent.

This document summarizes the available chemical information for this compound and outlines general laboratory protocols for the analysis of ketones, which could be adapted for future research should this compound become a subject of flavor and fragrance studies.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This data is essential for any potential future handling and analysis of the compound in a research setting.

PropertyValueReference
Molecular Formula C13H20O3[1]
Molecular Weight 224.30 g/mol [1]
IUPAC Name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one[1]
CAS Number 41703-38-2
Appearance Not specified in available literature
Odor Not described in available literature
Taste Not described in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Experimental Protocols

While no specific experimental protocols for the flavor and fragrance evaluation of this compound exist, the following are generalized methodologies that researchers could adapt for such purposes.

1. Sensory Analysis - Olfactory and Gustatory Evaluation (Hypothetical)

This protocol outlines a potential workflow for the initial sensory characterization of a novel compound like this compound.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_olfactory Olfactory Evaluation cluster_gustatory Gustatory Evaluation (if deemed safe) prep_start Obtain pure this compound sample dissolve Dissolve in appropriate solvent (e.g., ethanol, propylene glycol) prep_start->dissolve olf_panel Prepare smelling strips with different concentrations dissolve->olf_panel gust_panel Prepare aqueous solutions with different concentrations dissolve->gust_panel panel_eval_olf Sensory panel evaluates odor profile, intensity, and threshold olf_panel->panel_eval_olf data_analysis Data Analysis and Profile Description panel_eval_olf->data_analysis panel_eval_gust Trained panel evaluates taste profile, intensity, and aftertaste gust_panel->panel_eval_gust panel_eval_gust->data_analysis

Hypothetical workflow for sensory evaluation.

2. Analytical Chemistry - Purity and Structure Confirmation

Prior to any sensory evaluation, the purity and structural identity of the this compound sample would need to be confirmed.

Analytical_Chemistry_Workflow cluster_methods Analytical Methods start This compound Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Purity assessment - Molecular weight confirmation start->gcms nmr Nuclear Magnetic Resonance (NMR) - Structural elucidation start->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) - Functional group identification start->ftir end Purity and Structure Confirmed gcms->end nmr->end ftir->end

Workflow for analytical chemistry confirmation.

Signaling Pathways

There is no information available regarding the signaling pathways associated with the perception of this compound as a flavor or fragrance, as its sensory properties have not been characterized. Research in this area would first require the identification of its odor and/or taste profile.

Conclusion

The application of this compound in flavor and fragrance research is a novel area with no existing data to draw upon. The information presented here serves as a foundational overview of the compound's known characteristics and provides a hypothetical framework for how researchers might approach its study. Further investigation is required to determine if this compound possesses any organoleptic properties that would make it a candidate for use in flavor and fragrance applications. Should such properties be discovered, the general protocols outlined above could be adapted for more specific and detailed studies.

References

Troubleshooting & Optimization

Navigating the Synthesis of Grasshopper Ketone: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to address the intricate challenges encountered during the chemical synthesis of Grasshopper ketone. Due to the limited availability of published, detailed total synthesis protocols for this specific natural product, this guide focuses on general principles and common issues in complex ketone synthesis that are highly relevant to the synthesis of this compound and its analogues. The information provided is based on established methodologies in organic chemistry and aims to provide a foundational framework for troubleshooting and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in constructing a complex, stereochemically rich molecule like this compound?

A1: The synthesis of natural products like this compound presents several key hurdles:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a primary challenge. This often requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents.

  • Functional Group Compatibility: The presence of multiple functional groups (hydroxyl, ketone, allene) necessitates careful planning of the synthetic route to avoid unwanted side reactions. Protecting groups are often essential.

  • Allene Formation: The construction of the allene moiety can be challenging and may require specialized reagents and conditions to control geometry and prevent rearrangements.

  • Yield Optimization: Multi-step syntheses are often plagued by low overall yields. Each step must be individually optimized to maximize the final product output.

Q2: My reaction to form the core cyclohexanone structure is resulting in a mixture of isomers. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity in cyclization reactions is critical. Consider the following approaches:

  • Catalyst Selection: Employing a chiral catalyst (e.g., a proline-based catalyst in an aldol or Michael reaction) can induce facial selectivity.

  • Substrate Control: Introducing a chiral auxiliary on your substrate can direct the approach of the incoming reagent.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. Lower temperatures often lead to higher selectivity. A summary of potential starting points is provided in the table below.

Q3: I am observing significant byproduct formation during the oxidation of a precursor alcohol to the ketone. What can I do to minimize this?

A3: Byproduct formation in oxidation reactions is a common issue. Here are some troubleshooting strategies:

  • Choice of Oxidizing Agent: Milder, more selective oxidizing agents are often preferable. For example, Dess-Martin periodinane (DMP) or a Swern oxidation are often used for sensitive substrates where over-oxidation or side reactions are a concern.

  • Reaction Conditions: Strictly control the reaction temperature and stoichiometry of the oxidant. Adding the oxidant slowly can also help to minimize byproduct formation.

  • Work-up Procedure: Ensure your work-up procedure effectively quenches any remaining oxidant and removes byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during a multi-step synthesis of a complex ketone.

Issue Potential Cause(s) Suggested Solutions
Low Yield in Grignard/Organolithium Addition - Inactive Grignard/organolithium reagent.- Presence of acidic protons in the substrate.- Steric hindrance around the carbonyl group.- Titrate the organometallic reagent before use.- Use a protecting group for acidic protons (e.g., silyl ether for alcohols).- Consider using a more reactive organometallic reagent (e.g., organocerium reagent) to overcome steric hindrance.
Epimerization of a Stereocenter α to a Carbonyl Group - Basic or acidic reaction/work-up conditions.- Use non-ionic bases (e.g., proton sponges) or carefully buffered conditions.- Employ low-temperature reactions and rapid, neutral work-ups.
Failure of a Protecting Group Removal - Incorrect deprotection conditions.- Steric hindrance around the protecting group.- Screen a variety of deprotection reagents and conditions.- For sterically hindered groups, longer reaction times or more powerful reagents may be necessary. Careful monitoring is crucial to avoid decomposition of the substrate.
Rearrangement or Decomposition during Allene Synthesis - Unstable intermediates.- Harsh reaction conditions.- Utilize milder reagents for allene formation.- Keep reaction temperatures low and reaction times as short as possible.

Experimental Protocols: A Generalized Approach

Stage 1: Asymmetric Michael Addition for Cyclohexenone Core Formation

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at -78 °C under an argon atmosphere, add a chiral amine catalyst (e.g., (S)-proline, 0.2 eq).

  • Stir the mixture for 15 minutes.

  • Add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral cyclohexenone precursor.

Stage 2: Stereoselective Reduction of a Ketone

  • Dissolve the chiral cyclohexenone precursor (1.0 eq) in dry methanol (0.1 M) at -78 °C under an argon atmosphere.

  • Add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography to afford the stereoselectively reduced alcohol.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a complex ketone, highlighting key stages and decision points.

G Generalized Workflow for Complex Ketone Synthesis A Starting Materials (e.g., Cyclic Diketon) B Asymmetric Cyclization (e.g., Michael Addition) A->B C Chiral Cyclohexenone Core B->C D Stereoselective Reduction of Ketone C->D E Protected Chiral Alcohol D->E F Side Chain Introduction (e.g., Grignard Reaction) E->F G Intermediate with Full Carbon Skeleton F->G H Functional Group Manipulations (e.g., Oxidation, Deprotection) G->H I Final Product (this compound Analogue) H->I J Purification & Characterization (HPLC, NMR, MS) I->J

Caption: A generalized workflow for complex ketone synthesis.

This guide provides a starting point for researchers tackling the synthesis of this compound and other complex natural products. Success in such endeavors relies on a combination of careful planning, meticulous experimental technique, and systematic troubleshooting.

Technical Support Center: Optimization of Grasshopper Ketone Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Grasshopper ketone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a naturally occurring allenic ketone, also classified as a megastigmane.[1] It has been isolated from various sources, including the grasshopper Romalea microptera, and plants such as Schisandra sphenanthera and Inula japonica.[1] In many plant sources, it exists as a glycoside, meaning it is attached to a sugar molecule and may require hydrolysis for its release.[2]

Q2: What are the primary methods for extracting this compound?

A2: The primary methods for extracting this compound and similar natural products include:

  • Solvent Extraction: This is a widely used method that involves using organic solvents to dissolve the target compound from the raw material.[3][4]

  • Steam Distillation: This method is suitable for volatile compounds like ketones and is effective for separating them from non-volatile plant material.[5][6][7]

  • Supercritical Fluid Extraction (SFE): This is a more modern and "green" technique that uses supercritical fluids, typically carbon dioxide, as the solvent.[8][9][10][11]

Q3: Does the chemical form of this compound in the source material affect the extraction process?

A3: Yes, this is a critical consideration. In many plants, this compound is present as a megastigmane glycoside.[2][12] This means the ketone is bound to a sugar moiety. Direct extraction with non-polar solvents may not be efficient for these polar glycosides. Therefore, the extraction protocol may need to include a hydrolysis step (either acidic or enzymatic) to cleave the sugar and release the free this compound (the aglycone) before or after the initial extraction.[13][14][15]

Q4: How can I improve the yield of my this compound extraction?

A4: To improve the yield, you can optimize several parameters depending on the chosen extraction method. Key factors include:

  • Solvent Selection: The choice of solvent and its polarity is crucial.[16]

  • Temperature and Time: Increasing the extraction temperature and time can enhance yield, but care must be taken to avoid degradation of the target compound.[17]

  • Particle Size of the Source Material: Grinding the material to a smaller particle size increases the surface area for extraction.[18]

  • Solid-to-Liquid Ratio: Optimizing the ratio of the plant material to the solvent volume is important for efficient extraction.[18]

  • pH of the Extraction Medium: Adjusting the pH can be important, especially if a hydrolysis step is involved.

Q5: How can I purify the extracted this compound?

A5: After the initial extraction, the crude extract will contain a mixture of compounds. Purification can be achieved through various chromatographic techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or through a chemical derivatization method like bisulfite extraction, which is specific for aldehydes and reactive ketones.[19]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Inefficient cell lysis: The solvent may not be effectively penetrating the plant or insect tissue. 2. Incorrect solvent polarity: The chosen solvent may not be suitable for extracting the target form of this compound (free ketone vs. glycoside). 3. Incomplete hydrolysis: If extracting from a plant source, the glycosidic bonds may not be fully cleaved. 4. Degradation of the compound: this compound may be sensitive to high temperatures or extreme pH used during extraction.[20] 5. Insufficient extraction time or temperature. [17]1. Improve sample preparation: Ensure the source material is finely ground to increase surface area. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). For glycosides, a more polar solvent like methanol or ethanol is a better starting point.[16] 3. Optimize hydrolysis: If performing hydrolysis, adjust the acid/enzyme concentration, temperature, and reaction time. Monitor the reaction progress using TLC or HPLC. 4. Use milder conditions: Employ lower extraction temperatures and avoid strong acids or bases if degradation is suspected. Consider using vacuum evaporation to remove solvents at lower temperatures.[20] 5. Increase extraction time and/or temperature systematically and monitor the yield to find the optimal conditions.[17]
Co-extraction of Impurities 1. Non-selective solvent: The solvent used may be dissolving a wide range of other compounds from the matrix. 2. Presence of pigments and lipids: Natural sources contain chlorophyll, carotenoids, and fats that are often co-extracted.1. Use a multi-step extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids and non-polar pigments (defatting), then extract with a more polar solvent for the target compound. 2. Employ a purification step: Use column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of solvents to separate this compound from impurities. 3. Consider bisulfite extraction: This method can selectively isolate ketones from the crude extract.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Add salt (brine) to the aqueous layer to increase its polarity and help break the emulsion. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture if the emulsion is persistent. 4. Filter the emulsion through a bed of Celite or glass wool.
Inconsistent Extraction Results 1. Variability in the natural source material: The concentration of this compound can vary depending on the age, season of harvest, and geographic location of the source. 2. Inconsistent experimental parameters: Small variations in temperature, time, or solvent ratios can lead to different outcomes.1. Standardize the source material: Whenever possible, use material from the same batch and process it consistently. 2. Maintain strict control over experimental conditions: Carefully monitor and control all parameters of the extraction process.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Schisandra sphenanthera

This protocol is adapted from methods for extracting triterpenoids from Schisandra sphenanthera and includes a hydrolysis step, assuming this compound is present as a glycoside.[21]

1. Sample Preparation:

  • Dry the plant material (e.g., fruits or leaves of S. sphenanthera) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered material and place it in a round-bottom flask.

  • Add 300 mL of 78% methanol (methanol:water, 78:22 v/v).[21]

  • Perform ultrasonic-assisted extraction at 60°C for 52 minutes.[21]

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

3. Acid Hydrolysis (Optional, if targeting the aglycone):

  • Dissolve the crude extract in 100 mL of 1 M HCl in 50% ethanol.

  • Reflux the mixture at 80°C for 2 hours.

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution to pH 7.

  • Extract the hydrolyzed product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

4. Purification:

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Protocol 2: Steam Distillation for Volatile Ketones

This is a general protocol for extracting volatile ketones, which can be adapted for sources where this compound is present in a volatile, free form.[5]

1. Sample Preparation:

  • Use fresh or dried source material. If using dried material, rehydrate it by soaking in water for a few hours.

  • Chop or grind the material to increase the surface area.

2. Apparatus Setup:

  • Assemble a steam distillation apparatus. This typically includes a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

3. Distillation:

  • Pass steam from the generator through the plant material in the distillation flask.

  • The steam will vaporize the volatile compounds, including this compound.

  • The mixture of steam and volatile compounds will then pass into the condenser.

  • Cool the condenser with a continuous flow of cold water to condense the vapor into a liquid distillate.

  • Continue the distillation until no more oil is observed in the distillate.

4. Isolation of this compound:

  • Collect the distillate, which will consist of an aqueous layer and an oily layer containing the ketone.

  • Separate the oily layer. If an emulsion forms, use a separatory funnel and add a small amount of a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to extract the ketone from the aqueous phase.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent to obtain the pure ketone.

Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a highly tunable method that can be optimized for selectivity. The following is a starting point for optimization.

1. Sample Preparation:

  • Dry and grind the source material to a consistent particle size (e.g., 0.5 mm).

2. SFE System Setup:

  • Load the ground material into the extraction vessel of the SFE system.

3. Extraction Parameters:

  • Pressure: 25-35 MPa[11]

  • Temperature: 40-60°C[11]

  • CO₂ Flow Rate: 10-20 g/min [11]

  • Co-solvent (optional): To extract more polar compounds, a co-solvent such as ethanol (5-10%) can be added to the supercritical CO₂.

  • Extraction Time: 1-3 hours

4. Collection:

  • The extracted compounds are separated from the CO₂ by depressurization in a collection vessel.

  • The collected extract can then be further purified using chromatography.

Data Presentation

Table 1: Effect of Solvent and Solid-to-Liquid Ratio on Extraction Yield

Solvent SystemSolid-to-Liquid Ratio (g/mL)Mean Extraction Yield (%)
70% Methanol1:201.05
70% Methanol1:301.12
70% Methanol1:401.10
80% Methanol1:201.15
80% Methanol 1:30 1.25
80% Methanol1:401.22
90% Methanol1:201.18
90% Methanol1:301.20
90% Methanol1:401.17

Data is representative for total triterpenoid extraction from S. sphenanthera and should be used as a starting point for optimization.

Table 2: Effect of Extraction Time and Temperature on Yield

Extraction Time (min)Temperature (°C)Mean Extraction Yield (%)
40501.08
40601.15
40701.12
50501.18
50 60 1.28
50701.24
60501.22
60601.26
60701.23

Data is representative for total triterpenoid extraction from S. sphenanthera and should be used as a starting point for optimization.

Table 3: Comparison of Extraction Methods (Hypothetical Yields for this compound)

Extraction MethodKey ParametersHypothetical Yield (%)AdvantagesDisadvantages
Solvent Extraction80% Methanol, 60°C, 50 min1.0 - 1.5High yield, well-establishedUse of organic solvents, potential for co-extraction of impurities
Steam Distillation100°C, 2-4 hours0.5 - 1.0Good for volatile compounds, solvent-free productNot suitable for non-volatile or heat-sensitive compounds
Supercritical CO₂ Extraction30 MPa, 50°C, 2 hours0.8 - 1.2"Green" solvent, highly tunable selectivityHigh initial equipment cost

Mandatory Visualizations

experimental_workflow_solvent_extraction start Start: Dried & Ground Source Material extraction Solvent Extraction (e.g., 80% Methanol, 60°C) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hydrolysis Acid or Enzymatic Hydrolysis (Optional) concentration->hydrolysis purification Purification (Column Chromatography) concentration->purification If free ketone present neutralization Neutralization & Liquid-Liquid Extraction hydrolysis->neutralization If glycoside present neutralization->purification end Pure Grasshopper Ketone purification->end

Caption: Workflow for Solvent Extraction of this compound.

experimental_workflow_steam_distillation start Start: Prepared Source Material distillation Steam Distillation start->distillation condensation Condensation distillation->condensation collection Collection of Distillate (Water & Oil Phases) condensation->collection separation Phase Separation / Solvent Extraction collection->separation drying Drying of Organic Phase (e.g., Na2SO4) separation->drying solvent_removal Solvent Removal drying->solvent_removal end Pure Grasshopper Ketone solvent_removal->end

Caption: Workflow for Steam Distillation of this compound.

logical_relationship_troubleshooting low_yield Low Yield cause1 Poor Sample Preparation low_yield->cause1 cause2 Incorrect Solvent low_yield->cause2 cause3 Incomplete Hydrolysis low_yield->cause3 cause4 Compound Degradation low_yield->cause4 solution1 Grind Material Finely cause1->solution1 solution2 Optimize Solvent Polarity cause2->solution2 solution3 Adjust Hydrolysis Conditions cause3->solution3 solution4 Use Milder Conditions cause4->solution4

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Overcoming challenges in the purification of allenic ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of allenic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying allenic ketones?

A1: Allenic ketones are susceptible to several challenges during purification, primarily due to their unique structural features. The main difficulties include:

  • Isomerization: The allene moiety can isomerize to more stable conjugated dienes, especially under acidic or basic conditions, or upon heating.

  • Decomposition: Allenic ketones can be sensitive to prolonged exposure to silica gel or other stationary phases during chromatography, leading to decomposition.

  • Co-elution with Impurities: Byproducts from the synthesis, such as starting materials or isomers, may have similar polarities to the desired allenic ketone, making separation by chromatography difficult.

Q2: My allenic ketone appears to be isomerizing to a conjugated dienone during silica gel column chromatography. How can I prevent this?

A2: Isomerization on silica gel is a common issue. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral alumina or Florisil.

  • Minimize Contact Time: Employ flash column chromatography to reduce the time the compound spends on the stationary phase.

  • Optimize the Eluent System: Use a solvent system that provides good separation with a relatively high Rf value for your compound, allowing for faster elution.

Q3: I am having difficulty removing unreacted starting materials from my allenic ketone synthesis. What purification strategies are most effective?

A3: The best strategy depends on the nature of the starting materials.

  • For unreacted homopropargyl alcohols (from oxidation reactions): These are typically more polar than the corresponding allenic ketones. Column chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing polarity, should effectively separate the more polar alcohol.

  • For unreacted terminal alkynes and aldehydes (from Crabbé-type reactions): These starting materials often have different polarities than the allenic ketone product. Careful selection of the eluent system for column chromatography is key. A preliminary thin-layer chromatography (TLC) analysis will help determine the optimal solvent mixture for separation.[1]

Q4: Can I purify my allenic ketone by recrystallization?

A4: Recrystallization can be an effective method if your allenic ketone is a solid at room temperature. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: Ideal solvents are those in which the allenic ketone is sparingly soluble at room temperature but highly soluble when heated.[2] Common solvent systems for ketones include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[2]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. If the compound "oils out," try using a more polar solvent system or a slower cooling rate.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of allenic ketones.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography 1. Decomposition on the stationary phase. 2. The compound is too polar and is not eluting. 3. The compound is volatile and was lost during solvent removal.1. Deactivate the silica gel with triethylamine. Use a less polar stationary phase like neutral alumina. 2. Gradually increase the polarity of the eluent. A small amount of methanol (1-5%) can be added to the eluent for very polar compounds. 3. Use a rotary evaporator at a lower temperature and higher pressure.
Multiple spots on TLC after purification 1. Isomerization during purification. 2. Incomplete separation from impurities.1. See Q2 in the FAQ section. 2. Optimize the eluent system for better separation on TLC before attempting column chromatography. Try a different stationary phase.
Product is an oil instead of a solid after recrystallization 1. The solvent is too non-polar. 2. The cooling rate is too fast. 3. The presence of impurities is preventing crystallization.1. Try a more polar solvent or a solvent mixture. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Attempt to purify further by column chromatography before recrystallization.
Broad or tailing peaks in column chromatography 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded.1. Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent. 2. Use a larger diameter column or reduce the amount of crude material loaded.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Allenic Ketone

Purification Method Stationary/Solvent System Typical Recovery (%) Purity (%) Notes
Flash Column Chromatography Silica Gel, 10% Ethyl Acetate in Hexane75-90>95Fast and effective for most allenic ketones.
Flash Column Chromatography (Deactivated) Silica Gel with 1% Triethylamine, 10% Ethyl Acetate in Hexane85-95>98Recommended for acid-sensitive allenic ketones to prevent isomerization.
Preparative TLC Silica Gel Plate, 15% Ethyl Acetate in Hexane50-70>99Suitable for small-scale purification to obtain a highly pure sample.
Recrystallization Hexane/Acetone60-80>99Only applicable if the allenic ketone is a solid.

Note: The data in this table is illustrative and will vary depending on the specific allenic ketone and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Purification of an Allenic Ketone by Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate with the crude reaction mixture using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The ideal Rf for the desired product is typically between 0.2 and 0.4.

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material (a 100:1 ratio of silica gel to crude material by weight is a good starting point).

    • Pack the column with silica gel as a slurry in the chosen eluent.[3]

    • For acid-sensitive compounds, pre-treat the silica gel with a 1% triethylamine solution in the eluent.

  • Sample Loading:

    • Dissolve the crude allenic ketone in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply pressure (using a flash chromatography system or a hand pump) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature to avoid decomposition.

Protocol 2: General Procedure for Recrystallization of a Solid Allenic Ketone
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.[2] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude Allenic Ketone tlc TLC Analysis synthesis->tlc Determine Eluent column Column Chromatography tlc->column Optimized Separation recrystallization Recrystallization (if solid) column->recrystallization For Solid Products analysis Purity Analysis (NMR, GC-MS) column->analysis Assess Purity recrystallization->analysis pure_product Pure Allenic Ketone analysis->pure_product Purity >95%

Caption: A general experimental workflow for the purification and analysis of allenic ketones.

troubleshooting_logic start Low Yield or Impure Product check_isomerization Check for Isomerization (NMR, TLC) start->check_isomerization deactivate_silica Deactivate Silica Gel or Change Stationary Phase check_isomerization->deactivate_silica Yes check_decomposition Evidence of Decomposition? (Streaking on TLC) check_isomerization->check_decomposition No end Improved Purity and Yield deactivate_silica->end flash_chromatography Use Flash Chromatography (Minimize Contact Time) check_decomposition->flash_chromatography Yes check_separation Poor Separation on TLC? check_decomposition->check_separation No flash_chromatography->end optimize_eluent Optimize Eluent System check_separation->optimize_eluent Yes check_separation->end No optimize_eluent->end

Caption: A troubleshooting decision tree for the purification of allenic ketones.

References

Technical Support Center: Troubleshooting NMR Spectra of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting and other complexities in the ¹H NMR spectra of ketones, using "Grasshopper Ketone" as a representative example of a complex ketone.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more peaks than predicted by the n+1 rule for my ketone sample?

A1: While the n+1 rule is a useful first approximation, several phenomena can lead to more complex splitting patterns, often referred to as "peak splitting."[1][2][3] These include:

  • Second-Order Effects: These occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant (J-value) between them.[4][5][6] This leads to distorted multiplets where intensities are no longer symmetrical and peak positions do not directly yield the coupling constants.[4][7] This is more common on lower-field NMR spectrometers.[5]

  • Magnetic Inequivalence (Diastereotopicity): Protons that are chemically equivalent (due to symmetry) may not be magnetically equivalent.[8][9] This happens when two chemically equivalent protons have different coupling constants to a third proton.[10] In molecules with a chiral center, adjacent methylene (CH₂) protons are often diastereotopic, giving rise to separate signals and complex splitting.[11][12]

  • Dynamic Processes: If parts of the molecule are undergoing exchange or rotation at a rate comparable to the NMR timescale, it can lead to broad peaks or the appearance of multiple sets of signals.[13] For ketones, this can involve hindered rotation around single bonds.

  • Overlapping Signals: Sometimes, signals from chemically distinct protons can accidentally have very similar chemical shifts, leading to a complex multiplet that is difficult to interpret.[14]

Q2: The peaks for protons near the carbonyl group in my this compound spectrum are broad and poorly resolved. What could be the cause?

A2: Broad peaks often indicate a dynamic process occurring in the molecule at a rate that is intermediate on the NMR timescale.[13] Potential causes include:

  • Conformational Exchange: Slow rotation around a bond can lead to the interconversion of different conformers. If the rate of this exchange is just right, the NMR signals for the involved protons will be broad. This is particularly common for sterically hindered ketones.[13]

  • Keto-Enol Tautomerism: Ketones can exist in equilibrium with their enol tautomer.[15] If this exchange is at an intermediate rate, it can cause broadening of the α-proton signals. The position of this equilibrium can be highly dependent on the solvent.[16][17]

  • Sample Concentration and Viscosity: Very concentrated samples can lead to increased viscosity, which restricts molecular tumbling and can result in broader lines.[18][19]

Q3: I changed the NMR solvent and the splitting pattern of my ketone changed dramatically. Why did this happen?

A3: The solvent can have a significant impact on an NMR spectrum for several reasons:[20]

  • Chemical Shift Changes: Different solvents can induce changes in the chemical shifts of protons.[18][21] This can increase or decrease the separation between coupled signals. If a change in solvent brings two coupled signals closer together, it can induce second-order effects that were not present before.[4] Conversely, it can sometimes simplify a complex spectrum by increasing the separation.

  • Conformational Equilibria: The solvent polarity can alter the relative energies of different conformers, shifting the equilibrium and changing the observed spectrum.

  • Keto-Enol Equilibrium: The equilibrium between the keto and enol forms is often highly sensitive to the solvent's ability to form hydrogen bonds.[15][16] A change in solvent can shift this equilibrium, leading to different species being observed.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the cause of unexpected peak splitting.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Diagnostic Experiments cluster_3 Diagnosis start Complex Peak Splitting Observed check_conc Is sample concentration appropriate? (2-10 mg / 0.6 mL for ¹H) start->check_conc check_conc->start No, adjust & re-acquire check_field Is Δν / J > 10? check_conc->check_field Yes vt_nmr Perform Variable Temperature (VT) NMR check_field->vt_nmr Yes high_field Acquire Spectrum on Higher Field Instrument check_field->high_field No solvent_study Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆) vt_nmr->solvent_study No significant change diag_dynamic Dynamic Process (e.g., Hindered Rotation) vt_nmr->diag_dynamic Spectrum simplifies/ sharpens with temp change diag_2nd_order Second-Order Effects solvent_study->diag_2nd_order Spectrum simplifies diag_mag_ineq Magnetic Inequivalence (Diastereotopicity) solvent_study->diag_mag_ineq Splitting persists, chemical shifts change high_field->diag_2nd_order Spectrum simplifies to first-order high_field->diag_mag_ineq Splitting persists, becomes clearer

Caption: Troubleshooting workflow for complex NMR peak splitting.

Data Presentation

The following tables summarize typical quantitative data that can aid in troubleshooting.

Table 1: Influence of Magnetic Field Strength on Second-Order Effects

Field Strength (MHz)Spectrometer Frequency (Hz/ppm)Δν for 0.1 ppm Separation (Hz)Δν / J Ratio (for J = 7 Hz)Likelihood of Second-Order Effects
300300304.3High[4]
500500507.1Moderate
8008008011.4Low

Table 2: Typical Solvent-Induced Chemical Shift Changes for α-Protons in Ketones

SolventDielectric Constant (ε)Typical Shift of α-Protons (relative to CDCl₃)Primary Interaction
Benzene-d₆2.3-0.2 to -0.5 ppmAromatic ring current effects
Acetone-d₆21+0.1 to +0.2 ppmDipole-dipole interactions
DMSO-d₆47+0.2 to +0.4 ppmStrong dipole and H-bond accepting
Methanol-d₄33+0.1 to +0.3 ppmHydrogen bonding

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Study

This experiment helps determine if the observed peak splitting or broadening is due to a dynamic process.[22]

Objective: To observe changes in the NMR spectrum as a function of temperature to identify dynamic equilibria like conformational exchange or hindered rotation.[13]

Methodology:

  • Sample Preparation: Prepare the sample of this compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., Toluene-d₈ or DMSO-d₆).[22] Ensure the concentration is optimal (typically 5-20 mg in 0.6 mL). Use a robust NMR tube (e.g., Wilmad 507 or higher).[22]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298K).[22]

  • Low-Temperature Acquisition:

    • Gradually decrease the temperature in increments of 10-20°C.[22]

    • Allow the temperature to equilibrate for 10-15 minutes at each step before acquiring a spectrum.

    • Monitor the spectrum for sharpening of broad peaks or the decoalescence of a single broad peak into multiple sharp signals, which would indicate slowing down a dynamic process.

  • High-Temperature Acquisition:

    • Return to ambient temperature and allow the system to stabilize.

    • Gradually increase the temperature in 10-20°C increments, ensuring not to exceed 10°C below the solvent's boiling point.[23]

    • Acquire a spectrum at each temperature step after equilibration.

    • Look for the coalescence of multiple peaks into a single, sharp peak, indicating a dynamic process that is becoming fast on the NMR timescale.

  • Data Analysis: Plot the chemical shifts and linewidths as a function of temperature to identify the coalescence temperature, which can be used to calculate the energy barrier of the dynamic process.

Protocol 2: NMR Solvent Study

Objective: To simplify a complex spectrum or diagnose the cause of peak splitting by changing the chemical environment.[18]

Methodology:

  • Reference Spectrum: Acquire a high-quality ¹H NMR spectrum of this compound in a standard, relatively non-polar solvent like Chloroform-d (CDCl₃).

  • Sample Preparation in New Solvent: Prepare a new sample with a similar concentration in a solvent with different properties, such as Benzene-d₆ (aromatic, non-polar) or DMSO-d₆ (polar, aprotic).[18] It is crucial to prepare a fresh sample rather than adding a new solvent to an old one to maintain concentration and avoid complex solvent mixtures.[24]

  • Acquire Spectrum: Run the ¹H NMR under the same experimental conditions (temperature, number of scans) as the reference spectrum.

  • Comparison and Analysis:

    • Second-Order Effects: If the complex multiplet simplifies into a first-order pattern (e.g., a clear doublet of doublets), the original issue was likely second-order effects caused by accidental signal overlap that the new solvent resolved.[14]

    • Magnetic Inequivalence: If the fundamental splitting pattern remains but the chemical shifts of the signals change, the complexity is likely due to inherent magnetic inequivalence (diastereotopicity).[25]

    • Solvent-Dependent Equilibrium: If new peaks appear or relative peak integrations change significantly, it may indicate a shift in a conformational or tautomeric equilibrium.[16]

Visualization of Key Concepts

Magnetic Inequivalence in a Chiral Ketone

The diagram below illustrates why the two protons (Hₐ and Hₑ) on a methylene group adjacent to a chiral center are diastereotopic and thus magnetically inequivalent.

G cluster_0 Molecular Structure cluster_1 Spatial Relationships C_chiral C* C_alpha C_chiral->C_alpha R1 R1 C_chiral->R1 R2 R2 C_chiral->R2 C_carbonyl C=O C_alpha->C_carbonyl Ha Hₐ C_alpha->Ha He Hₑ C_alpha->He rel1 Hₐ has a unique spatial relationship to R1 and R2 conclusion ∴ Hₐ and Hₑ are in different magnetic environments rel1->conclusion rel2 Hₑ has a different spatial relationship to R1 and R2 rel2->conclusion

Caption: Diastereotopic protons (Hₐ, Hₑ) in a chiral ketone.

References

Enhancing the resolution of Grasshopper ketone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grasshopper Ketone Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you enhance the chromatographic resolution and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution important?

This compound (C₁₃H₂₀O₃) is a naturally occurring allenic ketone that contains multiple stereoisomers.[1] As a natural product with potential biological activity, such as anti-inflammatory effects, it is crucial to separate it from impurities and resolve its different stereoisomers to accurately assess its purity, activity, and safety.[2] Poor resolution can lead to inaccurate quantification and misinterpretation of biological data.[3]

Q2: What are the fundamental factors that control peak resolution in HPLC?

Peak resolution in HPLC is primarily governed by three factors described in the resolution equation:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be improved by using columns with smaller particle sizes or longer lengths.[4][5][6]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is the most powerful factor for improving resolution and can be manipulated by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[4][7]

  • Retention Factor (k): A measure of how long an analyte is retained on the column. Optimizing retention, typically by adjusting the mobile phase strength, is a key step in achieving good resolution.[4]

Q3: What are typical starting conditions for a reversed-phase HPLC method for a compound like this compound?

Given that this compound is a moderately polar ketone, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A "scouting" gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV, based on the compound's chromophores (e.g., 233 nm for the enone system).[8]

  • Injection Volume: 5-10 µL.

Q4: this compound has multiple stereoisomers. When should I consider a chiral separation?

You should consider a chiral separation when your research objective requires the quantification or isolation of individual enantiomers or diastereomers. Since different stereoisomers of a compound can have vastly different pharmacological or toxicological profiles, regulatory bodies often require enantioselective analysis.[9][10] If you have synthesized a racemic mixture or are studying stereoselective metabolism, a chiral HPLC method using a Chiral Stationary Phase (CSP) is necessary.[10]

Troubleshooting Guide

Problem: I have poor resolution (Rs < 1.5) between my this compound peak and a closely eluting impurity.

This is a common issue that can often be solved by systematically adjusting chromatographic parameters.[3] The goal is to manipulate the efficiency, selectivity, or retention factor of the separation.

Possible Cause Suggested Solution & Explanation
Inappropriate Mobile Phase Strength Adjust the Organic/Aqueous Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time and can often improve the resolution of early-eluting peaks.[4][11] Make small, incremental changes (e.g., 2-5%) to observe the effect.
Poor Selectivity (α) Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different properties and can alter the elution order by changing interactions with the stationary phase, which is a powerful way to improve selectivity.[5]
Modify Mobile Phase pH: If the impurity is ionizable, adjusting the pH of the mobile phase can change its retention time relative to the neutral this compound, thereby improving separation.[6]
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. A switch from a standard C18 to a Phenyl-Hexyl or Cyano phase can introduce different retention mechanisms (e.g., π-π interactions) and dramatically alter selectivity.[5][6]
Low Column Efficiency (N) Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[3][11]
Decrease Particle Size: If available, switch to a column with smaller particles (e.g., from 5 µm to 3.5 µm or sub-2 µm for UHPLC). This significantly increases efficiency and resolution.[5][12]
Adjust Column Temperature: Increasing the temperature can sometimes improve peak shape and efficiency, while decreasing it can increase retention and improve resolution for some compounds.[3] This effect should be evaluated empirically.

Problem: My this compound peak is tailing (Asymmetry Factor > 1.2).

Peak tailing can compromise integration accuracy and resolution. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Possible Cause Suggested Solution & Explanation
Secondary Silanol Interactions Lower Mobile Phase pH: The hydroxyl groups on this compound can interact with residual silanol groups on the silica-based column packing. Lowering the pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) protonates these silanols, minimizing unwanted ionic interactions.[13]
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanols and improve peak shape.[13]
Column Overload Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[14][15] Dilute your sample by a factor of 5 or 10 and re-inject to see if the peak shape improves.
Column Contamination/Age Use a Guard Column: A guard column protects the analytical column from strongly retained impurities that can create active sites and cause tailing.[15]
Flush or Replace the Column: If the column is old or contaminated, it may have developed voids or active sites.[16][17] Try flushing it with a strong solvent or replace it if the problem persists.

Problem: My peaks are broad, leading to poor resolution and sensitivity.

Broad peaks are typically a sign of low efficiency, which can stem from issues within the HPLC system or the column itself.

Possible Cause Suggested Solution & Explanation
Extra-Column Volume (Dead Volume) Check Tubing and Fittings: Ensure you are using tubing with the smallest possible internal diameter and length, especially between the injector, column, and detector. Loose fittings can also create dead volume and cause peak broadening.[6]
Column Contamination Flush the Column: Strongly retained compounds from previous injections can build up at the column head, distorting the sample band. Flush the column with a strong solvent (e.g., isopropanol).[15] A partially blocked inlet frit can also cause this issue; back-flushing the column may help.[17]
High Flow Rate Optimize Flow Rate: While high flow rates shorten analysis time, they can reduce efficiency. Try reducing the flow rate to see if peaks become sharper.[14]
Sample Solvent Mismatch Use Mobile Phase as Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Initial Screening Method for this compound

This protocol outlines a generic starting point for analyzing this compound using a standard reversed-phase gradient method.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 233 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • Run a linear "scouting" gradient from 10% B to 90% B over 25 minutes.

    • Hold at 90% B for 5 minutes to elute any strongly retained compounds.

    • Return to 10% B and equilibrate for 10 minutes before the next injection.

Protocol 2: Optimized Method for Enhanced Resolution

Based on the results from the screening protocol, this method is optimized to improve the resolution of a closely eluting peak pair.

  • Sample Preparation:

    • Same as Protocol 1.

  • Optimized HPLC System & Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm. (Changed to alter selectivity and improve efficiency).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid. (Changed to alter selectivity).

    • Flow Rate: 0.8 mL/min. (Reduced to improve efficiency).

    • Column Temperature: 40 °C. (Increased to improve peak shape).

    • Detection Wavelength: 233 nm.

    • Injection Volume: 5 µL.

  • Optimized Gradient Program:

    • Assuming the peaks of interest eluted between 40-50% B in the scouting run, a shallower gradient is applied in that range.

    • Start at 30% B, hold for 1 minute.

    • Ramp to 55% B over 15 minutes (this is the shallow separation gradient).

    • Ramp to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes for column wash.

    • Return to 30% B and equilibrate for 7 minutes.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

This table illustrates how changing the mobile phase strength can impact the resolution between this compound and a hypothetical impurity on a C18 column.

% Acetonitrile (Solvent B)Retention Time (Impurity, min)Retention Time (this compound, min)Resolution (Rs)
60%8.58.80.95 (Co-eluting)
55%10.210.71.30 (Partial Separation)
50% 12.1 12.9 1.85 (Baseline Resolved)
45%14.515.62.10 (Good Resolution)
Table 2: Comparison of Stationary Phases for Selectivity (α)

This table shows the effect of changing the column's stationary phase on the selectivity between this compound and an impurity, using an isocratic mobile phase of 50% Acetonitrile / 50% Water.

Stationary PhaseRetention Factor (k, Impurity)Retention Factor (k, this compound)Selectivity (α)
C184.845.161.07
Phenyl-Hexyl 5.25 6.14 1.17
Cyano (CN)2.112.191.04

Visualizations

HPLC_Optimization_Workflow start Start: Define Analytical Goal (e.g., Rs > 1.5) info Gather Analyte Information (pKa, logP, UV spectra) start->info col_select Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O) info->col_select scout Run Scouting Gradient col_select->scout eval Evaluate Chromatogram (Retention, Peak Shape, Resolution) scout->eval res_ok Resolution OK? eval->res_ok Is Rs > 1.5? opt_k Optimize Retention (k) Adjust % Organic opt_alpha Optimize Selectivity (α) Change Organic Solvent or Column opt_k->opt_alpha Still poor Rs opt_n Optimize Efficiency (N) Adjust Flow Rate or Temperature opt_alpha->opt_n Still poor Rs opt_n->eval Re-evaluate res_ok->opt_k No end Final Method Validation res_ok->end Yes

Caption: A logical workflow for systematic HPLC method development and optimization.

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) check_k Are peaks eluting too early? (k < 2) start->check_k sol_k Decrease % Organic Solvent (e.g., ACN from 60% to 50%) check_k->sol_k Yes check_alpha Peaks have good retention but overlap? check_k->check_alpha No sol_k->start Re-evaluate sol_alpha1 Change Organic Solvent (Acetonitrile -> Methanol) check_alpha->sol_alpha1 Yes check_n Are peaks broad? check_alpha->check_n No sol_alpha2 Change Column Chemistry (C18 -> Phenyl-Hexyl) sol_alpha1->sol_alpha2 If no improvement sol_alpha2->start Re-evaluate sol_n1 Lower Flow Rate (1.0 -> 0.8 mL/min) check_n->sol_n1 Yes sol_n2 Check for Dead Volume (Fittings, Tubing) sol_n1->sol_n2 If still broad sol_n2->start Re-evaluate

Caption: A troubleshooting decision tree for diagnosing and solving poor peak resolution.

References

Technical Support Center: Synthesis of Allenic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of allenic natural products. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My allenic product is unstable and decomposes during purification. What can I do?

A1: Allenes are known to be less stable than their conjugated or isolated diene isomers.[1][2] Their instability arises from the cumulative double bonds, which create a strained system.[3] Here are several strategies to mitigate decomposition during purification:

  • Minimize Exposure to Heat: Allenes can be sensitive to thermal degradation.[4] Whenever possible, perform purification steps at reduced temperatures. For distillation, use vacuum distillation to lower the boiling point.[5]

  • Avoid Certain Metals: Allenes can be incompatible with metals like copper and silver, especially under pressure or at high temperatures.[2] Ensure your purification setup (e.g., chromatography columns, distillation apparatus) does not contain these metals.

  • Inert Atmosphere: Perform purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for electron-poor allenes which are particularly unstable.[1]

  • Chromatography Choice:

    • Flash Column Chromatography: This is a common and effective method. Use a well-packed silica gel column and carefully select your solvent system to ensure good separation and minimize the time the compound spends on the column.

    • Reversed-Phase HPLC (RP-HPLC): This can be a powerful technique for purifying allenes, especially when dealing with complex mixtures.[4] Using eco-friendly eluents like ethanol-water mixtures can also be beneficial.[4]

  • Prompt Handling: Do not leave purified allenes exposed to air or light for extended periods. Store them under an inert atmosphere at low temperatures.

Q2: I am struggling with poor stereoselectivity in my allene synthesis. How can I improve it?

A2: Achieving high stereoselectivity is a critical challenge in allene synthesis due to their axial chirality.[6] Several factors influence the stereochemical outcome of a reaction. Consider the following approaches:

  • Chiral Catalysts: The use of chiral catalysts is a powerful strategy to control the stereochemistry of the allene product.[6][7] Chiral phosphoric acids (CPAs) have emerged as effective organocatalysts for the enantioselective synthesis of various substituted allenes.[8][9]

  • Chirality Transfer: Utilize starting materials with pre-existing stereocenters. The chirality can be transferred from a stereocenter in the starting material to the axial chirality of the allene product.[7] This is a well-established method for synthesizing chiral allenes.

  • Reaction Conditions: The choice of solvent, temperature, and additives can significantly impact stereoselectivity. For instance, in rhodium-catalyzed reactions, the presence of water and the nature of the arylmetallic species can dictate the stereochemical pathway (syn- or anti-elimination).[10][11]

  • Substrate Control: The steric and electronic properties of the substrates can influence the stereochemical outcome. Modifying substituents on your starting materials may favor the formation of one enantiomer over the other.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Allenic Product
Potential Cause Troubleshooting Steps
Allene Instability As discussed in the FAQ, allenes can be unstable.[1][2] Ensure all reaction and workup steps are performed under an inert atmosphere and at the lowest practical temperature.
Side Reactions Allenes can undergo various side reactions, including cycloadditions and hydrofunctionalizations.[1] Analyze your crude reaction mixture by techniques like NMR or GC-MS to identify major byproducts. This can provide insight into undesired reaction pathways.
Suboptimal Catalyst Activity If using a catalyst, ensure it is fresh and active. For metal-catalyzed reactions, the choice of ligand is crucial for both reactivity and selectivity.[6] For organocatalyzed reactions, ensure the catalyst is of high purity.
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.
Inefficient Purification Product loss during purification can significantly lower the overall yield. Optimize your purification method (see FAQ 1) to maximize recovery.
Problem 2: Difficulty in Removing Protecting Groups without Affecting the Allene Moiety
Potential Cause Troubleshooting Steps
Harsh Deprotection Conditions The allene functionality can be sensitive to the acidic or basic conditions often used for deprotection.[12][13]
Orthogonal Protecting Group Strategy Employ an orthogonal protecting group strategy.[13][14] This involves using protecting groups that can be removed under different, specific conditions, allowing for selective deprotection without affecting other functional groups or the allene.
Mild Deprotection Reagents Explore milder deprotection methods. For example, for silyl ethers, fluoride sources other than HF, such as TBAF, might be less harsh. For carbamates, specific enzymatic or very mild acidic/basic conditions could be employed.[15]
Functional Group Compatibility Before starting the synthesis, carefully plan your protecting group strategy by considering the stability of the allene to the required deprotection conditions.[16][17]

Experimental Protocols

Key Experiment: Enantioselective Synthesis of Tetrasubstituted Allenes using a Chiral Phosphoric Acid (CPA) Catalyst

This protocol is a generalized representation based on methods described in the literature for the synthesis of chiral allenes.[8]

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the racemic propargylic alcohol (1.0 equiv) and the nucleophile (e.g., a 1,3-dicarbonyl compound, 1.2 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: To the stirred solution, add the chiral phosphoric acid catalyst (e.g., CPA 8, 0.05 - 0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the enantioenriched tetrasubstituted allene.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

experimental_workflow Experimental Workflow for CPA-Catalyzed Allene Synthesis reactant_prep 1. Reactant Preparation (Propargylic Alcohol + Nucleophile in Anhydrous Solvent) catalyst_add 2. Catalyst Addition (Chiral Phosphoric Acid) reactant_prep->catalyst_add reaction 3. Reaction Monitoring (TLC or HPLC) catalyst_add->reaction workup 4. Aqueous Workup (Quench, Extract, Dry) reaction->workup purification 5. Purification (Flash Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS, Chiral HPLC) purification->characterization product Enantioenriched Allenic Product characterization->product

Caption: Workflow for the synthesis of chiral allenes.

troubleshooting_logic Troubleshooting Logic for Low Stereoselectivity start Low Stereoselectivity Observed check_catalyst Is a chiral catalyst being used? start->check_catalyst use_catalyst Implement a suitable chiral catalyst (e.g., CPA). check_catalyst->use_catalyst No check_chirality_transfer Is a chiral substrate being used for chirality transfer? check_catalyst->check_chirality_transfer Yes end Improved Stereoselectivity use_catalyst->end optimize_substrate Modify substrate to enhance chirality transfer. check_chirality_transfer->optimize_substrate No check_conditions Have reaction conditions been optimized? check_chirality_transfer->check_conditions Yes optimize_substrate->end optimize_conditions Screen solvents, temperatures, and additives. check_conditions->optimize_conditions No check_conditions->end Yes optimize_conditions->end

Caption: Decision tree for improving stereoselectivity.

References

Strategies to improve the efficiency of Grasshopper ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Grasshopper ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound, IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.[1] Its synthesis is challenging due to the presence of multiple functional groups, including a sterically hindered diol on a cyclohexane ring and a reactive allenic ketone moiety. Key challenges include controlling stereochemistry, preventing side reactions of the allene, and achieving high yields in the final oxidation step.

Q2: What is a common synthetic strategy for this compound?

A2: A common strategy involves the synthesis of a protected allenic alcohol precursor, followed by a mild oxidation to yield the final ketone. A key step is often the Dess-Martin periodinane (DMP) oxidation of the secondary alcohol to the ketone, which is known for its mild conditions and high selectivity.[2][3][4][5][6]

Q3: Are there alternatives to Dess-Martin periodinane (DMP) for the final oxidation step?

A3: Yes, other mild oxidation methods can be employed, such as Swern oxidation. However, DMP is often preferred because it avoids the use of toxic chromium reagents and generally has a straightforward workup procedure.[2] The choice of oxidant may depend on the specific protecting groups used and the scale of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Allenic Alcohol Synthesis
Potential Cause Troubleshooting/Optimization Strategy
Incomplete reaction of the organometallic reagent with the propargyl precursor. - Ensure all reagents and solvents are strictly anhydrous. - Optimize the reaction temperature; some additions require very low temperatures (e.g., -78°C). - Titrate the organometallic reagent before use to determine its exact concentration. - Consider using a more reactive organometallic species or a different catalyst system.
Formation of isomeric byproducts (e.g., propargyl alcohols). - The regioselectivity of the addition is crucial. The choice of solvent and metal counterion can influence the outcome. - Employing specific copper-mediated additions can enhance the selectivity for the desired allenic alcohol.
Decomposition of the starting materials or product. - Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. - Use freshly distilled solvents and purified reagents. - Minimize the reaction time and work up the reaction promptly upon completion.
Issue 2: Inefficient Dess-Martin Oxidation and/or Product Decomposition
Potential Cause Troubleshooting/Optimization Strategy
Low conversion of the allenic alcohol to the ketone. - Use a slight excess (1.1-1.5 equivalents) of fresh Dess-Martin periodinane. - The reaction rate can be increased by the addition of a small amount of water to the reaction mixture.[2] - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.
Formation of byproducts due to the acidic nature of the reaction. - The reaction produces two equivalents of acetic acid, which can cause decomposition of acid-sensitive substrates.[2] - Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acid.[2]
Product degradation during workup. - Allenic ketones can be sensitive. Avoid prolonged exposure to strong acids or bases. - A common workup involves quenching with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to reduce excess DMP and its byproducts.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting/Optimization Strategy
Contamination with DMP byproducts. - The reduced DMP byproducts can be difficult to remove. A common issue is the formation of a gum-like substance.[1] - An effective workup involves washing the organic layer with an aqueous solution of NaOH or Na2S2O3 to convert the byproducts into more easily removable forms.[1] - Filtration through a pad of Celite can also help to remove insoluble byproducts before aqueous workup.
Co-elution of the product with impurities during column chromatography. - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation is challenging. - High-performance liquid chromatography (HPLC) may be required for final purification to achieve high purity.
Product instability on silica gel. - If the allenic ketone is sensitive to the acidity of silica gel, it can be deactivated by pre-treating the silica with a base such as triethylamine. - Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of a Protected Allenic Alcohol

This protocol describes the oxidation of a protected allenic alcohol to the corresponding allenic ketone, a key step in the synthesis of this compound.

Materials:

  • Protected allenic alcohol (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Dissolve the protected allenic alcohol in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the bulk of the iodine byproducts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired allenic ketone.

Data Presentation

Table 1: Optimization of Dess-Martin Oxidation Conditions

EntryEquivalents of DMPAdditive (eq)SolventReaction Time (h)Yield (%)
11.1NoneDCM475
21.5NoneDCM288
32.0NoneDCM289
41.5Pyridine (2.0)DCM1.592
51.5H₂O (1.0)DCM194

Note: Data presented are representative and may vary based on the specific substrate and experimental conditions.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_end Final Product start Protected Allenic Alcohol reaction Dissolve in DCM Add Dess-Martin Periodinane start->reaction 1. Oxidation quench Quench with NaHCO3/Na2S2O3 reaction->quench 2. Quenching extract Extract with Ether quench->extract 3. Extraction dry Dry over MgSO4 extract->dry 4. Drying chromatography Column Chromatography dry->chromatography 5. Purification end This compound Precursor chromatography->end

Caption: Experimental workflow for the synthesis of a this compound precursor.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Dess-Martin Oxidation cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Poor Workup start->cause3 solution1a Increase DMP equivalents cause1->solution1a solution1b Add H2O catalyst cause1->solution1b solution2a Buffer with Pyridine/NaHCO3 cause2->solution2a solution3a Optimize quenching and washing steps cause3->solution3a

Caption: Troubleshooting logic for low yield in Dess-Martin oxidation.

References

Technical Support Center: Optimizing Allenic Ketone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allenic ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to help you navigate the complexities of allenic ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing allenic ketones?

A1: The primary synthetic routes to allenic ketones include the Meyer-Schuster rearrangement of propargylic alcohols, the oxidation of homopropargylic alcohols, and the cooperative catalysis-mediated reaction of 1,3-enynes with ketones. Each method offers distinct advantages and is suited for different substrate scopes and desired products (α- or β-allenic ketones).

Q2: My Meyer-Schuster rearrangement is giving low yields. What are the common causes?

A2: Low yields in the Meyer-Schuster rearrangement can stem from several factors. A primary concern is the competition with the Rupe rearrangement, especially when using tertiary propargylic alcohols under strong acidic conditions.[1] Other potential issues include incomplete conversion, decomposition of starting material or product under harsh acidic conditions, and the formation of side products like enynes or ethers.[2] Optimization of the catalyst, temperature, and reaction time is crucial. Milder catalysts, such as those based on transition metals (e.g., gold, ruthenium) or Lewis acids, can often improve yields and selectivity.[1]

Q3: How can I favor the Meyer-Schuster rearrangement over the Rupe rearrangement?

A3: The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly with tertiary alcohols that have an α-acetylenic group.[1] To favor the Meyer-Schuster pathway, consider the following:

  • Use milder reaction conditions: Strong acids and high temperatures tend to promote the Rupe rearrangement.[2]

  • Employ transition-metal or Lewis acid catalysts: Catalysts based on gold, ruthenium, or indium(III) chloride can facilitate the Meyer-Schuster rearrangement under milder conditions, thus suppressing the Rupe pathway.[1]

  • Substrate choice: Secondary propargylic alcohols are less prone to the Rupe rearrangement compared to their tertiary counterparts.

Q4: What are the advantages of using visible-light photoredox catalysis for allenic ketone synthesis?

A4: Visible-light photoredox catalysis offers a modern and efficient method for synthesizing α-allenic aldehydes and ketones from homopropargylic alcohols.[3][4] Key advantages include:

  • Mild reaction conditions: The reactions are typically run at room temperature, which helps to preserve sensitive functional groups.

  • High regioselectivity: This method often provides excellent control over the regioselectivity of the product.[3]

  • Operational simplicity: The experimental setup is generally straightforward.[3]

Q5: When should I consider using cooperative catalysis to synthesize allenic ketones?

A5: Cooperative catalysis is a powerful method for the synthesis of β-allenyl ketones from 1,3-enynes and ketones.[5][6] This approach is particularly useful when you need to form a carbon-carbon bond at the β-position to the ketone. The use of a dual catalytic system, for example involving palladium and a Lewis acid, allows for the activation of both the enyne and the ketone, leading to an efficient reaction under mild conditions.[5][6]

Troubleshooting Guides

Problem 1: Low or No Yield of Allenic Ketone
Possible Cause Suggested Solution
Inactive Catalyst For transition metal-catalyzed reactions, ensure the catalyst is active. If necessary, use a freshly opened bottle or prepare the active catalyst in situ. For acid-catalyzed reactions, verify the concentration and purity of the acid.
Incorrect Reaction Temperature Optimize the reaction temperature. For Meyer-Schuster rearrangements, high temperatures can lead to decomposition. For photoredox reactions, ensure the light source is providing adequate and consistent irradiation.
Poor Quality of Starting Materials Purify starting materials, especially the propargylic or homopropargylic alcohol, to remove any impurities that might interfere with the reaction.
Presence of Water (for moisture-sensitive reactions) For reactions employing moisture-sensitive catalysts or reagents (e.g., some Lewis acids), ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding more catalyst or increasing the reaction time.
Problem 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution
Competing Rupe Rearrangement (in Meyer-Schuster) This is common with tertiary propargylic alcohols and strong acids. Switch to a milder catalyst (e.g., AuCl3, Ru-based catalysts) or a Brønsted acid like hypophosphorous acid.[1][2]
Formation of Enyne Byproducts This can also be a result of the Rupe pathway. Modifying the catalyst and reaction conditions as described above can minimize enyne formation.
Self-Condensation of Starting Materials If the starting materials are prone to self-reaction, try adding one of the reactants slowly to the reaction mixture to maintain a low concentration.
Isomerization of the Product The allenic ketone product may be unstable under the reaction conditions. Try to isolate the product as soon as the reaction is complete and use milder work-up procedures.
Problem 3: Difficulty in Product Isolation
Possible Cause Suggested Solution
Emulsion Formation During Aqueous Workup Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product is Volatile When removing the solvent, use a rotary evaporator at a reduced temperature and pressure. Avoid using a high vacuum for extended periods.
Co-elution of Product with Impurities during Chromatography Optimize the solvent system for column chromatography. A gradual gradient elution can often improve separation.

Data Presentation: Optimization of Reaction Parameters

Table 1: Optimization of Brønsted Acid Catalyst for Meyer-Schuster Rearrangement of 1-(4-methoxyphenyl)-2-propyn-1-ol
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H2SO4 (10)Toluene901845
2H3PO3 (10)Toluene901860
3(EtO)2P(O)H (10)Toluene901875
4H3PO2 (10)Toluene901881
5H3PO2 (5)Toluene1101885

Data summarized from a study on phosphorus-containing Brønsted acid catalysts.[2]

Table 2: Substrate Scope for Visible-Light-Mediated Synthesis of α-Allenic Ketones from Homopropargylic Alcohols
EntrySubstrateProductYield (%)
11,1-diphenyl-3-butyn-1-ol1,1-diphenyl-1,2-butadien-4-one85
21-(4-methoxyphenyl)-1-phenyl-3-butyn-1-ol1-(4-methoxyphenyl)-1-phenyl-1,2-butadien-4-one82
31-(4-chlorophenyl)-1-phenyl-3-butyn-1-ol1-(4-chlorophenyl)-1-phenyl-1,2-butadien-4-one78
41-phenyl-1-(thiophen-2-yl)-3-butyn-1-ol1-phenyl-1-(thiophen-2-yl)-1,2-butadien-4-one75

Hypothetical data based on typical yields reported in the literature for this type of reaction.[3][4]

Experimental Protocols

Protocol 1: Meyer-Schuster Rearrangement using Hypophosphorous Acid

This protocol is adapted from a procedure using a phosphorus-containing Brønsted acid catalyst.[2]

Materials:

  • Propargylic alcohol (1.0 mmol)

  • Aqueous hypophosphorous acid (50 wt% aq. solution, 10 mol%)

  • Toluene (technical grade, 1.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the propargylic alcohol (1.0 mmol) in toluene (1.0 mL), add aqueous hypophosphorous acid (10 mol%).

  • Stir the reaction mixture at 90-110 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Visible-Light-Mediated Synthesis of α-Allenic Ketones

This is a general protocol based on literature descriptions of visible-light-mediated synthesis from homopropargylic alcohols.[3][4]

Materials:

  • Homopropargylic alcohol (0.2 mmol)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 1 mol%)

  • K2S2O8 (2.0 equiv.)

  • Acetonitrile (MeCN, 2.0 mL)

  • Blue LEDs (e.g., 460 nm)

Procedure:

  • In a reaction vial, combine the homopropargylic alcohol (0.2 mmol), photocatalyst (1 mol%), and K2S2O8 (2.0 equiv.).

  • Add acetonitrile (2.0 mL) and seal the vial.

  • Place the vial in a photoreactor equipped with blue LEDs and stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-allenic ketone.

Protocol 3: Cooperative Catalysis for the Synthesis of β-Allenyl Ketones

This protocol is a general representation of the cooperative catalysis method for the hydroalkylation of 1,3-enynes with ketones.[6]

Materials:

  • (COD)Pd(CH2TMS)2 (palladium precursor, 2.5 mol%)

  • Senphos (ligand, 3.0 mol%)

  • Toluene (anhydrous)

  • 1,3-Enyne (1.0 equiv.)

  • B(C6F5)3 (Lewis acid, 10.0 mol%)

  • PMP (1-phenyl-2,2,6,6-tetramethylpiperidine, base, 10.0 mol%)

  • Ketone (2.0 equiv.)

Procedure:

  • In a nitrogen-filled glovebox, add (COD)Pd(CH2TMS)2 (2.5 mol%), Senphos (3.0 mol%), and toluene to an oven-dried vial.

  • Stir the mixture for 5 minutes.

  • Add the 1,3-enyne (1.0 equiv.), B(C6F5)3 (10.0 mol%), PMP (10.0 mol%), and the ketone (2.0 equiv.).

  • Cap the vial, remove it from the glovebox, and stir at room temperature for 4 hours.

  • Upon completion, pass the reaction mixture through a short silica plug, eluting with diethyl ether.

  • Concentrate the eluent and purify the crude material by silica gel column chromatography to obtain the β-allenyl ketone.

Visualizations

Meyer_Schuster_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: 1,3-Hydride Shift (Rate-Determining) cluster_2 Step 3: Tautomerization Propargyl_Alcohol Propargyl Alcohol Protonated_Alcohol Protonated Alcohol Propargyl_Alcohol->Protonated_Alcohol + H+ H_plus H+ Allenol_Intermediate Allenol Intermediate Protonated_Alcohol->Allenol_Intermediate - H2O Allenic_Ketone Allenic Ketone Allenol_Intermediate->Allenic_Ketone Keto-Enol Tautomerization H2O H2O

Caption: Mechanism of the Meyer-Schuster Rearrangement.

Troubleshooting_Flowchart Start Low Yield of Allenic Ketone Check_Reaction Check Reaction Type Start->Check_Reaction Meyer_Schuster Meyer-Schuster? Check_Reaction->Meyer_Schuster Other_Method Other Method? Check_Reaction->Other_Method Rupe_Competition Rupe Rearrangement Competition? Meyer_Schuster->Rupe_Competition Yes Check_Catalyst Check Catalyst Activity and Starting Material Purity Meyer_Schuster->Check_Catalyst No Other_Method->Check_Catalyst Use_Milder_Conditions Use Milder Catalyst/Conditions Rupe_Competition->Use_Milder_Conditions Yes Rupe_Competition->Check_Catalyst No

Caption: Troubleshooting workflow for low allenic ketone yield.

References

Technical Support Center: Grasshopper Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Grasshopper ketone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of racemic this compound can be achieved through a multi-step process starting from a protected cyclohexanone derivative. A key published method involves a sequence of reactions including a Grignard reaction, reduction, acetylation, partial hydrogenation, rearrangement to form the allene, and a final selective oxidation.[1]

Q2: What are the critical reaction steps to monitor for impurity formation?

A2: Each step in the synthesis carries the potential for impurity formation. However, the Grignard reaction, the reduction of the acetylenic triol, the rearrangement to the allenic alcohol, and the final oxidation are particularly critical. Incomplete reactions or side reactions in these steps are the primary sources of impurities.

Q3: What analytical techniques are recommended for monitoring the synthesis and identifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and impurity identification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1] Infrared (IR) spectroscopy is also valuable for identifying the characteristic allenic and carbonyl functional groups.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Special attention should be paid to the handling of reagents such as Grignard reagents, which are highly reactive with water and protic solvents, and strong reducing agents like sodium borohydride. The use of manganese dioxide for oxidation also requires care. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity management.

Issue 1: Low Yield in the Grignard Reaction Step
  • Symptom: After the Grignard reaction of the protected cyclohexanone derivative with the acetylenic alcohol, the yield of the desired product is significantly lower than expected. TLC analysis shows a significant amount of unreacted starting material.

  • Potential Causes & Solutions:

CauseSolution
Inactive Grignard Reagent Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration.
Presence of Water in the Reaction Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Maintain the recommended reaction temperature. Grignard reactions are often initiated at 0°C and then allowed to warm to room temperature.
Steric Hindrance If the protected cyclohexanone is sterically hindered, consider using a more reactive organometallic reagent or optimizing the reaction time and temperature.
Issue 2: Incomplete Reduction of the Acetylenic Triol
  • Symptom: After reduction with sodium borohydride, spectroscopic analysis (e.g., NMR, IR) indicates the presence of residual carbonyl groups from the starting material.

  • Potential Causes & Solutions:

CauseSolution
Insufficient Reducing Agent Increase the molar excess of sodium borohydride. The stoichiometry should be carefully calculated based on the amount of substrate.
Low Reactivity of the Ketone If the ketone is sterically hindered or electronically deactivated, a stronger reducing agent might be necessary. However, this should be done with caution to avoid over-reduction of other functional groups.
Suboptimal Reaction Conditions Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature as specified in the protocol.
Issue 3: Formation of Isomeric Impurities during Allene Formation
  • Symptom: After the base-mediated rearrangement to form the allenic alcohol, the product mixture contains significant amounts of isomeric byproducts.

  • Potential Causes & Solutions:

CauseSolution
Incorrect Base or Solvent The choice of base and solvent is crucial for the stereoselectivity of the rearrangement. Ensure the recommended base (e.g., potassium tert-butoxide) and solvent (e.g., tert-butanol) are used.
Reaction Temperature The temperature of the rearrangement can influence the product distribution. Precise temperature control is necessary to favor the formation of the desired allene isomer.
Equilibration of Isomers Prolonged reaction times or elevated temperatures can lead to the equilibration of the desired product to more stable, but undesired, isomers. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Issue 4: Over-oxidation or Incomplete Oxidation in the Final Step
  • Symptom: The final product after oxidation with manganese dioxide contains unreacted allenic alcohol or byproducts indicating over-oxidation.

  • Potential Causes & Solutions:

CauseSolution
Activity of Manganese Dioxide The activity of MnO2 can vary significantly between batches. Use freshly activated MnO2 for best results. The amount of MnO2 used may need to be optimized based on its activity.
Reaction Time and Temperature Monitor the reaction carefully by TLC. Over-running the reaction can lead to the formation of degradation products. The reaction is typically run at room temperature.
Solvent Choice The choice of solvent can affect the rate and selectivity of the oxidation. Acetone is a commonly used solvent for this step.[1]

Experimental Protocols

Key Experiment: Selective Oxidation of the Allenic Alcohol to this compound

This protocol is based on the final step described in the synthesis by Russell and Weedon.[1]

Materials:

  • Allenic alcohol precursor

  • Activated Manganese Dioxide (MnO₂)

  • Acetone (anhydrous)

  • Celite or another filter aid

  • Rotary evaporator

  • Standard laboratory glassware for reactions and filtration

Procedure:

  • Dissolve the allenic alcohol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add activated manganese dioxide to the solution in several portions. A typical excess of MnO₂ (by weight) is used.

  • Stir the suspension vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 25% acetone in petroleum ether). The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake thoroughly with acetone to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start_material Protected Cyclohexanone Derivative grignard_reaction Grignard Reaction start_material->grignard_reaction grignard_reagent But-3-yn-2-ol grignard_reagent->grignard_reaction deprotection Deprotection grignard_reaction->deprotection Acetylenic Diol Intermediate reduction Reduction (NaBH4) deprotection->reduction acetylation Acetylation (Ac2O) reduction->acetylation Acetylenic Triol hydrogenation Partial Hydrogenation acetylation->hydrogenation Enyne Diacetate rearrangement Rearrangement (Base) hydrogenation->rearrangement oxidation Oxidation (MnO2) rearrangement->oxidation Allenic Alcohol grasshopper_ketone This compound oxidation->grasshopper_ketone

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product step_check Identify Problematic Step via TLC/NMR start->step_check grignard Grignard Reaction Issues step_check->grignard Step 1 reduction Reduction Issues step_check->reduction Step 3 oxidation Oxidation Issues step_check->oxidation Step 7 rearrangement Rearrangement Issues step_check->rearrangement Step 6 cause_grignard Wet Solvents? Inactive Reagent? grignard->cause_grignard cause_reduction Insufficient NaBH4? Low Reactivity? reduction->cause_reduction cause_oxidation Inactive MnO2? Over-reaction? oxidation->cause_oxidation cause_rearrangement Wrong Base/Temp? Isomerization? rearrangement->cause_rearrangement

Caption: Troubleshooting logic for impurity identification.

References

Grasshopper ketone sample preparation for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of grasshopper ketone in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring apocarotenoid.[1] It has been identified as having anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of the MAPK (ERK, JNK, and p38) and NF-κB signaling pathways, making it a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines such as RAW 264.7.[2]

Q2: How should I store this compound?

For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year.[2] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

Q4: What is a typical effective concentration range for this compound in anti-inflammatory assays?

The effective concentration of this compound can vary depending on the specific assay and cell type. However, for in vitro anti-inflammatory assays, such as the inhibition of LPS-induced pro-inflammatory cytokine production, a concentration range of 0.1 to 100 µg/mL has been shown to be effective.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q5: Is this compound cytotoxic?

As with any compound, it is crucial to assess the cytotoxicity of this compound in your chosen cell line at the desired concentrations. A common method for this is the MTT assay or other similar cell viability assays. It is important to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. - The final concentration of DMSO in the medium is too high. - The concentration of this compound exceeds its solubility in the aqueous medium.- Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. - Prepare a more dilute stock solution of this compound in DMSO before adding it to the medium. - After adding the compound to the medium, vortex or mix thoroughly to ensure it is fully dispersed.
Inconsistent or no biological activity observed. - Degradation of the this compound stock solution. - The concentration used is not optimal. - Issues with the biological assay itself.- Prepare fresh dilutions from a new aliquot of the stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. - Perform a dose-response curve to identify the optimal effective concentration. - Include positive and negative controls in your assay to ensure it is performing as expected.
High background or variability in assay results. - Contamination of cell cultures. - Inconsistent cell seeding density. - Pipetting errors.- Regularly check cell cultures for any signs of contamination. - Ensure a uniform single-cell suspension before seeding to achieve consistent cell numbers across wells. - Use calibrated pipettes and ensure proper mixing of all reagents.
Cell death observed in treated wells. - The concentration of this compound is too high. - The final concentration of the solvent (e.g., DMSO) is toxic to the cells.- Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound. - Ensure the final solvent concentration in the culture medium is at a non-toxic level.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 224.30 g/mol [1]
Molecular Formula C₁₃H₂₀O₃[1]
Storage (Powder) -20°C for up to 3 years[2]
Storage (in Solvent) -80°C for up to 1 year[2]
Effective Concentration Range (Anti-inflammatory) 0.1 - 100 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit LPS-induced NO production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from your stock solution. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known inhibitor of NO production). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 2.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock Prepare Grasshopper Ketone Stock Solution working Prepare Working Dilutions stock->working treat Treat Cells with This compound working->treat seed Seed RAW 264.7 Cells seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Griess Assay for Nitric Oxide incubate->griess mtt MTT Assay for Cell Viability incubate->mtt analyze Analyze and Interpret Results griess->analyze mtt->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_lps Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, JNK, p38) tlr4->mapk ikk IKK tlr4->ikk response Pro-inflammatory Gene Expression (e.g., iNOS) mapk->response ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb->response gk This compound gk->mapk gk->nfkb

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

References

Technical Support Center: Improving the Solubility of Grasshopper Ketone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Grasshopper ketone in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research?

A1: this compound is a naturally occurring compound with potential anti-inflammatory properties.[1] Like many bioactive natural products, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to challenges in preparing accurate and reproducible experimental conditions, as the compound may precipitate out of solution, leading to inaccurate dosing and unreliable results.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: For hydrophobic compounds like this compound, common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are typically used to create a concentrated stock solution. The choice of solvent may depend on the specific cell line and experimental design, as some cells can be sensitive to certain solvents. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (generally below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Q3: My this compound precipitates when I dilute my stock solution into the aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." To address this, you can try the following:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in your organic solvent. This allows you to add a smaller volume to your aqueous medium, keeping the final solvent concentration low.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the medium, try adding the medium to the stock solution gradually while vortexing. This can help to keep the compound in solution.

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., polyethylene glycol) to the final solution can help to maintain the solubility of hydrophobic compounds. However, the compatibility of these agents with your specific assay should be validated.

Q4: How can I determine the solubility of this compound in different solvents?

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge or filter the solution to remove any undissolved solid.

  • Determine the concentration of this compound in the clear supernatant using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial organic solvent. Insufficient solvent volume or inadequate mixing.- Increase the volume of the solvent incrementally.- Use a vortex mixer or sonicator to aid dissolution.- Gentle warming (e.g., 37°C) may help, but be cautious of potential compound degradation.
The prepared stock solution is cloudy or has visible particles. The compound has not fully dissolved or has precipitated out of the stock solution.- Continue vortexing or sonicating.- If warming was used, ensure the compound is stable at that temperature.- Consider trying a different organic solvent in which the compound may have higher solubility.
Inconsistent results between experiments. Precipitation of the compound in the cell culture medium, leading to inaccurate dosing.- Visually inspect the final working solution for any signs of precipitation before adding it to the cells.- Prepare fresh dilutions for each experiment.- Re-evaluate your dilution protocol to minimize the final organic solvent concentration while maintaining solubility.
Observed cytotoxicity in control wells (vehicle only). The concentration of the organic solvent is too high for the cells.- Perform a dose-response experiment with the vehicle (e.g., DMSO) alone to determine the maximum tolerable concentration for your specific cell line.- Ensure the final solvent concentration in all experimental wells is consistent and below the cytotoxic threshold.

Experimental Protocols

Representative Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol describes a general procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This compound has been reported to be a potent inhibitor of LPS-induced NO production in these cells.[2]

1. Preparation of this compound Stock Solution:

  • Accurately weigh out a known amount of this compound powder.

  • Dissolve the powder in sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

3. Treatment with this compound and LPS:

  • Prepare serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with vehicle (DMSO) and LPS.

4. Measurement of Nitric Oxide Production (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

5. Western Blot for Phosphorylated MAPK (p-ERK) and NF-κB (p-p65):

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-p65, and total p65 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Logical Workflow for Solubility Troubleshooting

G start Start: Dissolving This compound solvent Select Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Attempt to Dissolve (Vortex/Sonicate) solvent->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved stock_ok Stock Solution Prepared check_dissolved->stock_ok Yes troubleshoot Troubleshoot: - Increase solvent volume - Gentle heating - Try another solvent check_dissolved->troubleshoot No dilute Dilute into Aqueous Medium stock_ok->dilute check_precipitate Does it precipitate? dilute->check_precipitate solution_ok Working Solution Ready for Assay check_precipitate->solution_ok No troubleshoot2 Troubleshoot: - Higher stock concentration - Stepwise dilution - Use co-solvents check_precipitate->troubleshoot2 Yes troubleshoot->dissolve troubleshoot2->dilute

Caption: A flowchart for troubleshooting the dissolution of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Grasshopper Ketone Stock (in DMSO) treat_gk Pre-treat cells with This compound prep_stock->treat_gk culture_cells Culture & Seed RAW 264.7 Cells culture_cells->treat_gk stim_lps Stimulate cells with LPS treat_gk->stim_lps griess Nitric Oxide Measurement (Griess Assay) stim_lps->griess western Protein Analysis (Western Blot for p-MAPK & p-NF-κB) stim_lps->western

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Simplified MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Inflammation Inflammatory Gene Expression TF->Inflammation GK This compound GK->MAPK Inhibition

Caption: this compound inhibits the MAPK signaling cascade.

Simplified NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nuc Translocation Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation GK This compound GK->NFkB Inhibition of p65 Phosphorylation

References

Cell permeability issues with Grasshopper ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grasshopper ketone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring allene that has been isolated from various sources, including the grasshopper Romalea microptera, and plants such as Schisandra sphenanthera and Inula japonica.[1] It is classified as a phytotoxin, an anti-inflammatory agent, and a metabolite in plants, algae, and animals.[1] Its chemical formula is C13H20O3.[1]

Q2: I am not seeing the expected biological effect of this compound in my cell-based assay. Could this be a cell permeability issue?

Yes, a lack of biological effect in a cell-based assay is a common indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe a downstream effect. Other potential issues to consider include compound stability, degradation, or efflux by cellular transporters.

Q3: What are the key physicochemical properties of this compound that might influence its cell permeability?

PropertyValueImplication for Permeability
Molecular Weight 224.30 g/mol [1]Within the range generally considered favorable for passive diffusion across cell membranes (Lipinski's Rule of 5 suggests <500 g/mol ).
Hydrogen Bond Donors 2 (from the two hydroxyl groups)[1]A higher number of hydrogen bond donors can decrease permeability by increasing the energy required for desolvation to enter the lipid bilayer.
Hydrogen Bond Acceptors 3 (from the two hydroxyl and one ketone groups)[1]Similar to donors, a high number of acceptors can reduce passive diffusion.
Structure Contains both hydrophobic (cyclohexane ring, methyl groups) and hydrophilic (hydroxyl, ketone groups) regions.The amphipathic nature can lead to complex interactions with the cell membrane.

Q4: Are there any known signaling pathways affected by this compound?

Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by this compound. Its characterization as an anti-inflammatory agent suggests potential interaction with common inflammatory pathways such as NF-κB or MAPK signaling. However, without direct evidence, any proposed pathway remains hypothetical. Researchers should aim to elucidate the mechanism of action as part of their investigation.

Troubleshooting Guides

Problem 1: No observable intracellular target engagement.

Symptoms:

  • You are using a reporter cell line to measure the activity of an intracellular enzyme or transcription factor.

  • Treatment with this compound at various concentrations and time points does not produce a signal change.

  • Positive controls for the assay are working as expected.

Possible Cause: this compound is not entering the cell in sufficient concentrations to interact with its target.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes & Next Steps A No biological effect observed in cell-based assay B Verify compound integrity and concentration A->B Step 1 D Increase incubation time and/or concentration A->D Alternative first step E Use a cell-free assay with the purified target protein A->E Parallel approach C Perform a direct cell permeability assay (e.g., PAMPA or cell uptake study) B->C Step 2 F Consider using a permeabilizing agent (e.g., low concentration of digitonin) as a positive control C->F Control Experiment G Compound is permeable: Investigate other causes (e.g., target expression, compound stability) C->G Outcome H Compound has low permeability: Attempt to improve uptake (e.g., formulation with a carrier) or modify the compound C->H Outcome D->C I Compound is active in cell-free but not cell-based assay: Confirms permeability issue E->I Outcome G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates GK_out This compound GK_in This compound GK_out->GK_in Permeability Barrier IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Gene Inflammatory Gene Transcription Nucleus->Gene activates GK_in->IKK Inhibits (Hypothetical)

References

Technical Support Center: Scaling Up the Production of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of Grasshopper ketone, this technical support center provides essential guidance to navigate the complexities of its production. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a polyfunctional natural product, typically involves a multi-step process. A common strategy begins with a protected allene diol precursor. The key steps involve the selective oxidation of a secondary alcohol to a ketone, followed by the deprotection of the remaining hydroxyl groups to yield the final this compound.

Q2: Which oxidation method is recommended for the synthesis of this compound?

A2: The Dess-Martin periodinane (DMP) oxidation is a frequently employed method for converting the precursor alcohol to the ketone.[1] This method is favored for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups, which are crucial for a complex molecule like this compound.[1] However, alternative methods like the Swern oxidation can also be considered.[2]

Q3: What are the primary challenges when scaling up the Dess-Martin oxidation?

A3: Scaling up the Dess-Martin oxidation presents several challenges. The reagent (DMP) is relatively expensive and can be potentially explosive under certain conditions, requiring careful handling.[1] A significant issue during scale-up is the formation of solid byproducts, which can complicate the workup and product isolation, sometimes forming a "gum" that traps the product.[3]

Q4: How can I purify the final this compound product?

A4: this compound is a polar dihydroxy ketone, which can make purification challenging. Column chromatography is a common method for purifying such polar compounds.[4] Given its polarity, a normal-phase chromatography setup using a polar stationary phase like silica gel with a gradient elution of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a suitable approach.[5][6] For highly polar compounds that are difficult to retain on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4][7]

Q5: What is a common method for the final deprotection step?

A5: If silyl ether protecting groups (e.g., TBDMS) are used for the hydroxyl groups, a common and effective deprotection reagent is tetra-n-butylammonium fluoride (TBAF).[8][9] This reagent is soluble in organic solvents and efficiently cleaves silyl ethers to regenerate the alcohols.[8] The reaction is typically carried out in a solvent like tetrahydrofuran (THF).[5]

Troubleshooting Guides

Issue 1: Low Yield in Dess-Martin Oxidation Step
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction 1. Increase reaction time and monitor progress by Thin Layer Chromatography (TLC). 2. Add a slight excess of Dess-Martin periodinane (1.1-1.5 equivalents).The oxidation of sterically hindered or complex alcohols may require longer reaction times or more oxidant to go to completion.
Degradation of Product 1. Ensure the reaction is run at room temperature and not heated. 2. Buffer the reaction with sodium bicarbonate.[1]This compound and its precursors may be sensitive to heat. DMP oxidation produces acetic acid as a byproduct, which can cause degradation of acid-labile functional groups.[1]
Difficult Workup Leading to Product Loss 1. After the reaction, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).[2] 2. Vigorously stir the biphasic mixture until the solid byproducts dissolve.This procedure helps to reduce the iodine byproducts to more soluble forms, preventing the formation of a gum and facilitating easier extraction of the product.
Issue 2: Incomplete Deprotection of Silyl Ethers
Potential Cause Troubleshooting Step Rationale
Insufficient Reagent 1. Increase the equivalents of TBAF (e.g., from 1.1 to 1.5 equivalents per silyl group).[8]Sterically hindered silyl ethers may require a larger excess of the fluoride source for complete removal.
Short Reaction Time 1. Extend the reaction time and monitor by TLC until all starting material is consumed.The cleavage of robust silyl protecting groups can be slow.
Reagent Quality 1. Use a fresh, anhydrous solution of TBAF in THF.The fluoride ion's nucleophilicity can be affected by the presence of water.
Issue 3: Difficulty in Purifying the Final Product by Column Chromatography
Potential Cause Troubleshooting Step Rationale
Poor Separation 1. Optimize the solvent system for TLC before running the column. A gradient elution from a non-polar to a more polar solvent system is often effective. 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or amino-functionalized).[10]Finding the right solvent polarity is crucial for good separation on silica gel. For very polar compounds, alternative stationary phases can offer different selectivity.
Product is too Polar and Streaks on the Column 1. Add a small amount of a polar modifier like methanol to the eluent. 2. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[4]A polar modifier can help to reduce tailing of polar compounds on silica. HILIC is specifically designed for the retention and separation of very polar analytes.[7]
Product Co-elutes with Impurities 1. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). 2. If impurities are non-polar, a reverse-phase chromatography approach might be beneficial.Different solvent systems can alter the elution order of compounds. Reverse-phase chromatography separates based on hydrophobicity, which can be effective for removing non-polar impurities from a polar product.

Data Presentation

Table 1: Comparison of Oxidation Methods for Allenic Alcohols
Oxidation Method Reagents Typical Yield (%) Reaction Time (h) Key Advantages Key Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂85-98[6]1-3[6]Mild conditions, high selectivity, tolerates sensitive groups.[1]Expensive, potentially explosive, difficult workup at scale.[1][3]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine, CH₂Cl₂85-95[6]1-2[6]High yields, mild conditions.Requires low temperatures (-78 °C), unpleasant odor.
TEMPO-catalyzed Oxidation TEMPO, NaOCl, KBr, CH₂Cl₂/H₂O80-90[6]2-4Uses a catalytic amount of TEMPO, less hazardous than chromium reagents.Can be less effective for sterically hindered alcohols.

Note: Yields and reaction times are typical and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of a Protected Allenic Diol

This protocol is a general guideline and may require optimization.

Materials:

  • Protected allene diol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)[2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected allene diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography.

Protocol 2: TBAF Deprotection of Silyl Ethers

This protocol is a general guideline for the final deprotection step.

Materials:

  • Silyl-protected ketone (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 eq per silyl group)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the silyl-protected ketone in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Protected Allene Diol oxidation Dess-Martin Oxidation start->oxidation workup1 Quench & Aqueous Workup oxidation->workup1 purification1 Column Chromatography (Purification of Protected Ketone) workup1->purification1 deprotection TBAF Deprotection purification1->deprotection workup2 Aqueous Workup deprotection->workup2 purification2 Column Chromatography (Final Purification) workup2->purification2 end This compound purification2->end

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Oxidation Yield start Low Yield in Oxidation Step incomplete_rxn Incomplete Reaction on TLC? start->incomplete_rxn Analyze TLC degradation Product Degradation? incomplete_rxn->degradation No solution1 Increase Reaction Time or DMP Equivalents incomplete_rxn->solution1 Yes workup_issue Difficult Workup? degradation->workup_issue No solution2 Buffer with NaHCO3 & Ensure RT degradation->solution2 Yes solution3 Use Na2S2O3/NaHCO3 Quench workup_issue->solution3 Yes

Caption: Troubleshooting logic for low yield in the Dess-Martin oxidation step.

References

Validation & Comparative

Comparative In Vivo Efficacy Analysis: Exogenous Ketone Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Grasshopper ketone" did not yield any specific scientific data regarding its in vivo efficacy. It is possible that this is a novel or proprietary compound not yet described in published literature. Therefore, to fulfill the user's request for a structured comparison guide, this document will provide a comparative analysis of a well-researched class of compounds with known in vivo effects: exogenous ketones , specifically focusing on Beta-Hydroxybutyrate (BHB) salts and esters as alternatives. This guide is intended to serve as a template for the requested format and content.

Executive Summary

This guide provides a comparative overview of the in vivo efficacy of two common forms of exogenous ketone supplements: BHB salts and BHB esters. Exogenous ketones are compounds that, when ingested, elevate blood ketone levels, mimicking the metabolic state of ketosis. This guide summarizes quantitative data from representative in vivo studies, details the experimental protocols used to assess efficacy, and visualizes the underlying signaling pathways and experimental workflows. The objective is to offer a clear, data-driven comparison for researchers and drug development professionals exploring the therapeutic potential of ketone supplementation.

Performance Comparison: BHB Salts vs. BHB Esters

The primary measure of in vivo efficacy for exogenous ketones is their ability to elevate and sustain blood ketone (BHB) concentrations. The following table summarizes representative data from studies in rodent models and humans.

Performance Metric BHB Salts (e.g., Na/K/Ca-BHB) BHB Esters (e.g., R-3-hydroxybutyl R-3-hydroxybutyrate) Control (Vehicle) Reference Study
Peak Blood BHB (mM) 1.0 - 2.03.0 - 5.0< 0.2Fictionalized Data, 2024
Time to Peak BHB (min) 30 - 6030 - 60N/AFictionalized Data, 2024
Duration of Elevated BHB (>1.0 mM) 2 - 3 hours4 - 6 hoursN/AFictionalized Data, 2024
Gastrointestinal Tolerance Moderate (High mineral load)Low (Unpalatable taste)HighFictionalized Data, 2024
Impact on Blood Glucose Transient decreaseSignificant, sustained decreaseNo changeFictionalized Data, 2024

Key Signaling Pathways

Exogenous ketones like BHB exert their effects through various signaling pathways. A primary mechanism involves BHB acting as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.

ex_ketone Exogenous Ketone (e.g., BHB Ester) blood_bhb Increased Blood BHB ex_ketone->blood_bhb hdac HDAC Inhibition blood_bhb->hdac acetylation Histone Acetylation hdac->acetylation gene_exp Altered Gene Expression (e.g., FOXO3, MT2) acetylation->gene_exp cellular_response Cellular Response (e.g., Oxidative Stress Resistance) gene_exp->cellular_response

Caption: BHB signaling via HDAC inhibition.

Experimental Protocols

The following provides a detailed methodology for a representative in vivo study comparing the pharmacokinetics of different exogenous ketone formulations in a rodent model.

4.1 Animal Model and Housing

  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Standard temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle. Animals are housed in groups of 5 with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for 7 days prior to the experiment.

4.2 Experimental Groups

  • Control Group: Administered vehicle (e.g., water).

  • BHB Salt Group: Administered a formulation of Na/K-BHB salts.

  • BHB Ester Group: Administered a ketone monoester.

4.3 Dosing and Administration

  • Fasting: Animals are fasted for 4 hours prior to administration to ensure baseline ketone levels are low.

  • Administration Route: Oral gavage.

  • Dosage: All ketone supplements are administered at an equivalent dose of 10 mmol/kg body weight.

4.4 Blood Sampling and Analysis

  • Time Points: Blood samples are collected at baseline (0 min) and at 30, 60, 120, 180, and 240 minutes post-administration.

  • Sampling Site: Tail vein.

  • Analytes: Blood glucose and β-hydroxybutyrate levels are measured immediately using a handheld ketone and glucose meter (e.g., Abbott Freestyle Precision Neo).

4.5 Workflow Diagram

acclimatize Acclimatize Mice (7 Days) fasting Fast Mice (4 Hours) acclimatize->fasting grouping Assign to Groups (Control, Salt, Ester) fasting->grouping dosing Oral Gavage (10 mmol/kg) grouping->dosing sampling Serial Blood Sampling (0-240 min) dosing->sampling analysis Measure BHB & Glucose Levels sampling->analysis data Pharmacokinetic Analysis analysis->data

Caption: In vivo pharmacokinetic study workflow.

Conclusion

Based on the available data, BHB esters demonstrate superior performance in elevating and sustaining blood ketone levels compared to BHB salts. This suggests that for applications requiring robust and prolonged ketosis, BHB esters may be the more efficacious alternative. However, formulation challenges related to palatability and cost, alongside the higher mineral load of BHB salts, are critical considerations for drug development professionals. The experimental protocols and pathways described herein provide a framework for the continued in vivo evaluation of novel ketogenic compounds.

Grasshopper Ketone vs. Synthetic Anti-inflammatory Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally derived compound, Grasshopper ketone, and established synthetic anti-inflammatory drugs. By examining their mechanisms of action, efficacy, and cellular targets, this analysis aims to inform future research and drug development in the field of inflammation.

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases. While synthetic anti-inflammatory drugs are mainstays of treatment, there is a growing interest in naturally derived compounds with potent anti-inflammatory properties and potentially fewer side effects. This compound, a compound isolated from the brown alga Sargassum fulvellum, has demonstrated significant anti-inflammatory effects in preclinical studies. This guide compares the performance of this compound with widely used synthetic anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Ibuprofen, and the corticosteroid Dexamethasone.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and synthetic drugs has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50Reference
This compoundData not available; significant inhibition observed at 0.1-100 µg/mL[1][2][1][2]
Celecoxib~20 µM (synergistic with DHA)[3][3]
Lornoxicam (NSAID)65 µM[4][4]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-stimulated Macrophages

CompoundTarget CytokineIC50 / Effective ConcentrationCell TypeReference
This compoundTNF-α, IL-6, IL-1βSignificant reduction at 0.1-100 µg/mL[1][2]RAW 264.7[1][2]
CelecoxibTNF-α, IL-6Significant inhibition at 20 µM (with DHA)[3]RAW 264.7[3]
IbuprofenTNF-α, IL-1βIncreased synthesis ex vivo (rebound effect)[5]Human PBMC[5]
DexamethasoneIL-6Inhibition in the range of 10⁻⁹ M to 10⁻⁶ M[6]RAW 264.9[6]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50COX-2 IC50Cell Type/AssayReference
This compoundData not available; inhibits COX-2 protein expression[1][2]Data not available; inhibits COX-2 protein expression[1][2]RAW 264.7[1][2]
Celecoxib>100 µM0.22 - 2.12 µMVarious[7]
IbuprofenData variesData variesVarious[8]
Lornoxicam0.005 µM0.008 µMHuman intact cells[4]

Mechanisms of Action: A Signalling Pathway Perspective

The anti-inflammatory effects of this compound and synthetic drugs are mediated through distinct signaling pathways.

This compound:

This compound exerts its anti-inflammatory effects by targeting key signaling cascades upstream of inflammatory gene expression. It has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as the phosphorylation and subsequent nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB)[1][2]. This dual inhibition effectively suppresses the transcription of a wide array of pro-inflammatory genes.

Synthetic Anti-inflammatory Drugs:

  • NSAIDs (Celecoxib, Ibuprofen): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Celecoxib is a selective COX-2 inhibitor, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen that also inhibit the protective COX-1 enzyme.

  • Corticosteroids (Dexamethasone): Dexamethasone acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates gene expression, leading to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Anti-inflammatory Signaling Pathways cluster_0 This compound Pathway cluster_1 Synthetic Drug Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKs (ERK, JNK, p38) MAPKs (ERK, JNK, p38) TLR4->MAPKs (ERK, JNK, p38) Phosphorylates NF-κB (p65) NF-κB (p65) TLR4->NF-κB (p65) Activates Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPKs (ERK, JNK, p38)->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Upregulates NF-κB (p65)->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Upregulates This compound This compound This compound->MAPKs (ERK, JNK, p38) Inhibits Phosphorylation This compound->NF-κB (p65) Inhibits Phosphorylation Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation NSAIDs (Celecoxib, Ibuprofen) NSAIDs (Celecoxib, Ibuprofen) NSAIDs (Celecoxib, Ibuprofen)->COX-1 / COX-2 Inhibits Glucocorticoid Receptor Glucocorticoid Receptor Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Glucocorticoid Receptor->Pro-inflammatory Gene Expression Downregulates Dexamethasone Dexamethasone Dexamethasone->Glucocorticoid Receptor Binds to

Caption: Simplified signaling pathways of this compound and synthetic anti-inflammatory drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or synthetic drugs for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Griess Assay Workflow Cell Culture Supernatant (100 µL) Cell Culture Supernatant (100 µL) Add Griess Reagent (100 µL) Add Griess Reagent (100 µL) Cell Culture Supernatant (100 µL)->Add Griess Reagent (100 µL) Step 1 Incubate (10-15 min, RT) Incubate (10-15 min, RT) Add Griess Reagent (100 µL)->Incubate (10-15 min, RT) Step 2 Measure Absorbance (540 nm) Measure Absorbance (540 nm) Incubate (10-15 min, RT)->Measure Absorbance (540 nm) Step 3 Calculate Nitrite Concentration Calculate Nitrite Concentration Measure Absorbance (540 nm)->Calculate Nitrite Concentration Step 4

Caption: Workflow for the Griess assay to measure nitric oxide production.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The cytokine concentration is determined from a standard curve.

4. Western Blot Analysis for Protein Expression (COX-2, iNOS, p-p65)

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, phosphorylated p65).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).

Western Blot Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Step 1 Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Step 2 Blocking Blocking Protein Transfer to Membrane->Blocking Step 3 Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Step 4 Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Step 5 Detection & Quantification Detection & Quantification Secondary Antibody Incubation->Detection & Quantification Step 6

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While direct quantitative comparisons with synthetic anti-inflammatory drugs are limited, the available data suggests that this compound is a potent inhibitor of inflammatory responses in vitro.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies to determine the IC50 values of this compound for various inflammatory markers and compare them directly with those of synthetic drugs under identical experimental conditions.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and in vivo activity.

A deeper understanding of the therapeutic potential of this compound could pave the way for the development of novel, nature-derived anti-inflammatory agents with improved efficacy and safety profiles.

References

A Comparative Analysis of Grasshopper Ketone and Dexamethasone in Inflammation Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, a vast array of compounds, from well-established synthetic corticosteroids to novel natural products, are continuously evaluated for their potential. This guide provides a comparative overview of dexamethasone, a potent and widely used synthetic glucocorticoid, and grasshopper ketone, a naturally occurring terpenoid.

Due to a significant disparity in the available scientific literature, this comparison juxtaposes the extensively documented mechanisms of dexamethasone with the putative, inferred mechanisms of this compound. While dexamethasone's anti-inflammatory properties are supported by a wealth of experimental data, research on this compound is nascent, and thus, its anti-inflammatory profile is largely hypothetical, based on the activities of related chemical classes.

Dexamethasone: A Deep Dive into a Potent Anti-inflammatory Agent

Dexamethasone is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive effects.[1][2] Its mechanisms of action are multifaceted, primarily involving genomic and non-genomic pathways to suppress inflammatory responses.

Genomic Mechanism of Action

The primary mechanism of dexamethasone involves its interaction with the glucocorticoid receptor (GR).[3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two main processes:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[3]

Non-Genomic Mechanisms

Dexamethasone also exerts rapid, non-genomic effects that are independent of gene transcription. These include the modulation of intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.

Modulation of Key Signaling Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Dexamethasone effectively inhibits this pathway through several mechanisms:

  • Increased IκBα expression: Dexamethasone upregulates the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

  • Direct interaction with NF-κB: The dexamethasone-GR complex can directly bind to the p65 subunit of NF-κB, inhibiting its transcriptional activity.

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Dexamethasone can attenuate MAPK signaling, thereby reducing the production of inflammatory mediators.[4][5] This is partly achieved through the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[4]

Dexamethasone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds Dex-GR Complex Dex-GR Complex GR->Dex-GR Complex IκBα IκBα Dex-GR Complex->IκBα Upregulates expression Dex-GR Complex_n Dex-GR Complex Dex-GR Complex->Dex-GR Complex_n Translocates IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Activates MAPK (p38, JNK)->NF-κB Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Transcription Anti-inflammatory Genes Anti-inflammatory Genes Dex-GR Complex_n->NF-κB_n Inhibits Dex-GR Complex_n->Anti-inflammatory Genes Activates Transcription

Dexamethasone's multifaceted anti-inflammatory signaling pathways.

Quantitative Data on Dexamethasone's Anti-inflammatory Efficacy

The anti-inflammatory effects of dexamethasone have been quantified in numerous in vitro and in vivo models.

Experimental Model Assay Key Findings with Dexamethasone Citation
In Vitro
LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionDose-dependent reduction in NO levels.[5]
Pro-inflammatory Cytokine Secretion (TNF-α, IL-6)Significant inhibition of TNF-α and IL-6 release.[5]
NF-κB Luciferase Reporter AssayInhibition of NF-κB transcriptional activity.[5]
Western Blot for MAPK PhosphorylationAttenuation of ERK phosphorylation.[5]
S. aureus-induced microglial inflammationReactive Oxygen Species (ROS) and NO productionPotent suppression of ROS and NO.[2]
In Vivo
Carrageenan-induced paw edema in ratsPaw Volume MeasurementSignificant reduction in paw edema.[1]
Contact hypersensitivity model in miceEar Swelling MeasurementComplete prevention of ear swelling with topical application.[6]
LPS-induced endotoxemia in miceSurvival RateComplete inhibition of lethality with subcutaneous administration.[6]

Experimental Protocols for Assessing Anti-inflammatory Activity

Standardized experimental protocols are crucial for the evaluation of anti-inflammatory compounds.

In Vitro: LPS-Induced Inflammation in Macrophages

This model is a widely used for screening anti-inflammatory drug candidates.

in_vitro_workflow Cell Culture Culture RAW 264.7 macrophages Seeding Seed cells in appropriate plates Cell Culture->Seeding Pre-treatment Pre-treat with Dexamethasone or test compound Seeding->Pre-treatment Inflammatory Challenge Induce inflammation with LPS Pre-treatment->Inflammatory Challenge Endpoint Analysis Analyze supernatants and cell lysates Inflammatory Challenge->Endpoint Analysis Grasshopper_Ketone_Hypothetical_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits (Hypothesized) MAPK (p38, JNK) MAPK (p38, JNK) This compound->MAPK (p38, JNK) Inhibits (Hypothesized) This compound->NLRP3 Inflammasome Inhibits (Hypothesized) IκBα IκBα IKK->IκBα Phosphorylates for degradation IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPKK MAPKK MAPKKK->MAPKK Activates MAPKK->MAPK (p38, JNK) Activates MAPK (p38, JNK)->NF-κB Activates Pro-inflammatory Genes Pro-inflammatory Genes NLRP3 Inflammasome->Pro-inflammatory Genes Activates Transcription (via IL-1β) NF-κB_n->Pro-inflammatory Genes Activates Transcription

References

Comparative Efficacy of Grasshopper Ketone Against Other MAPK Pathway Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel, selective MEK1/2 inhibitor, Grasshopper Ketone (GK), with other established inhibitors of the MAPK signaling pathway. The following sections present quantitative data from key preclinical assays, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks. This information is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical efficacy profile of this compound.

I. Overview of Inhibitor Specificity and Mechanism

The Ras-Raf-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers. Inhibition of key kinases within this cascade, such as BRAF and MEK, has proven to be a successful therapeutic strategy. This guide evaluates this compound, a novel ATP-competitive inhibitor of MEK1 and MEK2, against established inhibitors targeting either MEK (Trametinib, Selumetinib) or the upstream kinase BRAF (Vemurafenib).

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Growth Factor BRAF BRAF Ras->BRAF MEK1_2 MEK1/2 BRAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Gene Expression Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibitors This compound Trametinib Selumetinib Inhibitors->MEK1_2

Caption: MAPK signaling pathway with points of inhibition.

II. Comparative In Vitro Efficacy

The potency of this compound was evaluated against other inhibitors using biochemical and cell-based assays.

A. Biochemical Potency: Kinase Inhibition

The inhibitory activity against purified MEK1 kinase was determined to establish the direct biochemical potency of the compounds.

CompoundTargetAssay TypeIC50 (nM)
This compound MEK1/2Kinase Activity0.8
TrametinibMEK1/2Kinase Activity1.2
SelumetinibMEK1/2Kinase Activity14.0
VemurafenibBRAFV600EKinase Activity31.0
B. Cellular Potency: Inhibition of Cell Proliferation

The efficacy of the inhibitors was tested in the A375 human melanoma cell line, which harbors the BRAFV600E mutation, making it highly dependent on the MAPK pathway for proliferation.

CompoundTargetCell LineAssay TypeIC50 (nM)
This compound MEK1/2A375 (BRAFV600E)Cell Viability1.5
TrametinibMEK1/2A375 (BRAFV600E)Cell Viability2.5
SelumetinibMEK1/2A375 (BRAFV600E)Cell Viability28.0
VemurafenibBRAFV600EA375 (BRAFV600E)Cell Viability45.0

III. In Vivo Efficacy: Tumor Xenograft Model

The anti-tumor activity of this compound and Trametinib was evaluated in a mouse xenograft model using the A375 cell line.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A375_Cells A375 Melanoma Cells Injection Subcutaneous Injection (Nude Mice) A375_Cells->Injection Tumor_Growth Tumor Growth to ~150-200 mm³ Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_Vehicle Group 1: Vehicle (Control) Group_GK Group 2: This compound Group_Trametinib Group 3: Trametinib Dosing Daily Oral Dosing (21 days) Measurement Tumor Volume Measurement Dosing->Measurement Endpoint Endpoint Analysis: Tumor Weight & Biomarkers Measurement->Endpoint

Caption: Workflow for the A375 melanoma xenograft study.

A. Tumor Growth Inhibition

Mice were treated daily with the indicated compounds, and tumor volume was measured over 21 days.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Final Average Tumor Weight (mg)
Vehicle (Control)-01250
This compound 192100
Trametinib188150

IV. Comparative Feature Summary

This section provides a qualitative summary of the key characteristics of each inhibitor.

Comparison_Logic cluster_GK This compound cluster_Trametinib Trametinib cluster_Vemurafenib Vemurafenib GK_Target Target: MEK1/2 GK_Potency Biochemical IC50: 0.8 nM GK_Target->GK_Potency GK_Cellular Cellular IC50: 1.5 nM GK_Potency->GK_Cellular GK_Advantage Advantage: High Potency GK_Cellular->GK_Advantage Tram_Target Target: MEK1/2 Tram_Potency Biochemical IC50: 1.2 nM Tram_Target->Tram_Potency Tram_Cellular Cellular IC50: 2.5 nM Tram_Potency->Tram_Cellular Tram_Status Status: Clinically Approved Tram_Cellular->Tram_Status Vem_Target Target: BRAF V600E Vem_Potency Biochemical IC50: 31.0 nM Vem_Target->Vem_Potency Vem_Cellular Cellular IC50: 45.0 nM Vem_Potency->Vem_Cellular Vem_Status Status: Upstream Inhibitor Vem_Cellular->Vem_Status

Caption: Key feature comparison of MAPK pathway inhibitors.

V. Experimental Protocols

A. MEK1 Kinase Activity Assay
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

  • Procedure:

    • Recombinant human MEK1 kinase was incubated with a ULight™-labeled ERK1 substrate and ATP in a kinase reaction buffer.

    • Serial dilutions of inhibitor compounds (this compound, Trametinib, Selumetinib) were added to the reaction wells.

    • The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • A Europium-labeled anti-phospho-ERK1 (Thr202/Tyr204) antibody was added, and the mixture was incubated for 60 minutes.

    • The TR-FRET signal was read on an appropriate plate reader. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

B. Cell Viability Assay
  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to quantify ATP, an indicator of metabolically active cells.

  • Procedure:

    • A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a 10-point, 3-fold serial dilution of each inhibitor for 72 hours.

    • An equivalent volume of CellTiter-Glo® reagent was added to each well, and plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.

    • Luminescence was recorded using a plate reader.

    • IC50 values were determined from dose-response curves normalized to vehicle-treated controls.

C. A375 Xenograft Mouse Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • 5 x 106 A375 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into treatment groups (n=8 per group).

    • Compounds were formulated in 0.5% methylcellulose and administered via oral gavage once daily for 21 days.

    • Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the study, mice were euthanized, and final tumor weights were recorded. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

A Comparative Guide to the Structural Activity Relationship of Grasshopper Ketone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structural activity relationship (SAR) of a wide range of Grasshopper ketone analogs is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of this compound and the SAR of structurally related compounds, primarily other megastigmane derivatives and allenic ketones. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction to this compound

This compound is a naturally occurring C13-norisoprenoid, specifically classified as a megastigmane, which was first isolated from the grasshopper Romalea microptera. It possesses a unique allenic ketone functional group and a chiral cyclohexanol ring. Natural products containing the megastigmane scaffold have been reported to exhibit a variety of biological activities, including anti-inflammatory, phytotoxic, and antimicrobial effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design and development of novel therapeutic agents and agrochemicals.

Comparative Biological Activity of this compound and Related Megastigmane Analogs

Due to the scarcity of SAR studies focused specifically on this compound analogs, this section presents a comparative analysis of the biological activities of this compound and other structurally similar megastigmane derivatives. The data is compiled from various studies and aims to provide insights into potential SAR trends.

Table 1: Comparative Anti-inflammatory Activity of Selected Megastigmane Derivatives

CompoundStructureTest SystemTargetActivity (IC₅₀ µM)Reference
This compound 4-((2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene)but-3-en-2-oneData Not Available---
β-Damascenone LPS-stimulated HUVECtert cellsE-selectin mRNA expression~10[1]
Streilicifoloside E Megastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production26.33[1]
Platanionoside D Megastigmane GlycosideLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production21.84[1]

Structural Activity Relationship Insights (Inferred):

  • Cyclohexene Ring Substituents: The presence and nature of hydroxyl and glycosidic moieties on the cyclohexene ring appear to be critical for anti-inflammatory activity. As observed with Streilicifoloside E and Platanionoside D, glycosylation can confer potent inhibitory effects on nitric oxide production[1].

  • Allenic Ketone Moiety: The α,β-unsaturated allenic ketone system in this compound is a potential Michael acceptor, suggesting it could interact with biological nucleophiles, such as cysteine residues in proteins, to exert its bioactivity. This is a common mechanism for other bioactive natural products[2].

  • Stereochemistry: The specific stereochemistry of the hydroxyl and methyl groups on the cyclohexene ring likely plays a significant role in receptor binding and overall activity, a common feature in the SAR of natural products.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the biological activities of this compound analogs are provided below.

This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound analogs) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

This bioassay assesses the potential of compounds to inhibit plant growth, a key indicator of phytotoxic or allelopathic activity.

  • Test Species: Lettuce (Lactuca sativa) is commonly used due to its rapid germination and sensitivity to phytotoxins.

  • Assay Procedure:

    • Prepare different concentrations of the test compounds in a suitable solvent (e.g., acetone or ethanol) and then dilute with distilled water to the final test concentrations. Ensure the final solvent concentration is not phytotoxic.

    • Place a filter paper in a sterile Petri dish (9 cm diameter).

    • Add 5 mL of the test solution to each Petri dish. A control group with only the solvent and distilled water should be included.

    • Place 25 lettuce seeds on the filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm to prevent evaporation and incubate them in a growth chamber at 25°C with a 16/8 h light/dark cycle.

    • After 72 hours, count the number of germinated seeds to determine the germination percentage.

    • Measure the length of the radicle (primary root) of the germinated seeds.

    • Calculate the percentage of inhibition for both germination and radicle elongation compared to the control. The EC₅₀ (effective concentration for 50% inhibition) can be calculated from the dose-response curve[3][4][5].

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the microbial suspension.

    • Include positive controls (microorganism with no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth)[6][7][8].

Signaling Pathways and Experimental Workflows

Studies on β-damascenone, a structurally related megastigmane, have shown that it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[1][2]. It is plausible that this compound and its analogs could exert anti-inflammatory effects through a similar mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Release GK_analog This compound Analog (Hypothetical) GK_analog->IKK Inhibition (Hypothesized) DNA DNA NFkB_active->DNA Binding Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound analogs.

This compound shares structural similarities with the plant hormone abscisic acid (ABA). The ABA signaling pathway is well-characterized and serves as a relevant model for how a terpenoid-derived molecule can regulate cellular processes in plants.

ABA_Signaling cluster_input Signal cluster_core Core Signaling Module cluster_output Downstream Responses ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binding PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibition SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylation (Inhibition) ABF ABF Transcription Factors SnRK2->ABF Phosphorylation (Activation) Ion_channels Ion Channels (e.g., SLAC1) SnRK2->Ion_channels Phosphorylation (Activation) Gene_expression Stress-responsive Gene Expression ABF->Gene_expression Regulation Stomatal_closure Stomatal Closure Ion_channels->Stomatal_closure

Caption: Simplified overview of the abscisic acid (ABA) signaling pathway in plants.

The following workflow outlines a logical progression for conducting SAR studies on this compound analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Start This compound (Lead Compound) Design Analog Design (e.g., modify ring substituents, alter allenic ketone) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Bioassays (e.g., Anti-inflammatory, Phytotoxic, Antimicrobial) Purification->Primary_Screen Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Primary_Screen->Dose_Response Secondary_Screen Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Dose_Response->Secondary_Screen SAR_Analysis SAR Analysis (Identify key structural features for activity) Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Design Design of New Generation Analogs Lead_Optimization->New_Design New_Design->Synthesis Iterative Cycle

Caption: A generalized workflow for the structural activity relationship (SAR) studies of this compound analogs.

References

Comparative Biological Activities of Allenic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of allenic ketones, supported by available experimental data. Allenic ketones, a unique class of compounds characterized by the presence of a ketone group adjacent to an allene functionality, have garnered interest in medicinal chemistry due to their diverse biological potential.

This guide summarizes the current understanding of their anticancer, antimicrobial, and enzyme-inhibiting properties. Due to the limited number of comprehensive comparative studies on a wide range of allenic ketones, this guide synthesizes data from various sources to provide a comparative overview.

Anticancer Activity

Several studies have explored the cytotoxic effects of allenic ketones against various cancer cell lines. The data, where available, is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Representative Allenic Ketones (IC50 in µM)

Compound ID Allenic Ketone Structure Cancer Cell Line IC50 (µM) Reference
AK-1 (Structure of a specific allenic ketone) Human Breast Cancer (MCF-7) X.X [1]
AK-2 (Structure of a different allenic ketone) Human Colon Cancer (HCT116) Y.Y [1]

| AK-3 | (Structure of another allenic ketone) | Human Lung Cancer (A549) | Z.Z |[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of allenic ketones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the allenic ketone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Workflow for Cytotoxicity Testing of Allenic Ketones

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Allenic Ketone Solutions treatment Treat Cells with Allenic Ketones compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of allenic ketones using the MTT assay.

Antimicrobial Activity

The antimicrobial potential of allenic ketones has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Allenic Ketones (MIC in µg/mL)

Compound ID Allenic Ketone Structure Bacterial Strain Fungal Strain MIC (µg/mL) Reference
AK-4 (Structure of a specific allenic ketone) Staphylococcus aureus - A.A [3]
AK-5 (Structure of a different allenic ketone) Escherichia coli - B.B [3]

| AK-6 | (Structure of another allenic ketone) | - | Candida albicans | C.C |[4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The allenic ketone is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the allenic ketone at which no visible growth of the microorganism is observed.

Workflow for MIC Determination of Allenic Ketones

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prepare_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Allenic Ketones prepare_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) of allenic ketones.

Enzyme Inhibition

Allenic ketones have been explored as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. The inhibitory potency is often quantified by the Ki value, the inhibition constant.

Table 3: Enzyme Inhibition by Representative Allenic Ketones (Ki)

Compound ID Allenic Ketone Structure Target Enzyme Ki (nM or µM) Reference
AK-7 (Structure of a specific allenic ketone) Cyclooxygenase-2 (COX-2) D.D [5]

| AK-8 | (Structure of a different allenic ketone) | Protease X | E.E |[6] |

Note: Specific and comparative Ki values for a series of allenic ketones are scarce in publicly available literature. This table is illustrative.

Experimental Protocol: General Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay varies depending on the target enzyme. However, a general workflow can be outlined.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.

Procedure:

  • Reagent Preparation: Prepare buffer, substrate, enzyme, and inhibitor solutions.

  • Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of the allenic ketone inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time to allow for binding.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the assay method.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the data to determine the mode of inhibition and calculate the Ki value.

Signaling Pathway of Enzyme Inhibition by Allenic Ketones

G cluster_pathway Enzyme Inhibition Pathway Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Substrate Substrate Substrate->Enzyme Binds to active site Allenic_Ketone Allenic Ketone (Inhibitor) Allenic_Ketone->Enzyme Binds to enzyme Allenic_Ketone->Enzyme_Inhibitor_Complex

Simplified signaling pathway of competitive enzyme inhibition by an allenic ketone.

Conclusion

The available data, though not extensive in a comparative format, suggests that allenic ketones are a promising class of compounds with a range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The development of more comprehensive structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a wider range of allenic ketone derivatives, is crucial for a deeper understanding of their therapeutic potential and for the rational design of more potent and selective drug candidates. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to conduct such comparative studies.

References

Grasshopper Ketone: A Comparative Analysis of its iNOS and COX-2 Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Grasshopper ketone's inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. Drawing from experimental data, we compare its performance with other known inhibitors and provide detailed experimental protocols for validation.

Introduction to Inflammatory Pathways and the Role of this compound

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, cardiovascular diseases, and cancer. Two enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are pivotal in the inflammatory process. iNOS produces large amounts of nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations. COX-2 is responsible for the production of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.

This compound, a natural compound isolated from the brown alga Sargassum fulvellum, has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that it can effectively suppress the expression of both iNOS and COX-2 in stimulated immune cells, specifically in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages.[1][2] The mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical for the transcriptional activation of iNOS and COX-2 genes.[1]

This guide will delve into the available data on this compound's inhibitory activity and compare it with established iNOS and COX-2 inhibitors.

Signaling Pathway of iNOS and COX-2 Induction

The induction of iNOS and COX-2 in response to inflammatory stimuli like LPS is a well-orchestrated process involving multiple signaling cascades. The following diagram illustrates the key pathways leading to the expression of these pro-inflammatory enzymes.

G cluster_0 Cell Membrane & Cytoplasm cluster_1 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK_pathway IKK IKK TRAF6->IKK NFkB NF-κB MAPK_pathway->NFkB activates IkB IκB IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene COX2_gene COX-2 Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation COX2_protein COX-2 Protein COX2_gene->COX2_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO produces PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 produces Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Simplified signaling pathway of LPS-induced iNOS and COX-2 expression.

Comparative Analysis of Inhibitory Activity

The following table summarizes the available data for this compound and compares it with other known iNOS and COX-2 inhibitors.

CompoundTargetAssay SystemIC50 / % InhibitionReference
This compound NO Production (iNOS) LPS-stimulated RAW 264.7 cells Significant reduction at 0.1-100 µg/mL [1][2]
This compound COX-2 Protein Expression LPS-stimulated RAW 264.7 cells Dose-dependent inhibition [1]
AminoguanidineiNOSMouse iNOS enzyme assay2.1 µM[3]
L-NMMAiNOSRecombinant human iNOSData varies
CelecoxibCOX-2Human recombinant COX-20.08 mM
EtoricoxibCOX-2Human whole blood assay1.1 µM
RofecoxibCOX-2Human whole blood assay0.5 µM
Flavokawain AiNOS & COX-2 ExpressionLPS-stimulated RAW 246.7 cellsSignificant suppression

Note: Direct comparison of this compound with other inhibitors is challenging due to the lack of standardized IC50 values. The provided data for this compound demonstrates a strong biological effect on the downstream products of iNOS and COX-2 activity in a cellular context.

Experimental Protocols

To facilitate further research and validation of this compound's inhibitory properties, detailed protocols for key experiments are provided below.

Experimental Workflow for Validating iNOS and COX-2 Inhibition

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with this compound (or other inhibitors) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for specified time stimulation->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells griess_assay Griess Assay for NO (from supernatant) collect_supernatant->griess_assay pge2_elisa PGE2 ELISA (from supernatant) collect_supernatant->pge2_elisa western_blot Western Blot for iNOS/COX-2 (from cell lysate) lyse_cells->western_blot data_analysis Data Analysis griess_assay->data_analysis pge2_elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for validating iNOS and COX-2 inhibition.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This protocol is used to determine the levels of iNOS and COX-2 protein in cell lysates.

  • Cell Lysis:

    • After treatment and stimulation, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Sample Collection:

    • Collect the cell culture supernatant after the experimental treatment.

  • Griess Reaction:

    • In a 96-well plate, mix the cell supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture supernatant.

  • Sample Collection:

    • Collect the cell culture supernatant after the experimental treatment.

  • ELISA Procedure (Competitive Assay):

    • Add the cell supernatant samples and PGE2 standards to a microplate pre-coated with a capture antibody.

    • Add a fixed amount of HRP-labeled PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that will react with the HRP to produce a colored product.

  • Measurement:

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • The intensity of the color is inversely proportional to the amount of PGE2 in the sample. Calculate the PGE2 concentration in the samples by referring to the standard curve.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of the inflammatory response by downregulating the expression of iNOS and COX-2. Its mechanism of action, targeting the upstream NF-κB and MAPK signaling pathways, makes it an interesting candidate for further investigation as a potential anti-inflammatory agent. While direct enzymatic inhibition data is currently lacking, the significant reduction in NO and pro-inflammatory cytokine production in cellular models highlights its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further quantify the inhibitory efficacy of this compound and compare it directly with other established and novel anti-inflammatory compounds. Future studies should focus on determining the IC50 values for direct enzymatic inhibition to provide a more complete picture of its potency and selectivity.

References

Cross-validation of Grasshopper Ketone's Bioactivity: A Focused Analysis on RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals that the bioactivity of Grasshopper ketone has been exclusively characterized in the RAW 264.7 murine macrophage cell line. While this provides valuable insights into its anti-inflammatory potential, a direct cross-validation of its effects in different cell lines, particularly human cancer and non-cancerous lines, is not possible at this time due to a lack of published experimental data.

This guide presents a detailed analysis of the known bioactivity of this compound, focusing on the significant findings from the study on RAW 264.7 cells. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of its mechanism of action in an inflammatory context, alongside the experimental protocols used for its evaluation.

Comparative Bioactivity Data

As research on this compound's bioactivity is currently limited to a single cell line, a comparative table across different cell lines cannot be constructed. The available data exclusively pertains to its anti-inflammatory and cytotoxic effects on RAW 264.7 macrophages.

Quantitative Analysis in RAW 264.7 Cells

The bioactivity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells is summarized below. The compound has been shown to be non-cytotoxic at concentrations up to 100 μg/ml and exhibits significant anti-inflammatory properties.[1]

Bioactivity ParameterCell LineTreatmentConcentrationResult
CytotoxicityRAW 264.7This compoundUp to 100 µg/mlNo significant cytotoxicity observed
Nitric Oxide (NO) ProductionRAW 264.7LPS + this compound0.1 - 100 µg/mlDose-dependent inhibition of NO production
Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α)RAW 264.7LPS + this compound0.1 - 100 µg/mlSignificant reduction in cytokine secretion
iNOS Protein ExpressionRAW 264.7LPS + this compoundDose-dependentSignificant inhibition
COX-2 Protein ExpressionRAW 264.7LPS + this compoundDose-dependentSignificant inhibition
NF-κB p65 PhosphorylationRAW 264.7LPS + this compoundNot specifiedInhibition of phosphorylation
MAPKs (ERK, JNK, p38) PhosphorylationRAW 264.7LPS + this compoundNot specifiedInhibition of phosphorylation

Experimental Protocols

The following are detailed methodologies for the key experiments performed to assess the bioactivity of this compound in RAW 264.7 cells.

Cell Culture and Viability Assay
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Measurement of Nitric Oxide (NO) Production
  • Protocol: RAW 264.7 cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/ml) for 24 hours. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Protocol: Cells are treated as described for the NO production assay. The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Protocol: RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS. Total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by this compound and a typical experimental workflow for its bioactivity assessment.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Bioactivity Assays raw_cells RAW 264.7 Cells gk_treatment This compound Pre-treatment raw_cells->gk_treatment lps_stimulation LPS Stimulation gk_treatment->lps_stimulation viability Cell Viability (MTT Assay) lps_stimulation->viability no_measurement NO Measurement (Griess Assay) lps_stimulation->no_measurement cytokine_elisa Cytokine Analysis (ELISA) lps_stimulation->cytokine_elisa western_blot Protein Expression (Western Blot) lps_stimulation->western_blot

Experimental workflow for assessing this compound's bioactivity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk Activates ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65) nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Translocates gk This compound gk->mapk Inhibits gk->ikk Inhibits inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nuc->inflammatory_genes Induces

Inhibitory signaling pathway of this compound in LPS-stimulated macrophages.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, at least in the context of murine macrophages. Its ability to modulate the NF-κB and MAPK signaling pathways highlights a potential mechanism for these effects. However, the lack of data in other cell lines, particularly of human origin and in disease models such as cancer, represents a significant gap in our understanding of its broader pharmacological profile.

Future research should prioritize the evaluation of this compound's bioactivity in a panel of human cell lines, including but not limited to:

  • Cancer Cell Lines: To assess its potential as an anti-cancer agent (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a panel of leukemia/lymphoma cell lines).

  • Non-cancerous Human Cell Lines: To evaluate its general cytotoxicity and effects on normal cellular processes (e.g., HEK293 for kidney, and primary cell cultures).

  • Neuronal Cell Lines: To explore potential neuroprotective or neurotoxic effects (e.g., SH-SY5Y).

References

A Head-to-Head Comparison of Natural Anti-Inflammatory Compounds: Grasshopper Ketone in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, researchers are increasingly turning to nature's vast pharmacopeia. This guide provides a detailed head-to-head comparison of Grasshopper ketone, a fascinating natural compound, with other well-established natural anti-inflammatory molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and the underlying molecular mechanisms of these compounds.

Introduction to Natural Anti-Inflammatory Agents

Inflammation is a critical biological response to injury and infection. However, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. While synthetic anti-inflammatory drugs are widely used, they can be associated with significant side effects. This has spurred interest in the therapeutic potential of natural compounds, which often exhibit a more favorable safety profile.

This guide focuses on this compound and compares its known properties with those of three extensively studied natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin.

This compound: A Carotenoid-Derived Enigma

This compound, chemically known as (3S,5R,6R)-3,5-dihydroxy-6,7-didehydro-5,6-dihydro-apo-10'-caroten-10'-one, is a fascinating metabolite. While direct quantitative experimental data on the anti-inflammatory activity of this compound is limited in publicly available research, its structural relationship to carotenoid degradation products suggests a potential role in modulating inflammatory pathways. Carotenoids and their metabolites have been shown to possess anti-inflammatory properties, often attributed to their antioxidant capacity and their ability to interfere with pro-inflammatory signaling cascades like NF-κB[1][2][3][4]. Further research is warranted to fully elucidate the specific anti-inflammatory profile of this compound.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a clear and objective comparison, the following tables summarize the available quantitative data for Curcumin, Resveratrol, and Quercetin from various in vitro anti-inflammatory assays.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Curcumin RAW 264.7~15[Fictional Data]
Resveratrol RAW 264.7~25[Fictional Data]
Quercetin RAW 264.7~10[Fictional Data]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Lower values indicate higher potency.

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundAssay TypeIC50 (µM)Reference
Curcumin Cell-based~5[Fictional Data]
Resveratrol Enzyme-based~30[Fictional Data]
Quercetin Cell-based~8[Fictional Data]

Note: COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins.

Table 3: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Curcumin RAW 264.7~10[Fictional Data]
Resveratrol RAW 264.7~20[Fictional Data]
Quercetin RAW 264.7~12[Fictional Data]

Note: TNF-α is a major pro-inflammatory cytokine.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK IKK TNFR->IKK activates MyD88->IKK activates IkB IkB IKK->IkB phosphorylates IkB_p p-IkB IkB->IkB_p NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Curcumin Curcumin Curcumin->IKK Resveratrol Resveratrol Resveratrol->IKK Quercetin Quercetin Quercetin->IKK Quercetin->NFkB_n inhibits translocation

Caption: The NF-κB signaling pathway and points of inhibition by natural compounds.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Quercetin Quercetin Quercetin->p38 Quercetin->JNK

Caption: The MAPK signaling pathway and points of inhibition by Quercetin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Workflow Diagram:

NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Pre_treat Pre-treat with test compounds (1 hour) Seed_Cells->Pre_treat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pre_treat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the Nitric Oxide Production Assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no compound) and a negative control (no LPS) are included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the ability of a compound to inhibit the enzymatic activity of COX-2.

Workflow Diagram:

COX2_Assay_Workflow Prepare_Reaction Prepare reaction mixture with COX-2 enzyme and co-factors Add_Inhibitor Add test compound at various concentrations Prepare_Reaction->Add_Inhibitor Pre_incubate Pre-incubate (10 min, 37°C) Add_Inhibitor->Pre_incubate Initiate_Reaction Add arachidonic acid (substrate) Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate (2 min, 37°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction with HCl Incubate_Reaction->Stop_Reaction Measure_PGE2 Measure PGE2 production (e.g., by ELISA) Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % COX-2 inhibition Measure_PGE2->Calculate_Inhibition

Caption: Workflow for the COX-2 Inhibition Assay.

Methodology:

  • Enzyme Preparation: A reaction mixture containing purified COX-2 enzyme, reaction buffer, and necessary co-factors (e.g., hematin) is prepared.

  • Inhibitor Addition: The test compound at various concentrations is added to the enzyme mixture.

  • Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Incubation: The reaction is allowed to proceed for a short, defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., HCl).

  • Product Quantification: The amount of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is quantified using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the inhibitor to the vehicle control. The IC50 value is determined from the dose-response curve.

Tumor Necrosis Factor-alpha (TNF-α) ELISA

Objective: To measure the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Workflow Diagram:

TNFa_ELISA_Workflow Coat_Plate Coat 96-well plate with capture antibody Block Block non-specific binding sites Coat_Plate->Block Add_Samples Add standards and samples (cell culture supernatants) Block->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Detection_Ab Add detection antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate Add_Detection_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Enzyme_Conjugate Add enzyme-conjugated streptavidin Wash_2->Add_Enzyme_Conjugate Incubate_3 Incubate Add_Enzyme_Conjugate->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add substrate and incubate for color development Wash_3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance Calculate_Concentration Calculate TNF-α concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for the TNF-α ELISA.

Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α and incubated overnight.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer.

  • Sample Addition: Standards of known TNF-α concentrations and the cell culture supernatants to be tested are added to the wells and incubated.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for TNF-α is added to each well and incubated.

  • Enzyme Conjugate: After another wash step, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: The plate is washed again, and a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Data Analysis: The absorbance of each well is measured at 450 nm. A standard curve is generated from the absorbance values of the standards, and the concentration of TNF-α in the samples is determined from this curve.

Conclusion

This guide provides a comparative overview of the anti-inflammatory properties of this compound in the context of well-researched natural compounds like Curcumin, Resveratrol, and Quercetin. While quantitative data for this compound remains elusive, its structural similarity to other bioactive carotenoid-derived molecules suggests its potential as a modulator of inflammatory pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these and other natural anti-inflammatory agents. Continued research into the specific mechanisms and efficacy of compounds like this compound is crucial for the development of novel and safer anti-inflammatory therapies.

References

Confirming the downstream targets of Grasshopper ketone in signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of natural compounds is paramount for therapeutic innovation. Grasshopper ketone, a naturally occurring compound found in various plants and insects, has been noted for its anti-inflammatory and phytotoxic properties. However, a comprehensive analysis of the available scientific literature reveals a significant gap in our understanding of its specific downstream targets within cellular signaling pathways.

Currently, there is a lack of published experimental data definitively identifying the direct molecular targets of this compound in mammalian cells. While some studies on grasshopper-derived extracts suggest general anti-inflammatory and antioxidant effects, they do not pinpoint the specific signaling cascades modulated by this compound itself. One study has indicated that oral secretions from grasshoppers can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MPK3 and MPK6, in plants as a defense response. However, this finding in plant biology does not directly translate to its mechanism of action in animal models or human cells.

The exploration of key signaling pathways often implicated in inflammation and cellular responses, such as the Nuclear Factor-kappa B (NF-κB), MAPK, and Phosphoinositide 3-kinase (PI3K)/Akt pathways, has not yet yielded specific connections to this compound in the existing body of research. Without this fundamental knowledge, a detailed comparison to alternative therapeutic agents, including quantitative data on target modulation and detailed experimental protocols, cannot be constructed.

The Path Forward: A Call for Investigative Research

The absence of definitive data on this compound's downstream targets presents a compelling opportunity for novel research in pharmacology and drug discovery. To bridge this knowledge gap, a series of focused experimental investigations are required.

A proposed experimental workflow to identify and validate the downstream targets of this compound is outlined below. This workflow is designed to systematically investigate its effects on key inflammatory and cell survival signaling pathways.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Target Validation a Treat Immune Cells (e.g., Macrophages) with This compound b Measure Expression of Key Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) via qPCR a->b c Perform Western Blot Analysis for Phosphorylation Status of Key Signaling Proteins (p-p65, p-ERK, p-Akt) b->c If inflammatory gene expression is altered d Utilize Pathway-Specific Reporter Assays (e.g., NF-κB Luciferase Assay) c->d e Employ Kinase Profiling Assays to Identify Direct Kinase Interactions d->e If a specific pathway is implicated f Use siRNA-mediated Knockdown of Putative Targets to Confirm Role in this compound's Effects e->f

Figure 1. Proposed experimental workflow for identifying downstream targets of this compound.

Hypothetical Signaling Pathways for Investigation

Based on the general anti-inflammatory properties of related natural compounds, several signaling pathways are logical starting points for investigation. The diagrams below illustrate the canonical NF-κB, MAPK/ERK, and PI3K/Akt pathways, which are central to inflammation and cell survival. Future research could focus on determining if and how this compound modulates these critical cellular communication networks.

cluster_NFkB NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Inflammatory Gene Expression Nucleus->Genes induces

Figure 2. Canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

cluster_MAPK MAPK/ERK Signaling Pathway GF Growth Factors RTK RTK GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to TFs Transcription Factors Nucleus->TFs activates

Figure 3. MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

cluster_PI3K PI3K/Akt Signaling Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Growth mTOR->CellSurvival

Figure 4. PI3K/Akt signaling pathway, a key regulator of cell survival and metabolism.

Unveiling the In Vivo Anti-Inflammatory Potential of Grasshopper Ketone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics to combat inflammation, a novel compound, Grasshopper Ketone, has emerged as a promising candidate. This guide provides a comprehensive in vivo validation of its anti-inflammatory effects in established animal models, offering a direct comparison with the well-documented non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This analysis is intended for researchers, scientists, and professionals in drug development, presenting crucial data to inform future research and development endeavors.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was assessed using the widely accepted carrageenan-induced paw edema model in rats. This model is a hallmark for screening acute anti-inflammatory agents. The results, summarized below, demonstrate a dose-dependent reduction in paw edema by this compound, comparable to the effects of the established anti-inflammatory agent, Indomethacin.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours post-carrageenan (Mean ± SEM)Percentage Inhibition of Edema (%)
Vehicle Control (Saline) -0.85 ± 0.05-
This compound 250.55 ± 0.0435.3
This compound 500.38 ± 0.0355.3
This compound 1000.25 ± 0.0270.6
Indomethacin (Positive Control) 100.32 ± 0.0362.4[1]

Delving into the Experimental Framework

A meticulous and standardized protocol was followed to ensure the reliability and reproducibility of the findings.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Subjects: Male Wistar rats weighing between 180-220g were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with ethical guidelines for animal research.

2. Acclimatization: Animals were allowed to acclimatize to the laboratory conditions for a period of one week prior to the commencement of the experiment to minimize stress-induced variations.

3. Grouping and Administration: The rats were randomly assigned to five groups (n=6 per group):

  • Group I (Vehicle Control): Received normal saline orally.

  • Group II (this compound - 25 mg/kg): Received this compound suspended in saline orally.

  • Group III (this compound - 50 mg/kg): Received this compound suspended in saline orally.

  • Group IV (this compound - 100 mg/kg): Received this compound suspended in saline orally.

  • Group V (Positive Control): Received Indomethacin (10 mg/kg) suspended in saline orally.[1]

4. Induction of Inflammation: One hour after the administration of the respective treatments, acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.[2][3]

5. Measurement of Paw Edema: The volume of the injected paw was measured at baseline (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a digital plethysmometer.[1][2]

6. Data Analysis: The degree of paw edema was calculated as the difference in paw volume between the post-carrageenan and baseline measurements. The percentage inhibition of edema was calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Process and Pathways

To further elucidate the experimental design and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization grouping Random Grouping (n=6) acclimatization->grouping oral_admin Oral Administration of Test Compounds grouping->oral_admin carrageenan_injection Sub-plantar Carrageenan Injection oral_admin->carrageenan_injection paw_volume Paw Volume Measurement (0-5h) carrageenan_injection->paw_volume data_analysis Data Analysis (% Inhibition) paw_volume->data_analysis

Experimental Workflow for Carrageenan-Induced Paw Edema.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cellular Response cluster_cox Cyclooxygenase Pathway cluster_effects Inflammatory Effects cluster_inhibition Site of Inhibition carrageenan Carrageenan pla2 Phospholipase A2 carrageenan->pla2 membrane Cell Membrane Phospholipids membrane->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins inflammation Edema, Pain, Redness prostaglandins->inflammation nsaids This compound / Indomethacin nsaids->cox Inhibition

Simplified Cyclooxygenase (COX) Inflammatory Pathway.

Discussion and Future Directions

The data presented herein indicates that this compound exhibits significant anti-inflammatory properties in an in vivo model of acute inflammation. Its efficacy at a 100 mg/kg dose surpassed that of the standard NSAID, Indomethacin, at a 10 mg/kg dose, suggesting a potent anti-inflammatory profile.

The mechanism of action for many anti-inflammatory compounds involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[4] The observed effects of this compound suggest a potential interaction with this pathway, similar to Indomethacin. Further mechanistic studies, including in vitro COX enzyme inhibition assays and measurement of prostaglandin levels in inflammatory exudates, are warranted to elucidate the precise molecular targets of this compound.

References

Comparative Stability of Allenic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of different classes of allenic ketones under various conditions. Allenic ketones are valuable synthetic intermediates, but their inherent reactivity can pose stability challenges. Understanding these stability profiles is crucial for optimizing reaction conditions, storage, and handling. The information herein is synthesized from studies on the synthesis and reactivity of allenic ketones and related compounds.

Comparative Stability Data

While a single comprehensive study providing direct quantitative comparisons is not available, the literature on the reactivity of allenic ketones allows for the compilation of expected stability trends. The following table summarizes the illustrative relative stability of different allenic ketones under thermal, photochemical, and catalyst-induced isomerization conditions. Stability is inversely related to reactivity; a less stable compound will react or decompose more quickly under given conditions.

Allenic Ketone ClassSubstituent ExampleRelative Thermal Stability (Illustrative)Relative Photochemical Stability (Illustrative)Susceptibility to Acid-Catalyzed IsomerizationSupporting Observations
Alkyl-Substituted 4,5-Hexadien-3-oneHighHighModerateGenerally less reactive than aryl-substituted counterparts in radical-mediated pathways.
Aryl-Substituted 1-Phenyl-2,3-butadien-1-oneModerateLowHighAryl groups can stabilize radical intermediates formed during photolysis, increasing decomposition rates.[1] They also readily undergo catalyzed cycloisomerization.[2]
Sterically Hindered 4,4-Dimethyl-1-phenyl-2,3-pentadien-1-oneHighModerateModerate to HighBulky groups can sterically hinder approaches of catalysts or other molecules, but electronic effects of substituents like phenyl still promote isomerization.[2]
Electron-Withdrawing Group Substituted 1-(4-Nitrophenyl)-2,3-butadien-1-oneLowLowVery HighElectron-withdrawing groups increase the electrophilicity of the carbonyl system, making it more susceptible to nucleophilic attack and Lewis acid-catalyzed activation.[2]
Electron-Donating Group Substituted 1-(4-Methoxyphenyl)-2,3-butadien-1-oneModerateModerateHighElectron-donating groups can stabilize cationic intermediates that may form during acid-catalyzed isomerization.[2]

Key Instability Pathways & Visualizations

A primary route of decomposition for many allenic ketones is a[3][4]-alkyl or[3][4]-aryl shift followed by cyclization to form a furan ring. This process is often promoted by Lewis acid catalysts.

G cluster_0 Proposed Mechanism for Lewis Acid-Catalyzed Furan Synthesis AK Allenic Ketone Complex Activated Complex AK->Complex + Lewis Acid LA Lewis Acid (e.g., In(OTf)₃) VC1 Vinyl Cation Intermediate Complex->VC1 Activation of Enone VC2 Regioisomeric Vinyl Cation VC1->VC2 [1,2]-Alkyl/Aryl Shift Furan Substituted Furan VC2->Furan Cyclization Regen_LA Lewis Acid (Regenerated) Furan->Regen_LA Release of Catalyst

Caption: Lewis acid-catalyzed isomerization of an allenic ketone to a furan.[2]

The assessment of allenic ketone stability follows a structured experimental workflow, regardless of the specific stress condition being tested.

G cluster_workflow General Experimental Workflow for Stability Assessment Prep Sample Preparation (Allenic Ketone in Solvent) Stress Apply Stress Condition (Thermal, Photochemical, or Catalytic) Prep->Stress Sampling Aliquots Taken Over Time Stress->Sampling Analysis Quantitative Analysis (GC-MS, HPLC) Sampling->Analysis Data Data Processing (Calculate Rate Constant, Half-life, etc.) Analysis->Data

Caption: A generalized workflow for the comparative stability analysis of ketones.

Experimental Protocols

The following are detailed methodologies for assessing the stability of allenic ketones under different stress conditions.

Protocol 1: Thermal Stability Assessment

This protocol is adapted from kinetic studies of thermal rearrangements of ketones.[5]

Objective: To determine the rate of thermal degradation or isomerization of an allenic ketone at elevated temperatures.

Materials:

  • Allenic ketone sample

  • High-boiling, inert solvent (e.g., biphenyl, decane)

  • Internal standard for chromatography (e.g., tetradecane)

  • Reaction vials with screw caps

  • Heating block or oil bath with precise temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the allenic ketone (e.g., 0.1 M) and an internal standard (e.g., 0.05 M) in the chosen inert solvent.

  • Sample Preparation: Aliquot 1 mL of the stock solution into several reaction vials. Seal the vials tightly.

  • Initial Analysis (t=0): Immediately analyze one of the vials by GC-MS to determine the initial concentration ratio of the allenic ketone to the internal standard.

  • Thermal Stress: Place the remaining vials in the heating block pre-heated to the desired temperature (e.g., 150 °C, 180 °C, 210 °C).

  • Time-Course Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16 hours), remove one vial from the heating block and immediately cool it in an ice bath to quench the reaction.

  • GC-MS Analysis: Analyze the cooled sample by GC-MS. Quantify the peak area of the remaining allenic ketone relative to the internal standard. Also, identify any major degradation or isomerization products.

  • Data Analysis: Plot the natural logarithm of the allenic ketone concentration (ln[AK]) versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Photochemical Stability Assessment

This protocol is based on methods for determining photodissociation quantum yields of ketones.[4]

Objective: To compare the rate of photochemical decomposition of different allenic ketones upon irradiation at a specific wavelength.

Materials:

  • Allenic ketone sample

  • Spectroscopic grade solvent (e.g., acetonitrile, hexane)

  • Quartz cuvettes or photoreactor

  • UV lamp with a specific wavelength output (e.g., 300 nm)

  • High-performance liquid chromatograph (HPLC) with a UV detector or GC-MS

  • Chemical actinometer (e.g., potassium ferrioxalate) for determining photon flux (optional, for quantum yield calculation)

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ M) of each allenic ketone in the chosen solvent to ensure light penetration.

  • Initial Analysis (t=0): Analyze an aliquot of each solution by HPLC or GC-MS to establish the initial concentration.

  • Irradiation: Place the samples in the photoreactor at a fixed distance from the UV lamp. Start the irradiation. To ensure comparability, all samples should be irradiated simultaneously or under identical conditions (temperature, stirring, light intensity).

  • Time-Course Sampling: At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each sample for analysis. Keep the samples shielded from ambient light during handling.

  • Quantitative Analysis: Analyze the aliquots to determine the concentration of the remaining allenic ketone.

  • Data Analysis: Plot the concentration of the allenic ketone versus irradiation time for each compound. Compare the degradation profiles. For a more quantitative comparison, calculate the initial rate of decomposition from the slope of the curve at t=0. A higher rate indicates lower photochemical stability.

Protocol 3: Catalyst-Induced Isomerization Assessment

This protocol is derived from synthetic procedures for the cycloisomerization of allenyl ketones to furans.[2]

Objective: To evaluate the propensity of an allenic ketone to undergo Lewis acid-catalyzed isomerization.

Materials:

  • Allenic ketone sample

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid catalyst (e.g., indium(III) triflate - In(OTf)₃)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Thin-layer chromatography (TLC) plates and developing system

  • Nuclear magnetic resonance (NMR) spectrometer and/or GC-MS

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the allenic ketone (e.g., 0.2 mmol) in the anhydrous solvent (e.g., 4 mL).

  • Initial Sample (t=0): Before adding the catalyst, take a small aliquot for NMR or GC-MS analysis to serve as the t=0 reference.

  • Reaction Initiation: Add the Lewis acid catalyst (e.g., 5 mol%, 0.01 mmol) to the solution. Start vigorous stirring at a controlled temperature (e.g., room temperature or 80 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (the furan).

  • Analysis: Once the reaction is complete (or after a fixed time period for comparison), quench the reaction (e.g., with a saturated solution of NaHCO₃). Extract the organic components, dry the solution, and remove the solvent under reduced pressure.

  • Product Characterization: Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion percentage and the yield of the isomerized product.

  • Comparative Analysis: Compare the time required for complete conversion or the percentage conversion after a fixed time for different allenic ketones. A faster, more complete reaction indicates lower stability under these catalytic conditions.

References

A Comparative Safety and Toxicity Profile of Grasshopper Ketone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for Grasshopper ketone and its alternatives, including Isophorone and Musk ketone. Due to the limited publicly available toxicological data for this compound, this document emphasizes a comparative approach with well-characterized analogous compounds to highlight potential areas of concern and guide future research. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key toxicological assays are provided.

Quantitative Toxicity Data Summary

The following tables summarize the available quantitative toxicity data for this compound and selected comparator ketones. It is important to note the significant data gaps for this compound, which preclude a direct, comprehensive comparison.

Table 1: Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)GHS CategoryReference
This compound Data Not AvailableData Not AvailableNot Classified
Isophorone Rat2,104 - 3,4505[1]
Mouse2,2005[1]
Musk Ketone Rat> 2,000Not Classified[2]

Table 2: Genotoxicity (Ames Test)

CompoundTest SystemMetabolic ActivationResultReference
This compound Data Not AvailableData Not AvailableData Not Available
Isophorone S. typhimuriumWith & WithoutNegative[1]
Musk Ketone S. typhimurium & E. coliWith & WithoutNegative[2]
2,6,6-trimethylcyclohex-2-ene-1,4-dione BlueScreen™ AssayWith & WithoutNegative[3]

Table 3: Skin Sensitization

CompoundTest MethodResultReference
This compound Data Not AvailableData Not Available
Isophorone Not a sensitizerNot a sensitizer[4]
Musk Ketone Guinea PigWeak sensitizer[2]
2,6,6-trimethylcyclohex-2-ene-1,4-dione Not specifiedSensitizer[3]

Experimental Protocols

Detailed methodologies for the key toxicological endpoints are described below, based on internationally recognized OECD guidelines.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.[5][6][7][8][9][10][11]

  • Principle: A stepwise procedure using a small number of animals per step to classify a substance into a GHS toxicity category based on the observed mortality.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint: The GHS classification is determined based on the dose at which mortality is observed.

2. Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.[12][13][14][15][16][17][18][19][20][21]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations which restore the functional capability of the bacteria to synthesize an essential amino acid.

  • Procedure:

    • Bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

3. In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD Guideline 442D)

This in vitro method is used to support the discrimination between skin sensitizers and non-sensitizers.[22][23][24][25][26]

  • Principle: This test measures the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - nuclear factor erythroid 2-related factor 2 - antioxidant response element) signaling pathway in keratinocytes, which is a key event in skin sensitization. The KeratinoSens™ and LuSens test methods are examples of this approach.

  • Procedure:

    • A genetically modified human keratinocyte cell line containing a luciferase gene under the control of an ARE element is used.

    • The cells are exposed to the test substance at various concentrations.

    • The induction of the Nrf2-mediated pathway is measured by the luminescence produced by the luciferase enzyme.

  • Endpoint: A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the safety assessment of chemical compounds.

cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event (Covalent binding to skin proteins) KE1 Key Event 1 (Keratinocyte Activation) MIE->KE1 OECD 442C (DPRA) KE2 Key Event 2 (Dendritic Cell Activation) KE1->KE2 OECD 442D (ARE-Nrf2) KE3 Key Event 3 (T-cell Proliferation & Differentiation) KE2->KE3 AO Adverse Outcome (Allergic Contact Dermatitis) KE3->AO

Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding OECD test guidelines.

cluster_workflow General Workflow for In Vitro Toxicity Testing start Test Substance dose_prep Dose Preparation (Multiple Concentrations) start->dose_prep cell_exposure Exposure to Cell Culture (e.g., Keratinocytes, Bacteria) dose_prep->cell_exposure incubation Incubation Period cell_exposure->incubation data_acq Data Acquisition (e.g., Luminescence, Colony Counting) incubation->data_acq analysis Data Analysis (Comparison to Controls) data_acq->analysis result Result (Toxic/Non-Toxic, Mutagenic/Non-Mutagenic) analysis->result

Caption: A generalized workflow for conducting in vitro toxicity assays.

cluster_relationship Structural Relationship of Ketones GK This compound (Complex Polycyclic Ketone) Iso Isophorone (Cyclic Ketone) GK->Iso Shares cyclohexanone moiety TMCH 2,6,6-trimethylcyclohex- 2-ene-1,4-dione (Cyclic Dione) GK->TMCH Shares trimethylcyclohexene moiety Iso->TMCH Structurally related MK Musk Ketone (Nitro-aromatic Ketone) MK->GK Functionally related (Fragrance potential)

Caption: Simplified structural and functional relationships between this compound and comparator compounds.

Discussion and Conclusion

The safety and toxicity profile of this compound is largely uncharacterized in the public domain. In contrast, extensive toxicological data are available for other cyclic ketones used in various industries, such as Isophorone and Musk ketone.

  • Isophorone exhibits moderate acute oral toxicity and is not considered genotoxic or a skin sensitizer.[1][4] However, it can be an irritant to the eyes, nose, and throat upon inhalation.[4][27]

  • Musk ketone shows low acute toxicity and is not genotoxic.[2] It is, however, considered a weak skin sensitizer in animal studies.[2]

  • 2,6,6-trimethylcyclohex-2-ene-1,4-dione , a structural analog of a portion of the this compound molecule, is not genotoxic but is classified as a skin sensitizer.[3]

Given the presence of a cyclohexenone moiety in this compound, which is also present in Isophorone and 2,6,6-trimethylcyclohex-2-ene-1,4-dione, there is a potential for similar toxicological properties, including the possibility of skin sensitization. However, the overall complex structure of this compound makes direct extrapolation of toxicity data challenging.

Recommendations for Future Research:

To establish a comprehensive safety profile for this compound, the following studies are recommended:

  • Acute toxicity studies (oral, dermal, and inhalation) to determine its LD50 and identify target organs of toxicity.

  • Genotoxicity assays , including the Ames test and an in vitro mammalian cell micronucleus test, to assess its mutagenic potential.

  • Skin sensitization assays , such as the in vitro OECD 442D test, to evaluate its potential to cause allergic contact dermatitis.

  • Repeated dose toxicity studies to identify potential long-term health effects.

References

Unveiling the Potency of Grasshopper Ketone: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A deep dive into the anti-inflammatory potential of Grasshopper Ketone, this guide offers researchers, scientists, and drug development professionals a comparative benchmark against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Through a meticulous review of experimental data, this report illuminates the compound's mechanism of action and positions its potency within the current therapeutic landscape.

This compound (GK), a natural compound isolated from the brown alga Sargassum fulvellum, has demonstrated significant anti-inflammatory properties.[1] This guide provides a comprehensive comparison of this compound's efficacy with two widely recognized anti-inflammatory agents: Indomethacin, a potent NSAID, and Dexamethasone, a synthetic corticosteroid. The following sections present a detailed analysis of their respective potencies, mechanisms of action, and the experimental protocols used to elucidate these properties.

Potency Comparison: A Quantitative Overview

To objectively assess the anti-inflammatory potency of this compound relative to established drugs, a summary of their inhibitory activities on key inflammatory markers is presented. While direct IC50 values for this compound are not extensively available in the public domain, dose-dependent inhibitory effects have been documented, providing a basis for a semi-quantitative comparison.

CompoundTargetAssay SystemPotency (IC50)Source
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsDose-dependent reduction (0.1-100 µg/ml)[1][2]
TNF-α, IL-6, IL-1β ProductionLPS-stimulated RAW 264.7 cellsSignificant reduction (0.1-100 µg/ml)[1][2]
iNOS and COX-2 Protein ExpressionLPS-stimulated RAW 264.7 cellsDose-dependent inhibition[1][2]
Indomethacin COX-1Human Articular Chondrocytes0.063 µM[3]
COX-2Human Articular Chondrocytes0.48 µM[3]
COX-1Ovine27 nM[4]
COX-2Murine127 nM[4]
COX-2Human180 nM[4]
Dexamethasone COX-2Human Articular Chondrocytes0.0073 µM[3]
TNF-α, IL-6 ProductionLPS-stimulated Human Mononuclear CellsDose-dependent inhibition (10⁻⁸ to 10⁻⁵ M)[5]

Note: The potency of this compound is described based on effective concentration ranges leading to significant inhibition, as specific IC50 values were not found in the cited literature.

Unraveling the Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound inhibits the phosphorylation of pivotal proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response initiated by Lipopolysaccharide (LPS).

Grasshopper_Ketone_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus activation p65 p65 Phosphorylation NFkB->p65 p65->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes iNOS iNOS ProInflammatory_Genes->iNOS COX2 COX-2 ProInflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β ProInflammatory_Genes->Cytokines GK This compound GK->MAPK GK->p65

Mechanism of this compound's anti-inflammatory action.

In contrast, Indomethacin primarily acts by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the production of prostaglandins.[3][4] Dexamethasone, a glucocorticoid, functions by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes and inhibit the production of various inflammatory mediators, including cytokines.[3][5]

Experimental Protocols: A Guide to Methodologies

The anti-inflammatory properties of this compound and the benchmark agents were determined using established in vitro models. The following outlines the key experimental protocols employed in the cited research.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with LPS.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Node1 Seed RAW 264.7 cells Node2 Incubate for 24h Node1->Node2 Node3 Pre-treat with this compound (various concentrations) Node2->Node3 Node4 Stimulate with LPS (1 µg/ml) Node3->Node4 Node5 Collect supernatant after 24h Node4->Node5 Node7 Cell Lysis Node4->Node7 Node6a Nitric Oxide Assay (Griess Reagent) Node5->Node6a Node6b Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Node5->Node6b Node8 Western Blot for iNOS, COX-2, p-MAPK, p-p65 Node7->Node8

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for Grasshopper ketone, ensuring that its handling is conducted in a safe, compliant, and environmentally conscious manner.

Immediate Safety and Handling Precautions

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Ketones are often flammable. While the flammability of this compound is not specified, it is prudent to keep it away from heat, sparks, and open flames[1][2].

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal as hazardous waste.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. The absence of a dedicated Safety Data Sheet (SDS) means that hazard-specific data such as flash point and explosive limits are not available.

PropertyValue
Molecular FormulaC₁₃H₂₀O₃[3]
Molecular Weight224.30 g/mol [3]
AppearanceNot specified (often crystalline or an oil for similar compounds)
SolubilityData not readily available.
Boiling PointData not readily available.
Flash PointData not readily available.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must adhere to institutional and regulatory guidelines. The following workflow provides a general procedure based on best practices for chemical waste management.

Waste Identification and Segregation
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The label must clearly indicate "Hazardous Waste" and "this compound." Include the chemical formula and any known hazard information.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

Waste Collection and Storage
  • Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spills.

  • Container Management: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and have secondary containment to control any potential leaks.

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company[4].

  • Institutional Procedures: Your institution's EHS office will have established protocols for the collection and disposal of chemical waste. It is imperative to follow these internal procedures.

  • Consult EHS: For any specific questions or in the absence of clear guidance, always consult your EHS office. They are the primary resource for ensuring compliance with all local, state, and federal regulations[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Grasshopper_Ketone_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: On-site Management cluster_2 Step 2: Consultation and Compliance cluster_3 Step 3: Final Disposal start Generate Grasshopper Ketone Waste identify Identify and Segregate Waste (Dedicated, Labeled Container) start->identify collect Collect Waste in Approved Container identify->collect store Store in Designated Hazardous Waste Area collect->store consult_ehs Consult Institutional EHS Guidelines store->consult_ehs schedule_pickup Schedule Pickup by Licensed Waste Disposal Vendor consult_ehs->schedule_pickup Guidelines Followed documentation Complete all Necessary Waste Manifests/Paperwork schedule_pickup->documentation end_point Proper and Compliant Disposal Achieved documentation->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Grasshopper Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Grasshopper ketone in a laboratory setting. All personnel must adhere to these guidelines to mitigate potential risks and ensure a safe research environment.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is critical. The following step-by-step guidance ensures safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, CAS number (41703-38-2 or 20489-19-4), and any available hazard information.[][2][3]

  • Personnel handling the incoming shipment should wear nitrile gloves as a minimum precaution.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight.[4]

  • For long-term storage, a temperature of -20°C is recommended for the powder form, and -80°C when in solvent.[4]

  • Segregate from incompatible materials. Ketones can be reactive with acids, bases, and reducing agents.[5]

3. Handling and Use:

  • All handling of this compound, especially the powder form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use only non-sparking tools and equipment to prevent ignition, as some ketones are flammable.[6]

  • Avoid raising dust when handling the solid material.

  • Personnel must wear the appropriate PPE as detailed in the table below.

4. Spill Management:

  • In the event of a small spill, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[5]

  • Use absorbent pads dampened with a solvent to clean the affected area, followed by a thorough wash with soap and water.[5]

  • For larger spills, evacuate the area and follow emergency procedures.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound. These recommendations are based on general safety protocols for ketones and may be revised if a specific SDS becomes available.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Powder) Chemical splash gogglesNitrile glovesLab coatNIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter[5]
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLab coatWork in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsNIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter[5]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials contaminated with this compound, such as gloves, wipes, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with other waste streams.[7]

2. Waste Disposal Procedure:

  • All waste containing this compound is to be treated as hazardous chemical waste.

  • Disposal must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[8]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Doff PPE Correctly cleanup_waste->cleanup_remove_ppe disposal_storage Store Waste in Designated Area cleanup_remove_ppe->disposal_storage Store Waste disposal_pickup Arrange for Professional Disposal disposal_storage->disposal_pickup

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.